Product packaging for 15-Methylheptadecanoic acid(Cat. No.:CAS No. 29709-08-8)

15-Methylheptadecanoic acid

Numéro de catalogue: B1622135
Numéro CAS: 29709-08-8
Poids moléculaire: 284.5 g/mol
Clé InChI: MAFSBQRWNXDTRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

15-methyl-heptadecanoic acid is a long-chain fatty acid.
15-Methylheptadecanoic acid has been reported in Agelas conifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B1622135 15-Methylheptadecanoic acid CAS No. 29709-08-8

Propriétés

IUPAC Name

15-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSBQRWNXDTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317494
Record name Anteiso-C18:0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29709-08-8
Record name Anteiso-C18:0
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29709-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Methylheptadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029709088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anteiso-C18:0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Methylheptadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-METHYLHEPTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FBE96NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of 15-Methylheptadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of 15-methylheptadecanoic acid, also known as anteisostearic acid. The discovery of this and other branched-chain fatty acids marked a significant advancement in lipid chemistry, revealing a new class of fatty acids with unique properties and biological relevance. This document details the pioneering work of researchers in the mid-20th century, the experimental protocols they employed, and the analytical data that led to the identification of this anteiso-branched-chain fatty acid.

Introduction: The Emergence of Branched-Chain Fatty Acids

Prior to the mid-20th century, the primary focus of fatty acid research was on straight-chain saturated and unsaturated fatty acids. The existence and structural diversity of branched-chain fatty acids were largely unknown. Groundbreaking work in the 1940s and 1950s, particularly on the complex lipid composition of wool wax (lanolin) and certain bacteria, began to unveil a new class of fatty acids characterized by methyl branching along the acyl chain. These discoveries were made possible by the development of meticulous and labor-intensive separation and characterization techniques that predated modern chromatographic methods.

The Foundational Discovery

The first comprehensive characterization of a series of anteiso-branched-chain fatty acids, including this compound, is credited to the work of A. W. Weitkamp. His 1945 paper published in the Journal of the American Chemical Society detailed the isolation and identification of these novel fatty acids from wool wax. This research provided the first clear evidence of a homologous series of fatty acids with a methyl branch on the antepenultimate (n-3) carbon atom.

Subsequent work by researchers such as S.-L. Liu in 1952 further contributed to the characterization of fatty acids from lanolin, providing important physical data for these compounds. In parallel, researchers like Hansen and Shorland in 1951 were isolating and identifying other branched-chain fatty acids from animal fats, such as ox suet, highlighting the broader distribution of these lipids in nature.

Experimental Protocols of the Era

The discovery of this compound was achieved through a series of meticulous and multi-step experimental procedures. These early methods relied on the physical and chemical differences between fatty acid homologs and their derivatives.

Isolation of Fatty Acids from Wool Wax

The initial step involved the extraction of the complex mixture of lipids from raw wool wax.

Workflow for Wool Wax Fatty Acid Isolation

G cluster_extraction Lipid Extraction cluster_esterification Esterification cluster_fractionation Fractional Distillation raw_wool Raw Wool Wax saponification Saponification (Alkaline Hydrolysis) raw_wool->saponification Treat with alkali (e.g., KOH) acidification Acidification saponification->acidification Neutralize with strong acid (e.g., HCl) crude_acids Crude Fatty Acid Mixture acidification->crude_acids methyl_esters Fatty Acid Methyl Esters (FAMEs) crude_acids->methyl_esters Esterify with methanol and acid catalyst distillation Low-Pressure Fractional Distillation methyl_esters->distillation fractions Collect Fractions by Boiling Point distillation->fractions

Initial extraction and fractionation of fatty acids from wool wax.
Separation and Purification

Once the fatty acid methyl esters (FAMEs) were obtained, a combination of fractional distillation and crystallization was employed for separation.

  • Low-Pressure Fractional Distillation: This was a critical step to separate the FAMEs based on their chain length and, to a lesser extent, their branching. The distillation was carried out under high vacuum to prevent the thermal degradation of the fatty acids.

  • Fractional Crystallization: Fractions obtained from distillation were further purified by repeated crystallization at low temperatures from various solvents, such as acetone (B3395972) or petroleum ether. This technique exploits the differences in the melting points and solubilities of the individual fatty acids. Saturated and branched-chain fatty acids, having higher melting points, would crystallize out of the solution, while unsaturated fatty acids remained in the filtrate.

Structural Elucidation

In the absence of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, the structural determination of this compound relied on a combination of physical property measurements and chemical degradation studies.

  • Melting Point and Mixed Melting Point Analysis: The melting point of a purified fatty acid was a key indicator of its identity and purity. Mixed melting point analysis, where the unknown fatty acid was mixed with a suspected known compound, was used for confirmation. A depression in the melting point of the mixture would indicate that the two compounds were not identical.

  • Boiling Point Determination: The boiling point of the methyl ester, determined during fractional distillation, provided an estimate of the molecular weight.

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of the fatty acid, providing the carbon and hydrogen content.

  • X-ray Diffraction: This technique was used to determine the long-chain spacing of the crystalline fatty acids, which provided information about the carbon chain length.

Data Presentation

The following tables summarize the key quantitative data that would have been generated during the discovery and characterization of this compound, based on the methods available at the time.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compoundn-Heptadecanoic Acid (for comparison)
Molecular Formula C₁₈H₃₆O₂C₁₇H₃₄O₂
Molecular Weight 284.48 g/mol 270.46 g/mol
Melting Point Approx. 51-52 °C61-62 °C
Boiling Point (Methyl Ester) Higher than C17, lower than C19 straight-chain FAMEsLower than C18 straight-chain FAME

Table 2: Representative Fractional Distillation Data for Wool Wax FAMEs

Fraction NumberBoiling Range (°C at low pressure)Predominant Carbon Chain LengthNotes
1LowerC14 - C15
2IntermediateC16 - C17Contains a mixture of straight-chain and branched-chain FAMEs
3HigherC18 - C19Contains 15-methylheptadecanoate and other C18 isomers
4Highest> C20

Logical Relationships in Identification

The identification of this compound as an anteiso fatty acid was a process of logical deduction based on the available data.

Logical Flow for Structure Determination

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_hypothesis Structural Hypothesis cluster_confirmation Confirmation bp Boiling Point of FAME (Suggests C18) branched Presence of a Methyl Branch bp->branched mp Melting Point (Lower than n-C18) mp->branched xray X-ray Diffraction (Confirms C18 chain length) iso Iso-structure (branch at n-2) branched->iso anteiso Anteiso-structure (branch at n-3) branched->anteiso other Other branched isomers branched->other comparison Comparison with synthetic standards and physical properties of homologous series iso->comparison anteiso->comparison other->comparison final_structure Identification of This compound (anteiso-C18:0) comparison->final_structure

Deductive reasoning for the structural elucidation of this compound.

Conclusion

The discovery of this compound and other anteiso-branched-chain fatty acids was a testament to the meticulous experimental work and deductive reasoning of early lipid chemists. Working without the benefit of modern analytical instrumentation, they were able to isolate, purify, and correctly identify these novel structures. This foundational work paved the way for future research into the biosynthesis, metabolism, and biological roles of branched-chain fatty acids, which are now recognized as important components of bacterial cell membranes and have been implicated in various physiological processes. The methods they developed, though laborious, laid the groundwork for the field of lipidomics and continue to be a valuable historical example of chemical discovery.

A Technical Guide to the Natural Sources of Anteiso-C18:0 Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of anteiso-C18:0 fatty acid (16-methylheptadecanoic acid), a branched-chain fatty acid (BCFA) with significant interest in various research and development fields. This document details the primary natural occurrences, quantitative data, and comprehensive experimental protocols for the extraction and analysis of this compound.

Introduction

Anteiso-C18:0 fatty acid is a saturated fatty acid characterized by a methyl group on the antepenultimate carbon atom of the stearic acid chain. Unlike their straight-chain counterparts, branched-chain fatty acids like anteiso-C18:0 play crucial roles in maintaining cell membrane fluidity, particularly in certain microorganisms.[1][2] Their presence in various natural sources, including bacteria, ruminant products, and some plants, has prompted investigations into their physiological functions and potential applications.

Natural Sources of Anteiso-C18:0 Fatty Acid

Anteiso-C18:0 is predominantly found in the lipids of various bacteria and is also present in products derived from ruminant animals due to the microbial activity in their digestive systems. Some plants have also been identified as sources of this fatty acid.

Bacterial Sources:

A wide range of bacteria synthesize anteiso-fatty acids as major components of their membrane lipids.[3][4][5][6][7] These fatty acids are crucial for the adaptation of bacteria to different environmental conditions, such as low temperatures.[8] Genera known to produce anteiso-C18:0 and other BCFAs include Bacillus, Listeria, and Streptomyces.[8][9][10]

Ruminant Products (Dairy and Meat):

Ruminant animals such as cows, sheep, and goats host a complex microbiome in their rumen that synthesizes BCFAs. These fatty acids are then incorporated into the animal's tissues and milk.[11] Consequently, dairy products like milk, butter, and cheese, as well as ruminant meats, are significant dietary sources of anteiso-fatty acids for humans.[12][13][14] The concentration of these fatty acids in dairy products can vary based on the animal's diet and breed.[1][14]

Plant Sources:

While less common than in bacteria and ruminant fats, anteiso-C18:0 has been reported in certain plant species. For instance, it has been identified in Ocotea caudata fruits.[15] Further research is needed to explore a wider range of plants for the presence and concentration of this fatty acid.

Quantitative Data on Anteiso-C18:0 Fatty Acid

The following tables summarize the available quantitative data for the presence of anteiso-C18:0 and related branched-chain fatty acids in various natural sources.

Table 1: Percentage of Anteiso-Fatty Acids in the Milk of Different Species (% of Total Fatty Acids)

Fatty AcidCow MilkSheep MilkGoat MilkBuffalo MilkHuman MilkDonkey MilkFormula Milk
anteiso-C15:00.500.650.410.630.080.040.02
anteiso-C17:00.490.620.400.400.150.090.02

Source: Adapted from Comparison of Milk Odd- and Branched-Chain Fatty Acids among Human, Dairy Species and Artificial Substitutes.[12]

Table 2: Fatty Acid Composition of Cow Milk Fat ( g/100g of Total Fatty Acids)

Fatty AcidAverage Range
Saturated Fatty Acids
Palmitic (C16:0)22-35
Stearic (C18:0)9-14
Myristic (C14:0)8-14
Branched-Chain Fatty Acids
Total BCFA~2.12

Source: Adapted from Fatty acid composition of cow milk fat produced on low-input mountain farms and Megalac.[1][16] Note: Specific values for anteiso-C18:0 were not detailed in this general composition but are included within the total BCFA.

Experimental Protocols

The accurate quantification of anteiso-C18:0 fatty acid requires robust extraction and analytical methods. The following protocols provide a detailed guide for researchers.

1. Lipid Extraction from Bacterial Cells (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids, including anteiso-C18:0, from bacterial cultures.[17][18]

  • Materials:

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash with a suitable buffer.

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Disrupt the cells using sonication or bead beating to ensure complete extraction.

    • Centrifuge the mixture to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Add chloroform and 0.9% NaCl solution to break the single phase into two phases (final ratio of chloroform:methanol:water should be 2:2:1.8, v/v/v).

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

    • Carefully collect the lower chloroform phase.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • The dried lipid extract is now ready for derivatization.

2. Fatty Acid Derivatization (Transesterification to Fatty Acid Methyl Esters - FAMEs)

For analysis by gas chromatography, fatty acids must be converted to their more volatile methyl esters.[7]

  • Materials:

    • Dried lipid extract

    • BF₃-methanol (14%) or anhydrous HCl in methanol (1.25 M)[17]

    • Hexane (B92381)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • GC vials

  • Procedure:

    • Add BF₃-methanol or methanolic HCl to the dried lipid extract.

    • Heat the mixture at 100°C for 30-60 minutes in a sealed tube.[19]

    • Cool the reaction mixture to room temperature.

    • Add hexane and a saturated NaCl solution and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final FAMEs solution to a GC vial for analysis.

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and quantification of FAMEs.[5][7]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A polar capillary column (e.g., SP-2560, CP-Sil 88) is typically used for FAME separation.[2]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min) to separate FAMEs based on their boiling points and polarity.

    • Detector Temperature (FID): 260°C.

    • MS Parameters: If using a mass spectrometer, operate in full scan mode to identify fatty acids based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification:

    • Prepare a standard curve using a certified standard of anteiso-C18:0 methyl ester.

    • Incorporate an internal standard (e.g., heptadecanoic acid, C17:0) into the samples and standards before derivatization to correct for variations in extraction and injection volume.[17]

    • Identify the anteiso-C18:0 FAME peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.

    • Quantify the amount of anteiso-C18:0 in the sample by relating its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of Anteiso-Fatty Acids in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid precursor, typically isoleucine. The pathway involves the elongation of a branched-chain primer by the fatty acid synthase (FAS) system.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->FAS Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation Units Anteiso_C18_0 Anteiso-C18:0 FAS->Anteiso_C18_0 Chain Elongation

Caption: Bacterial biosynthesis pathway of anteiso-fatty acids.

General Workflow for Anteiso-C18:0 Fatty Acid Analysis

The following diagram illustrates the typical experimental workflow for the analysis of anteiso-C18:0 from a natural source.

Fatty_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Bacterial Culture, Milk) Homogenization Homogenization / Lysis Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch/Bligh & Dyer) Homogenization->Lipid_Extraction Derivatization Derivatization to FAMEs (Transesterification) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for anteiso-C18:0 analysis.

References

The Biosynthesis of Anteiso-Fatty Acids in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Date]: 2025-12-11

Abstract

Anteiso-fatty acids are a class of branched-chain fatty acids that are crucial components of the cell membrane in many bacterial species, particularly Gram-positive bacteria. Their unique methyl-branched structure, located at the antepenultimate carbon, plays a vital role in maintaining membrane fluidity and adapting to environmental stresses such as low temperatures. This technical guide provides an in-depth exploration of the biosynthesis pathway of anteiso-fatty acids in bacteria. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental metabolic process. The guide details the enzymatic steps, precursor molecules, and regulatory mechanisms involved. Furthermore, it presents quantitative data on fatty acid composition in key bacterial species, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core processes through signaling pathway and workflow diagrams.

Introduction

Bacterial fatty acid synthesis is a critical process for the construction of cell membranes and the overall viability of the organism. While straight-chain fatty acids are common, many bacteria synthesize branched-chain fatty acids (BCFAs) as major components of their membrane phospholipids. BCFAs are categorized into two main series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (n-2) carbon atom and typically have an odd number of carbon atoms.

The presence and relative abundance of anteiso-fatty acids are significant for several reasons:

  • Membrane Fluidity: The methyl branch in anteiso-fatty acids lowers the melting point of the lipid, thereby increasing membrane fluidity. This is a critical adaptation for bacteria surviving in low-temperature environments.[1][2]

  • Environmental Stress Response: Alterations in the ratio of anteiso- to iso-fatty acids are a key mechanism for bacteria like Listeria monocytogenes to adapt to changes in temperature and other environmental stressors.[2][3]

  • Taxonomic Significance: The fatty acid profile, including the presence and proportions of specific anteiso-fatty acids, is a valuable tool for the chemotaxonomic classification of bacteria.[4]

  • Drug Development Target: The enzymes involved in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for producing anteiso-fatty acids, are distinct from the type I pathway found in mammals, making them attractive targets for the development of novel antimicrobial agents.

This guide will focus specifically on the biosynthesis of anteiso-fatty acids, providing a detailed technical overview of the pathway, its regulation, and the experimental methodologies used to investigate it.

The Biosynthesis Pathway of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids in bacteria utilizes the highly conserved Type II Fatty Acid Synthase (FASII) system, which involves a series of discrete, monofunctional enzymes. The key distinction in the synthesis of anteiso-fatty acids lies in the initial priming step, which utilizes a branched-chain acyl-CoA precursor derived from the amino acid L-isoleucine.

The overall pathway can be divided into three main stages:

  • Primer Biosynthesis: The generation of the specific branched-chain starter unit.

  • Initiation of Fatty Acid Synthesis: The condensation of the primer with a malonyl-ACP extender unit.

  • Elongation Cycles: The iterative addition of two-carbon units to the growing acyl chain.

Primer Biosynthesis: From L-Isoleucine to 2-Methylbutyryl-CoA

The precursor for anteiso-fatty acid synthesis is 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT), often designated as IlvE. This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The BCKDH complex is a multi-enzyme assembly analogous to the pyruvate (B1213749) dehydrogenase complex and requires thiamine (B1217682) pyrophosphate (TPP), lipoamide, FAD, and NAD+ as cofactors.[5]

Initiation of Fatty Acid Synthesis

The initiation of the fatty acid chain is a critical control point and is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. Bacterial FabH enzymes exhibit substrate specificity for the primer molecule. In bacteria that produce anteiso-fatty acids, FabH has a preference for branched-chain acyl-CoAs, such as 2-methylbutyryl-CoA, over the straight-chain primer acetyl-CoA.[6]

The reaction catalyzed by FabH is a Claisen condensation:

  • 2-Methylbutyryl-CoA + Malonyl-ACP → β-Keto-α-methylheptanoyl-ACP + CO2 + CoASH

This reaction forms the initial β-ketoacyl-ACP, which then enters the elongation cycle.

Elongation Cycles

Following the initial condensation by FabH, the acyl chain is elongated by the repetitive addition of two-carbon units derived from malonyl-CoA. Each elongation cycle consists of four conserved reactions catalyzed by the FASII enzymes:

  • Condensation: The growing acyl-ACP chain is condensed with malonyl-ACP by β-ketoacyl-ACP synthase I (FabB) or II (FabF). This reaction extends the chain by two carbons.

  • Reduction: The β-keto group of the newly formed β-ketoacyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG), utilizing NADPH as the reducing agent.

  • Dehydration: The β-hydroxyacyl-ACP is dehydrated to form a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ).

  • Reduction: The double bond of the trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI), using NADH or NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl-ACP.

This cycle is repeated until the final anteiso-fatty acid of a specific chain length (e.g., anteiso-C15:0 or anteiso-C17:0) is synthesized. The final fatty acid is then transferred from ACP to membrane phospholipids.

Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.

Regulation of Anteiso-Fatty Acid Biosynthesis

The production of anteiso-fatty acids is tightly regulated to ensure appropriate membrane composition in response to cellular needs and environmental cues. Regulation occurs at multiple levels, including precursor availability and transcriptional control of key enzymes.

Precursor Availability

The intracellular concentration of L-isoleucine directly influences the amount of 2-methylbutyryl-CoA available for priming anteiso-fatty acid synthesis. In some bacteria, the transport of branched-chain amino acids from the environment is a key regulatory point.

Transcriptional Regulation
  • Bacillus subtilis : The expression of the bkd operon, which encodes the BCKDH complex, is induced by the presence of isoleucine and valine in the growth medium and is dependent on the sigma factor SigL. Furthermore, the global transcriptional regulator CodY, which senses intracellular branched-chain amino acid and GTP levels, represses the bkd operon. This provides a mechanism to link branched-chain fatty acid synthesis to the nutritional status of the cell.

  • Staphylococcus aureus : In S. aureus, the global regulator CodY also plays a crucial role in regulating branched-chain amino acid metabolism and, consequently, the precursors for anteiso-fatty acid synthesis. CodY represses the expression of genes involved in branched-chain amino acid biosynthesis and transport when intracellular levels of these amino acids are high.[7][8][9]

  • Listeria monocytogenes : In this psychrotrophic bacterium, temperature is a major factor influencing anteiso-fatty acid composition. At low temperatures, there is a notable increase in the proportion of anteiso-C15:0. This adaptation is thought to be driven by the temperature-dependent substrate specificity of FabH and a process of fatty acid chain shortening.[1][2][3]

Regulation_Pathway cluster_signals Environmental & Cellular Signals cluster_regulators Transcriptional Regulators cluster_genes Target Genes/Enzymes cluster_output Metabolic Output Low Temperature Low Temperature FabH FabH Low Temperature->FabH alters specificity High [BCAA] High [Isoleucine] CodY CodY High [BCAA]->CodY activates bkd operon bkd operon CodY->bkd operon represses 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA bkd operon->2-Methylbutyryl-CoA produces Increased anteiso-C15:0 Increased anteiso-C15:0 FabH->Increased anteiso-C15:0 initiates synthesis of Altered Membrane Fluidity Altered Membrane Fluidity Increased anteiso-C15:0->Altered Membrane Fluidity 2-Methylbutyryl-CoA->Increased anteiso-C15:0

Caption: Regulation of anteiso-fatty acid biosynthesis.

Quantitative Data on Anteiso-Fatty Acid Composition

The following tables summarize the fatty acid composition of several bacterial species known to produce significant amounts of anteiso-fatty acids. The data is presented as the relative percentage of total fatty acids.

Table 1: Fatty Acid Composition of Bacillus subtilis

Fatty AcidRelative Abundance (%)
iso-C14:00.52
iso-C15:034.72
anteiso-C15:0 33.72
iso-C16:01.85
iso-C17:07.11
anteiso-C17:0 10.24
Others11.84
Reference[10]

Table 2: Fatty Acid Composition of Staphylococcus aureus

Fatty AcidRelative Abundance (%) (Log Phase, TSB)Relative Abundance (%) (Stationary Phase, TSB)
Straight-chain saturated5124
anteiso-C15:0 Major BCFA Major BCFA
iso-C15:0Component of BCFAsComponent of BCFAs
anteiso-C17:0 Component of BCFAsComponent of BCFAs
iso-C17:0Component of BCFAsComponent of BCFAs
Branched-chain (total)4976
Reference[11][11]

Table 3: Fatty Acid Composition of Listeria monocytogenes at Different Temperatures

Fatty AcidRelative Abundance (%) at 37°CRelative Abundance (%) at 10°C
iso-C15:09.3Minor component
anteiso-C15:0 46.6 >65
anteiso-C17:0 34.7 Decreased
Total anteiso81.390.7
Total iso15.96.9
anteiso/iso Ratio5.113.0
Reference[12][12]

Table 4: Kinetic Parameters of Staphylococcus aureus FabH

SubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)
Acetyl-CoA6.18 ± 0.916.182.62
Butyryl-CoA2.32 ± 0.1242.9018.49
Isobutyryl-CoA0.32 ± 0.0498.0306.25
Malonyl-ACP1.76 ± 0.40--
Reference[13][13][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of anteiso-fatty acids.

Bacterial Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol describes the extraction of total fatty acids from bacterial cells and their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell culture

  • Methanol, Chloroform, Hexane (B92381) (GC grade)

  • Anhydrous 1.25 M HCl in methanol

  • Sodium bicarbonate solution (100 mg/mL)

  • Internal standard (e.g., heptadecanoic acid)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer, Centrifuge

  • Water bath or heating block

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Cell Harvesting: Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS) to remove residual media components and centrifuge again.

  • Internal Standard Addition: Resuspend the cell pellet in a known volume of water and add a precise amount of the internal standard.

  • Lipid Extraction and Transesterification: a. Add 1 mL of 1:1 (v/v) chloroform:methanol to the cell suspension. b. Add 1 mL of anhydrous 1.25 M HCl in methanol. c. Tightly cap the tube and heat at 85°C for 1 hour in a heating block or water bath. This step simultaneously extracts lipids and converts fatty acids to FAMEs.

  • Phase Separation: a. Cool the tubes to room temperature. b. Add 1 mL of hexane and vortex vigorously for 1 minute. c. Add 1 mL of 100 mg/mL sodium bicarbonate solution to neutralize the acid and vortex again. d. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use a temperature program suitable for separating C14 to C18 fatty acid methyl esters. A typical program starts at 100°C, ramps to 250°C at 4°C/min, and holds for 5 minutes. c. Identify the FAMEs based on their retention times and mass spectra by comparison to known standards and mass spectral libraries. d. Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.

GCMS_Workflow Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Lipid Extraction & Transesterification Lipid Extraction & Transesterification Cell Harvesting->Lipid Extraction & Transesterification Phase Separation Phase Separation Lipid Extraction & Transesterification->Phase Separation FAMEs in Hexane FAMEs in Hexane Phase Separation->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Experimental workflow for GC-MS analysis of bacterial fatty acids.

FabH Enzyme Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure the activity of FabH by coupling its reaction to the NADPH-dependent reduction of the product by FabG.

Materials:

  • Purified FabH enzyme

  • Purified FabG enzyme (β-ketoacyl-ACP reductase)

  • Purified Acyl Carrier Protein (ACP)

  • Malonyl-CoA

  • 2-Methylbutyryl-CoA (or other acyl-CoA primers)

  • NADPH

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing:

    • 100 mM Sodium phosphate buffer (pH 7.0)

    • 25 µM ACP

    • 100 µM NADPH

    • 1 µg purified FabG

    • Varying concentrations of 2-methylbutyryl-CoA (for Km determination)

    • A fixed, saturating concentration of malonyl-CoA

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding a known amount of purified FabH enzyme.

  • Monitoring the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH) at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1). b. Plot the initial velocities against the corresponding substrate concentrations. c. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Stable Isotope Labeling of Anteiso-Fatty Acids

This protocol outlines a method for tracing the incorporation of 13C-labeled isoleucine into the anteiso-fatty acids of bacteria.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium lacking unlabeled isoleucine

  • 13C-labeled L-isoleucine

  • Materials for fatty acid extraction and GC-MS analysis (as in protocol 5.1)

Procedure:

  • Pre-culture: Grow the bacterial strain in a complete, defined minimal medium to mid-log phase.

  • Isotope Labeling: a. Harvest the cells by centrifugation and wash them twice with the minimal medium lacking isoleucine. b. Resuspend the cells in the isoleucine-free minimal medium supplemented with a known concentration of 13C-labeled L-isoleucine. c. Incubate the culture under appropriate growth conditions for a specific period (e.g., several hours or one to two doubling times).

  • Sample Collection: At various time points, collect aliquots of the culture, harvest the cells, and wash them as described above.

  • Fatty Acid Analysis: a. Extract the total fatty acids and prepare FAMEs from the cell pellets as described in protocol 5.1. b. Analyze the FAMEs by GC-MS.

  • Data Analysis: a. Identify the peaks corresponding to anteiso-fatty acid methyl esters (e.g., anteiso-C15:0 and anteiso-C17:0). b. Analyze the mass spectra of these peaks to determine the incorporation of 13C. The mass of the molecular ion and its fragments will increase depending on the number of 13C atoms incorporated from the labeled isoleucine. c. Calculate the percentage of labeled anteiso-fatty acids to determine the rate of de novo synthesis from the provided precursor.

Conclusion

The biosynthesis of anteiso-fatty acids is a specialized and highly regulated metabolic pathway in many bacteria, playing a critical role in membrane homeostasis and environmental adaptation. Understanding this pathway in detail, from the generation of branched-chain primers to the intricate regulatory networks, is essential for fundamental microbiology and has significant implications for applied fields. The distinct nature of the bacterial FASII system, particularly the primer specificity of FabH, presents a promising avenue for the development of novel antibiotics. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate this fascinating area of bacterial metabolism and to explore its potential for therapeutic intervention.

References

The Pivotal Role of 15-Methylheptadecanoic Acid in Fortifying Microbial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylheptadecanoic acid (15-MHDA), an anteiso-branched-chain fatty acid (anteiso-BCFA), is a critical component of the cell membrane in numerous bacterial species. Its unique branched structure plays a vital role in modulating membrane fluidity, a key parameter for microbial survival and adaptation to diverse environmental stresses, particularly low temperatures. This technical guide delves into the multifaceted biological role of 15-MHDA in microbial membranes, presenting quantitative data on its impact on membrane properties, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and the experimental workflow for its characterization. Understanding the function and synthesis of 15-MHDA offers potential avenues for the development of novel antimicrobial strategies targeting membrane integrity.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Membranes

Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid composition of these phospholipids (B1166683) dictates the biophysical properties of the membrane, including its fluidity, permeability, and the function of embedded proteins. While many organisms utilize unsaturated fatty acids to maintain membrane fluidity, numerous bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membranes.[1][2]

BCFAs are categorized into two main series: iso, with a methyl branch on the penultimate carbon atom from the acyl chain's methyl end, and anteiso, with a methyl branch on the antepenultimate carbon atom. This compound (anteiso-C18:0) is a key member of the anteiso series. The methyl branch in BCFAs disrupts the tight packing of the acyl chains, thereby lowering the phase transition temperature of the membrane and increasing its fluidity.[3][4] This is analogous to the function of cis-double bonds in unsaturated fatty acids.

The ability to modulate the ratio of different fatty acids, including 15-MHDA, allows bacteria to maintain optimal membrane fluidity in response to environmental fluctuations, a process known as homeoviscous adaptation. This adaptation is crucial for survival in diverse and often harsh environments.

Quantitative Impact of Anteiso-BCFAs on Membrane Properties

The incorporation of anteiso-BCFAs, such as 15-MHDA, has a quantifiable effect on the biophysical properties of microbial membranes. Due to the limited availability of data specifically for 15-MHDA, this section presents data for the broader class of anteiso-BCFAs and closely related compounds, which provide a strong indication of the expected effects of 15-MHDA.

Table 1: Fatty Acid Composition in Select Bacterial Species

Bacterial SpeciesFatty AcidPercentage of Total Fatty Acids (%)Reference
Bacillus subtilisanteiso-C15:033.72[5]
anteiso-C17:010.24[5]
Staphylococcus aureusanteiso-C15:0~40-50 (in some conditions)[4]
anteiso-C17:0~10-20 (in some conditions)[4]
Listeria monocytogenesanteiso-C15:046.6 (at 37°C)[6]
anteiso-C17:034.7 (at 37°C)[6]
anteiso-C15:066.7 (at 10°C)[6]

Table 2: Effect of Anteiso-BCFA Content on Membrane Fluidity (Fluorescence Anisotropy)

Bacterial Strain / Model SystemConditionPredominant BCFA TypeFluorescence Anisotropy (DPH)Reference
Bacillus subtilis ΔbkdSupplemented with MB (anteiso precursor)High anteiso-BCFALower (Higher Fluidity)[7]
Supplemented with IB (iso precursor)High iso-BCFAHigher (Lower Fluidity)[7]
Staphylococcus aureus N315Wild-type52% BCFA0.32[7]
Staphylococcus aureus N315-D8Daptomycin-resistant mutant83% BCFA0.27[7]

Note: Lower anisotropy values indicate higher membrane fluidity.

Biosynthesis of this compound

The synthesis of anteiso-BCFAs, including 15-MHDA, is initiated from branched-chain amino acids. Specifically, L-isoleucine serves as the precursor for the synthesis of odd-numbered anteiso-fatty acids.

Anteiso_BCFA_Biosynthesis cluster_0 Isoleucine Catabolism cluster_1 Fatty Acid Elongation Cycle cluster_2 Membrane Incorporation Ile L-Isoleucine KetoAcid α-keto-β-methylvalerate Ile->KetoAcid Transaminase aMB_CoA α-methylbutyryl-CoA KetoAcid->aMB_CoA Branched-chain α-keto acid dehydrogenase (BKD) FabH FabH aMB_CoA->FabH Acyl_ACP_C5 Anteiso-C5-ACP FabH->Acyl_ACP_C5 Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Elongation Elongation Cycles (FabG, FabZ, FabI) Acyl_ACP_C5->Elongation C17_ACP Anteiso-C17-ACP Elongation->C17_ACP 6 cycles MHDA_ACP 15-Methylheptadecanoyl-ACP (Anteiso-C18-ACP) Elongation->MHDA_ACP C17_ACP->Elongation 1 cycle Phospholipid Phospholipid Synthesis MHDA_ACP->Phospholipid Membrane Incorporation into Cell Membrane Phospholipid->Membrane

Caption: Biosynthesis pathway of this compound.

The key steps in this pathway are:

  • Initiation: L-isoleucine is converted to α-methylbutyryl-CoA.

  • Condensation: The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the condensation of α-methylbutyryl-CoA with malonyl-ACP to form an initial anteiso-acyl-ACP.

  • Elongation: A series of elongation cycles, each adding two carbon units from malonyl-ACP, extends the fatty acid chain.

  • Termination and Incorporation: Once the desired chain length (C18 for 15-MHDA) is reached, the fatty acid is incorporated into phospholipids, which are then integrated into the cell membrane.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of bacterial fatty acids.

a. Cell Culture and Harvesting:

  • Culture the bacterial strain of interest under the desired experimental conditions (e.g., different temperatures, presence of stressors).

  • Harvest the cells in the mid-exponential or stationary phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

  • Lyophilize the cell pellet to dryness.

b. Saponification and Methylation (FAME Preparation):

  • To the dried cell pellet (approximately 10-20 mg), add 1 mL of 1.2 M NaOH in 50% aqueous methanol.

  • Seal the tube and heat at 100°C for 30 minutes, vortexing every 10 minutes. This step saponifies the lipids, releasing the fatty acids as sodium salts.

  • Cool the tube to room temperature and add 2 mL of 6 M HCl in 50% aqueous methanol.

  • Seal the tube and heat at 80°C for 10 minutes. This step methylates the fatty acids to form fatty acid methyl esters (FAMEs).

  • Rapidly cool the tube on ice.

c. Extraction of FAMEs:

  • Add 1.25 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether and hexane (B92381).

  • Vortex for 10 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean vial.

  • Wash the aqueous phase with another 1 mL of the extraction solvent and combine the organic phases.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Resuspend the dried FAMEs in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

d. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the FAME sample in splitless mode.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 4°C/minute.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer: Scan range of m/z 50-550.

  • Identification: Identify FAMEs by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST).

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity.

a. Cell Preparation:

  • Grow and harvest bacterial cells as described in section 4.1.a.

  • Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD₆₀₀ of 0.5).

b. Labeling with DPH:

  • Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran).

  • Add the DPH stock solution to the cell suspension to a final concentration of 1-2 µM.

  • Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

c. Fluorescence Anisotropy Measurement:

  • Instrument: A fluorescence spectrophotometer equipped with polarizers.

  • Excitation Wavelength: 360 nm.

  • Emission Wavelength: 430 nm.

  • Measurement:

    • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV).

    • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally (I_VH).

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV).

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented horizontally (I_HH).

  • Calculation of Anisotropy (r):

    • Calculate the grating correction factor (G-factor): G = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

d. Interpretation:

  • A higher anisotropy value indicates lower rotational mobility of the DPH probe, which corresponds to a more ordered (less fluid) membrane.

  • A lower anisotropy value indicates higher rotational mobility of the DPH probe, corresponding to a more disordered (more fluid) membrane.

Experimental Workflow and Logical Relationships

The following diagram illustrates the integrated workflow for investigating the role of 15-MHDA in microbial membranes.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Lipid Analysis cluster_2 Membrane Fluidity Analysis cluster_3 Data Correlation and Interpretation Culture Bacterial Culture (Varying Conditions) Harvest Cell Harvesting and Washing Culture->Harvest Lyophilize Lyophilization Harvest->Lyophilize Resuspension Cell Resuspension Harvest->Resuspension Saponification Saponification & Methylation (FAME Preparation) Lyophilize->Saponification Extraction FAME Extraction Saponification->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Fatty Acid Quantification (% Composition) GCMS->Quantification Correlation Correlate FA Composition with Membrane Fluidity Quantification->Correlation Labeling Fluorescent Probe Labeling (e.g., DPH) Resuspension->Labeling Anisotropy Fluorescence Anisotropy Measurement Labeling->Anisotropy Fluidity Membrane Fluidity Determination Anisotropy->Fluidity Fluidity->Correlation Interpretation Biological Interpretation Correlation->Interpretation

Caption: Integrated workflow for microbial membrane analysis.

Conclusion and Future Directions

This compound, as a prominent anteiso-branched-chain fatty acid, is integral to the structural and functional integrity of microbial membranes. Its role in modulating membrane fluidity is a key adaptive mechanism that enables bacteria to thrive in diverse and challenging environments. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate relationship between fatty acid composition and membrane biophysics.

Future research should focus on elucidating the precise regulatory networks that control the biosynthesis of 15-MHDA and other BCFAs in response to specific environmental cues. Furthermore, a deeper understanding of the interactions between 15-MHDA and membrane proteins could reveal novel targets for antimicrobial drug development. By disrupting the delicate balance of membrane fluidity maintained by fatty acids like 15-MHDA, it may be possible to compromise bacterial viability and virulence, offering a promising strategy in the ongoing battle against infectious diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anteisostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteisostearic acid, systematically known as 15-methylheptadecanoic acid, is a saturated branched-chain fatty acid. Its unique anteiso branching structure, where a methyl group is located on the antepenultimate (n-2) carbon atom, imparts distinct physical and chemical properties compared to its linear isomer, stearic acid, and its iso-branched counterparts. These properties, including a lower melting point and altered solubility, make it a molecule of interest in various scientific and industrial fields, particularly in the formulation of pharmaceuticals and cosmetics where stability, texture, and delivery characteristics are paramount. This guide provides a comprehensive overview of the known physical and chemical properties of anteisostearic acid, details relevant experimental protocols for its characterization, and illustrates its biosynthetic pathway.

Chemical Identity

IdentifierValue
Systematic Name This compound
Common Name Anteisostearic acid
Synonyms Anteiso-C18:0, Anteisooctadecanoic acid
CAS Number 29709-08-8[1][2][3][4]
Molecular Formula C18H36O2[1][2][3][4]
Molecular Weight 284.48 g/mol [4]

Physical Properties

The branched nature of anteisostearic acid disrupts the efficient packing of the hydrocarbon chains that is characteristic of linear saturated fatty acids. This structural feature is directly responsible for its distinct physical properties, most notably its melting point.

Table 1: Physical Properties of Anteisostearic Acid

PropertyValueSourceNotes
Melting Point 51 °C (324.15 K)NIST[2]Experimental value. For comparison, the melting point of its linear isomer, stearic acid, is significantly higher at 69.3 °C.[5]
Boiling Point Not Experimentally Determined--
Density Not Experimentally Determined--
Solubility
   In Water0.007116 mg/L at 25 °CThe Good Scents Company[6]Estimated value. Like other long-chain fatty acids, it is practically insoluble in water.
   In Organic SolventsSoluble in ethanol (B145695) and DMSO.Cayman Chemical[7]While specific quantitative data for anteisostearic acid is limited, long-chain fatty acids are generally soluble in nonpolar organic solvents. Heptadecanoic acid (a close linear analog) is soluble in ethanol (~25 mg/ml) and DMSO (~10 mg/ml).[8]
XLogP3-AA 7.9PubChem[1]Computed value, indicating high lipophilicity.
Topological Polar Surface Area 37.3 ŲPubChem[1]Computed value.

Chemical Properties

Anteisostearic acid exhibits the typical chemical reactivity of a saturated carboxylic acid.

  • Acid-Base Properties: As a carboxylic acid, it can donate a proton from its carboxyl group to form a carboxylate salt. The pKa is not experimentally determined but is expected to be similar to other long-chain fatty acids (around 4-5).

  • Esterification: The carboxyl group can react with alcohols to form esters. This is a common reaction for modifying the physical properties of fatty acids for various applications.

  • Stability: Being a saturated fatty acid, anteisostearic acid is highly resistant to oxidation. This oxidative stability is a significant advantage in formulations where longevity is crucial.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a similar branched-chain fatty acid, 16-methylheptadecanoic acid, shows a characteristic doublet for the terminal methyl groups around 0.9 ppm and a multiplet for the methine proton at the branch point around 1.55 ppm. The rest of the methylene (B1212753) protons in the chain appear as a broad multiplet, with the α-methylene protons to the carboxyl group shifted downfield.

    • ¹³C NMR: The carbon NMR would show distinct signals for the methyl groups at the terminus, the methine carbon at the branch point, the carbons of the main chain, and the downfield-shifted carbonyl carbon.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of fatty acids, often after conversion to their more volatile methyl esters (FAMEs).[9][10] The mass spectrum of the methyl ester of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and C-H stretching and bending vibrations of the alkyl chain.

Experimental Protocols

Detailed experimental protocols for the characterization of anteisostearic acid are not widely published. However, standard methods for the analysis of fatty acids are applicable.

Determination of Melting Point
  • Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For fatty acids, this can be determined using a capillary method or by Differential Scanning Calorimetry (DSC).

  • Capillary Method (adapted from standard procedures):

    • A small amount of the solid anteisostearic acid is introduced into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is attached to a thermometer and placed in a heated oil bath.

    • The temperature is raised slowly, and the temperature range over which the solid melts is recorded.

  • Differential Scanning Calorimetry (DSC):

    • A small, weighed sample of anteisostearic acid is placed in an aluminum pan.

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is determined from the resulting thermogram.

Determination of Solubility
  • Principle: The solubility of anteisostearic acid in various solvents can be determined by adding the fatty acid to a known volume of the solvent until saturation is reached.

  • Procedure (adapted from general methods for fatty acids):

    • A known volume of the solvent of interest (e.g., ethanol, DMSO, chloroform) is placed in a sealable container.

    • Small, accurately weighed portions of anteisostearic acid are added incrementally with constant stirring at a controlled temperature.

    • The addition is stopped when a solid precipitate persists, indicating a saturated solution.

    • The total mass of the dissolved fatty acid is used to calculate the solubility in g/L or other appropriate units. For sparingly soluble substances, analytical techniques like GC-MS or HPLC may be required to quantify the dissolved amount after equilibration and separation of the undissolved solid.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Principle: GC-MS is used to separate and identify volatile compounds. For fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required to increase volatility.

  • Protocol Outline:

    • Derivatization (Esterification): A sample of anteisostearic acid is reacted with a methylating agent (e.g., methanolic HCl, BF₃-methanol) to convert it to its methyl ester.

    • Injection: A small volume of the FAME solution is injected into the gas chromatograph.

    • Separation: The FAME is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase.

    • Detection and Identification: The separated FAME enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragment ions, is used for identification by comparison with spectral libraries or known standards.[10][11]

Biosynthesis of Anteisostearic Acid

Anteisostearic acid is a common component of the cell membranes of many bacteria, where it plays a role in maintaining membrane fluidity, especially at low temperatures.[12] Its biosynthesis is a variation of the general fatty acid synthesis pathway.

The key difference lies in the initial priming molecule. While straight-chain fatty acid synthesis typically starts with an acetyl-CoA primer, the synthesis of anteiso-fatty acids begins with a branched-chain primer, 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine.[13] This primer is then elongated by the fatty acid synthase (FAS) system through the addition of two-carbon units from malonyl-CoA.[14][15]

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation_Cycle Elongation Cycle (addition of C2 units) FAS->Elongation_Cycle Elongation_Cycle->FAS Repeats Anteisostearic_Acid Anteisostearic Acid (this compound) Elongation_Cycle->Anteisostearic_Acid Termination

References

The Occurrence of Anteiso-C18:0 in Marine Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of anteiso-C18:0 (15-methylheptadecanoic acid) in marine organisms. The presence of this branched-chain fatty acid is a significant indicator of specific microbial communities and plays a crucial role in the adaptation of organisms to their environment, particularly in extreme marine habitats. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways.

Introduction to Anteiso-C18:0

Anteiso-C18:0 is a saturated, branched-chain fatty acid with a methyl group on the antepenultimate (n-3) carbon atom. Branched-chain fatty acids, including the iso and anteiso series, are major components of the membrane lipids of many bacteria.[1][2] Their unique structure influences the physical properties of cell membranes, such as fluidity, which is critical for the survival of organisms in diverse and often extreme marine environments.[1] The presence and relative abundance of anteiso fatty acids are also valuable chemotaxonomic markers for identifying and classifying bacteria.[1][2]

While primarily found in bacteria, anteiso-C18:0 has been detected in various marine invertebrates, such as sponges and mollusks. Its presence in these organisms is often attributed to symbiotic or diet-associated bacteria.[3][4]

Quantitative Occurrence of Anteiso-C18:0 in Marine Organisms

The absolute quantification of specific fatty acids like anteiso-C18:0 across a wide range of marine organisms is not extensively reported in the scientific literature. Most studies focus on the relative percentage of fatty acids within the total lipid profile. This makes direct comparisons of the absolute concentration of anteiso-C18:0 between different species challenging.

However, based on available data, the following table summarizes the quantitative occurrence of anteiso-C18:0 in select marine organisms. It is important to note that these values can vary significantly based on environmental conditions, diet, and the specific microbial community associated with the host organism.

Marine OrganismTissue/Sample TypeConcentration of Anteiso-C18:0Method of QuantificationReference
Deep-sea Demosponge (Geodia atlantica)Phospholipid Fatty Acids~0.003 mg/g (dry weight)GC-FID and GC-MS (calculated from % PLFA)[3]
Deep-sea Demosponge (Geodia barretti)Phospholipid Fatty Acids~0.011 mg/g (dry weight)GC-FID and GC-MS (calculated from % PLFA)[3]
Deep-sea Demosponge (Geodia hentscheli)Phospholipid Fatty Acids~0.010 mg/g (dry weight)GC-FID and GC-MS (calculated from % PLFA)[3]
Deep-sea Demosponge (Geodia parva)Phospholipid Fatty Acids~0.010 mg/g (dry weight)GC-FID and GC-MS (calculated from % PLFA)[3]
Deep-sea Demosponge (Stelletta rhaphidiophora)Phospholipid Fatty Acids~0.011 mg/g (dry weight)GC-FID and GC-MS (calculated from % PLFA)[3]
Marine Sponge (Xestospongia vansoesti)Total Fatty AcidsPresent (relative %)GC-MS[5][6]
Marine Sponge (Aaptos suberitoides)Total Fatty AcidsPresent (relative %)GC-MS[5][6]
Sulfate-reducing Bacterium (Desulfovibrio desulfuricans)Total Lipid ExtractPresent (relative %)Capillary GC-MS[7]

Note: The concentrations for the deep-sea demosponges were calculated based on the reported total phospholipid fatty acid (PLFA) content of approximately 6.7 mg/g (dry weight) and the reported relative abundance of anteiso-C18:0.[3]

Biosynthesis of Anteiso-C18:0

The biosynthesis of anteiso-branched-chain fatty acids in bacteria is a well-established pathway that diverges from the synthesis of straight-chain fatty acids at the initial priming step. The pathway utilizes branched-chain amino acid catabolites as primers.

Specifically for anteiso fatty acids with an odd number of carbon atoms, such as anteiso-C15:0 and anteiso-C17:0, the biosynthesis is initiated from isoleucine. The biosynthesis of anteiso-C18:0, an even-numbered anteiso fatty acid, is less common but can occur through the elongation of a branched-chain primer derived from the catabolism of isoleucine, followed by an additional elongation step.

The general pathway is as follows:

  • Primer Synthesis: Isoleucine is converted to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA.

  • Initiation: The 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system.

  • Elongation: The primer is sequentially elongated by the addition of two-carbon units from malonyl-CoA, leading to the formation of the final anteiso-fatty acid.[1][2]

Anteiso_C18_Biosynthesis cluster_priming Primer Synthesis cluster_elongation Fatty Acid Elongation Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-methylbutyryl-CoA alpha_keto->primer Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) primer->FAS Primer Anteiso_FA Anteiso-C18:0 FAS->Anteiso_FA Final Product Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation Units (x7) Fatty_Acid_Signaling cluster_membrane Cellular Membrane cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., anteiso-C18:0) GPCR G-Protein Coupled Receptor (GPCR) BCFA->GPCR Binds to Nuclear_Receptor Nuclear Receptor (e.g., PPAR) BCFA->Nuclear_Receptor Binds to G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Gene_Expression Regulation of Gene Expression Second_Messenger->Gene_Expression Leads to Nuclear_Receptor->Gene_Expression Regulates Experimental_Workflow Sample Marine Organism Sample (e.g., tissue, cells) IS Add Internal Standard (e.g., C17:0-d33) Sample->IS Extraction Lipid Extraction (e.g., Bligh & Dyer) IS->Extraction TLE Total Lipid Extract Extraction->TLE Methylation Fatty Acid Methylation (e.g., with BF3-Methanol) TLE->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Analysis: - Peak Integration - Calibration Curve - Quantification GCMS->Data Result Absolute Concentration of Anteiso-C18:0 Data->Result

References

The Impact of 15-Methylheptadecanoic Acid on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical parameter influencing a vast array of cellular processes, from signal transduction to membrane transport and enzyme activity. The lipid composition of the cell membrane is a primary determinant of its fluidity, with the structure of fatty acyl chains playing a pivotal role. Branched-chain fatty acids (BCFAs), such as 15-methylheptadecanoic acid, are significant components of the membranes of many bacterial species and are known to modulate membrane biophysical properties. This technical guide provides an in-depth analysis of the impact of this compound on membrane fluidity, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Role of Branched-Chain Fatty Acids in Membrane Fluidity

Unlike the straight-chain saturated fatty acids that promote ordered, gel-like membrane phases, branched-chain fatty acids introduce steric hindrance that disrupts the tight packing of lipid acyl chains. This disruption leads to an increase in the average area per lipid molecule and a decrease in the thickness of the lipid bilayer, resulting in a more fluid, liquid-crystalline state at lower temperatures. This compound, an anteiso-branched fatty acid, is particularly effective at increasing membrane fluidity due to the methyl branch at the antepenultimate carbon, which creates a significant kink in the acyl chain.

Quantitative Analysis of the Effect of Anteiso-Branched Fatty Acids on Membrane Phase Transitions

Phosphatidylcholine SpeciesMain Phase Transition Temperature (Tc) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
di-anteiso-C15:0 PC< 0Not Determined[1]
di-anteiso-C17:0 PC9.55.8[1]
di-anteiso-C19:0 PC24.58.1[1]
di-n-C16:0 PC (DPPC)41.48.7[2]
di-n-C18:0 PC (DSPC)54.910.6[2]

Table 1: Thermotropic properties of hydrated di-anteiso-acyl phosphatidylcholines compared to their straight-chain (n-acyl) counterparts. Data for anteiso-branched PCs are from Silvius & McElhaney, 1980.

The data clearly demonstrates that the incorporation of anteiso-branched fatty acids significantly lowers the main phase transition temperature (Tc) compared to their straight-chain counterparts of similar length. This indicates a substantial increase in membrane fluidity, as the transition from the ordered gel phase to the disordered liquid-crystalline phase occurs at a much lower temperature.

Experimental Protocols

Preparation of Liposomes with Defined Fatty Acid Composition

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a specific fatty acid, such as this compound, using the thin-film hydration and extrusion method.[3][4][5]

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Glass round-bottom flask

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio will depend on the experimental design.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.

    • Hydrate the lipid film by gentle rotation of the flask above the lipid's main phase transition temperature (Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This process forces the MLVs through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.

    • The resulting LUV suspension is ready for use in downstream experiments.

Differential Scanning Calorimetry (DSC) of Liposomes

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tc) and enthalpy (ΔH) of lipid bilayers.[6][7][8]

Materials:

  • LUV suspension (prepared as described above)

  • Differential Scanning Calorimeter

  • DSC sample pans

Procedure:

  • Sample Preparation:

    • Carefully load a precise volume of the LUV suspension into a DSC sample pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same volume of hydration buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tc.

    • Heat the sample and reference pans at a constant scan rate (e.g., 1-2 °C/min) over the desired temperature range.

    • Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is taken as the Tc.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH), which can be calculated using the instrument's software.

Fluorescence Anisotropy Measurement of Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the core of the membrane.[9][10][11][12][13]

Materials:

  • LUV suspension

  • DPH stock solution (in a suitable solvent like tetrahydrofuran)

  • Spectrofluorometer equipped with polarizers

  • Cuvette

Procedure:

  • Probe Labeling:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to ensure rapid and even distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid artifacts.

    • Incubate the mixture in the dark at a temperature above the Tc for at least 30 minutes to allow for complete incorporation of the DPH into the liposomes.

  • Anisotropy Measurement:

    • Place the labeled LUV suspension in a cuvette in the spectrofluorometer's temperature-controlled sample holder.

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (IHV) and horizontally (IHH). The G-factor is calculated as IHV / IHH.

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A lower anisotropy value (r) corresponds to higher rotational freedom of the DPH probe and thus higher membrane fluidity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the study of this compound and membrane fluidity.

logical_relationship BCFA 15-Methylheptadecanoic Acid (BCFA) Packing Disrupted Acyl Chain Packing BCFA->Packing incorporation into membrane Fluidity Increased Membrane Fluidity Packing->Fluidity leads to Function Altered Membrane Function Fluidity->Function impacts

Logical relationship of 15-MHA and membrane function.

experimental_workflow start Start liposome_prep Liposome Preparation (Thin-film hydration & Extrusion) start->liposome_prep dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc fluorescence Fluorescence Anisotropy (DPH probe) liposome_prep->fluorescence data_analysis Data Analysis dsc->data_analysis fluorescence->data_analysis conclusion Conclusion on Membrane Fluidity data_analysis->conclusion

Experimental workflow for studying membrane fluidity.

Conclusion

This compound, as a representative anteiso-branched fatty acid, plays a crucial role in modulating membrane fluidity. Its incorporation into lipid bilayers disrupts the ordered packing of acyl chains, leading to a significant decrease in the phase transition temperature and a corresponding increase in membrane fluidity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the biophysical effects of this and other branched-chain fatty acids on membrane properties, which is essential for understanding their physiological roles and for the rational design of membrane-targeting therapeutics.

References

The Chemotaxonomic Value of Anteiso-Fatty Acids in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial taxonomy, phenotypic and genotypic characteristics are paramount for accurate classification and identification. Among the biochemical markers, the cellular fatty acid composition stands out as a powerful tool for chemotaxonomy. This is due to the genetically determined and relatively stable nature of fatty acid profiles within specific bacterial taxa. This in-depth technical guide focuses on the significance of a particular class of branched-chain fatty acids: the anteiso-fatty acids. Their presence, abundance, and ratio to other fatty acids, particularly their iso-branched counterparts, provide crucial insights for bacterial systematics, with implications for clinical diagnostics, environmental microbiology, and drug development.

Branched-chain fatty acids, including the iso and anteiso series, are major constituents of the membrane lipids in many bacterial species.[1][2][3][4] Unlike the straight-chain fatty acids commonly found in eukaryotes, these branched structures influence the physical properties of the bacterial membrane, such as fluidity and permeability. This adaptation is particularly crucial for bacteria thriving in diverse and extreme environments.[1][2][3] The occurrence and relative amounts of these fatty acids are important criteria for the identification and classification of bacteria.[1][2][3]

This guide will delve into the biosynthesis of anteiso-fatty acids, present quantitative data on their distribution across various bacterial genera, and provide detailed experimental protocols for their analysis.

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids shares the core machinery of the fatty acid synthase (FAS) II system with straight-chain fatty acid synthesis. The key distinction lies in the initial priming molecule. While straight-chain fatty acids are typically initiated with acetyl-CoA, the synthesis of anteiso-fatty acids begins with a branched-chain acyl-CoA primer, specifically 2-methylbutyryl-CoA.[5]

This primer is derived from the branched-chain amino acid L-isoleucine. The biosynthesis pathway can be summarized as follows:

  • Deamination of L-isoleucine: L-isoleucine is converted to α-keto-β-methylvalerate.

  • Decarboxylation: The α-keto acid undergoes oxidative decarboxylation by a branched-chain α-keto acid decarboxylase (BCKA) to yield 2-methylbutyryl-CoA.[6]

  • Elongation: The 2-methylbutyryl-CoA primer is then sequentially elongated by the fatty acid synthase (FASII) system, with malonyl-CoA serving as the two-carbon donor in each cycle.[5]

This process results in the formation of odd-numbered anteiso-fatty acids, with anteiso-C15:0 and anteiso-C17:0 being the most commonly observed.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Deamination Primer 2-methylbutyryl-CoA Keto_Acid->Primer BCKA Decarboxylase FASII Fatty Acid Synthase II (Elongation Cycles) Primer->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Anteiso_FA Anteiso-Fatty Acids (e.g., a-C15:0, a-C17:0) FASII->Anteiso_FA

Caption: Biosynthesis pathway of anteiso-fatty acids.

Taxonomic Distribution and Significance

The distribution of anteiso-fatty acids is not uniform across the bacterial kingdom, making them a valuable chemotaxonomic marker. Their presence and relative abundance can help differentiate between genera and even species.

Data Presentation

The following tables summarize the quantitative fatty acid composition of several bacterial genera, highlighting the prevalence of anteiso-fatty acids.

Table 1: Fatty Acid Composition of Selected Bacillus Species (% of Total Fatty Acids)

Fatty AcidB. subtilisB. cereusB. megaterium
iso-C14:04.52.15.3
anteiso-C15:0 45.2 12.348.1
iso-C15:015.835.6 10.2
n-C16:05.18.96.7
iso-C16:08.37.59.1
iso-C17:02.14.21.8
anteiso-C17:0 10.5 6.811.5

Data compiled from various sources, including Kaneda, 1967.[7][8] Note that compositions can vary with growth conditions.

As shown in Table 1, many Bacillus species are rich in branched-chain fatty acids, with anteiso-C15:0 often being a major component. However, the ratio of iso to anteiso fatty acids can differ significantly between species. For instance, B. cereus has a higher proportion of iso-C15:0 compared to B. subtilis and B. megaterium.[8]

Table 2: Fatty Acid Composition of Listeria monocytogenes at Different Temperatures (% of Total Fatty Acids)

Fatty Acid37°C10°C
anteiso-C15:0 46.6 65.0+
iso-C15:09.35.0
n-C16:01.51.0
iso-C17:02.51.5
anteiso-C17:0 34.7 15.0

Data adapted from Annous et al., 1997.[9] The proportion of anteiso-C15:0 increases significantly at lower temperatures.

Listeria monocytogenes is characterized by a very high percentage of branched-chain fatty acids, often exceeding 95% of the total.[9] A key feature is the dramatic increase in the proportion of anteiso-C15:0 at lower growth temperatures, which is a mechanism to maintain membrane fluidity.[9]

Table 3: Fatty Acid Composition of Micrococcus luteus and Staphylococcus aureus (% of Total Fatty Acids)

Fatty AcidMicrococcus luteusStaphylococcus aureus
anteiso-C15:0 ~72 ~40-60
iso-C15:0~18~5-15
n-C16:0Trace~20-30
anteiso-C17:0 Trace~5-15
iso-C17:0Trace~1-5

Data are approximate and compiled from multiple sources.[10][11] The ratio of anteiso- to iso-C15:0 in M. luteus is approximately 4:1.[11]

Micrococcus luteus exhibits a fatty acid profile dominated by anteiso-C15:0.[11] Staphylococcus aureus also contains a significant proportion of anteiso-fatty acids, which are crucial for its membrane homeostasis and adaptation.

Experimental Protocols

The analysis of bacterial fatty acids is most commonly performed by converting the fatty acids into their more volatile methyl esters (FAMEs) followed by gas chromatography (GC) analysis. The MIDI Sherlock® Microbial Identification System is a widely used commercial platform that standardizes this process.

I. Cell Culture and Harvesting
  • Culture Conditions: Grow bacteria on a standardized medium (e.g., Trypticase Soy Broth Agar (B569324) - TSBA) at a specific temperature and for a defined period (typically 24 hours for aerobes) to ensure reproducibility.[1][4]

  • Harvesting: Aseptically collect a standardized amount of bacterial biomass (e.g., 40 mg) from a specific quadrant of the agar plate to ensure the cells are in a comparable physiological state.[1]

II. Fatty Acid Methyl Ester (FAME) Preparation (MIDI Protocol)

This protocol involves four main steps: saponification, methylation, extraction, and a base wash.

  • Saponification:

    • Add 1.0 ml of Saponification Reagent (45 g NaOH, 150 ml methanol, 150 ml deionized water) to the tube containing the bacterial cells.[1]

    • Seal the tube tightly and vortex.

    • Heat in a boiling water bath for 5 minutes.

    • Vortex vigorously for 5-10 seconds.

    • Return to the boiling water bath for an additional 25 minutes.[1]

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2.0 ml of Methylation Reagent (325 ml 6.0 N HCl, 275 ml methanol) to each tube.[1]

    • Seal and vortex briefly.

    • Heat at 80°C for 10 minutes.[1]

  • Extraction:

    • Cool the tubes.

    • Add 1.25 ml of Extraction Reagent (200 ml hexane, 200 ml methyl tert-butyl ether).[1]

    • Gently mix by inversion for 10 minutes.

    • Allow the layers to separate and discard the lower aqueous phase.

  • Base Wash:

    • Add 3.0 ml of Base Wash Reagent (10.8 g NaOH in 900 ml deionized water) to the remaining organic phase.[1]

    • Mix by inversion for 5 minutes.

    • Transfer the upper organic (FAME-containing) layer to a GC vial for analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a fused silica (B1680970) capillary column (e.g., 25m x 0.2mm phenyl methyl silicone) and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[1]

  • GC Parameters (Example):

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 170°C, ramp to 270°C at 5°C/min.[1]

    • Detector Temperature: 300°C.

  • Data Analysis: The retention times of the FAMEs are compared to those of known standards for identification. The peak areas are used to calculate the relative percentage of each fatty acid. Commercial systems like the MIDI Sherlock® use libraries of FAME profiles from known organisms for automated identification.[1][5]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis Culture Bacterial Culture (Standardized Conditions) Harvest Cell Harvesting Culture->Harvest Saponification 1. Saponification (NaOH, Methanol, Heat) Harvest->Saponification Methylation 2. Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction 3. Extraction (Hexane/MTBE) Methylation->Extraction Base_Wash 4. Base Wash (NaOH Solution) Extraction->Base_Wash GC_MS GC-MS Analysis Base_Wash->GC_MS Data_Analysis Data Analysis (Peak ID & Quantification) GC_MS->Data_Analysis Identification Taxonomic Identification Data_Analysis->Identification

Caption: Experimental workflow for bacterial fatty acid analysis.

Conclusion

Anteiso-fatty acids are significant chemotaxonomic markers that provide valuable information for the classification and identification of bacteria. Their unique biosynthetic pathway, originating from the amino acid isoleucine, and their non-uniform distribution across different bacterial taxa make them a powerful tool for researchers. The quantitative analysis of cellular fatty acid profiles, particularly the ratios of anteiso to iso and other fatty acids, can reveal phylogenetic relationships that may not be apparent from other methods. The standardized protocols for FAME analysis, coupled with advanced GC-MS technology, offer a reliable and reproducible method for generating the data necessary for these chemotaxonomic studies. For professionals in drug development, understanding the unique lipid composition of pathogenic bacteria can open avenues for the development of novel antimicrobial agents that target fatty acid biosynthesis or membrane integrity.

References

A Historical Perspective on the Discovery of Branched-Chain Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more alkyl branches on the carbon chain. Unlike their straight-chain counterparts, BCFAs possess unique physical and chemical properties, including lower melting points and altered membrane fluidity, which have made them a subject of increasing interest in various fields, from microbiology to human health and drug development. This technical guide provides a comprehensive historical perspective on the discovery of BCFAs, detailing the key scientific milestones, the evolution of analytical techniques, and the elucidation of their biosynthetic pathways.

Early Discoveries: The Dawn of Branched-Chain Fatty Acid Research

The story of branched-chain fatty acids begins in the early 20th century, a period of intense investigation into the chemical composition of living organisms. The first indication of fatty acids with non-linear structures emerged from the study of bacteria, particularly the causative agent of tuberculosis.

The Landmark Discovery of Tuberculostearic Acid

In 1927, a pivotal discovery was made by R.J. Anderson at Yale University. While investigating the lipid composition of Mycobacterium tuberculosis, he isolated a novel saturated fatty acid.[1] This fatty acid, which he named tuberculostearic acid , was later identified as 10-methyloctadecanoic acid. This was the first time a methyl-branched fatty acid was identified from a natural source, marking a significant milestone in lipid chemistry.

The Rise of "Iso" and "Anteiso" Nomenclature: Characterizing Bacterial Lipids

Following the discovery of tuberculostearic acid, further research, primarily in the field of microbiology, revealed that branched-chain fatty acids were not an anomaly but a common feature of many bacterial lipids.[2][3][4][5][6][7] This led to the establishment of a nomenclature to classify these newly discovered molecules. The terms "iso" and "anteiso" were introduced to describe the position of the methyl branch relative to the end of the fatty acid chain.

  • Iso-fatty acids possess a methyl group on the penultimate carbon atom (the second to last carbon from the methyl end).

  • Anteiso-fatty acids have a methyl group on the antepenultimate carbon atom (the third to last carbon from the methyl end).

These discoveries were crucial for bacterial taxonomy, as the profile of branched-chain fatty acids often serves as a chemotaxonomic marker to differentiate bacterial species.[2][5][6][7]

Early Analytical Techniques for BCFA Isolation and Identification

The initial discovery and characterization of BCFAs were challenging due to the limitations of analytical techniques available in the pre-chromatographic era. Scientists relied on a combination of laborious chemical and physical methods to isolate and identify these novel lipids.

Experimental Protocols of Early BCFA Analysis

1. Saponification and Liberation of Fatty Acids: The first step involved the hydrolysis of lipids to release the constituent fatty acids. This was typically achieved by saponification, where the fat or oil was boiled with an alkali, such as potassium hydroxide (B78521) (KOH) in ethanol. The resulting soaps were then acidified to liberate the free fatty acids.

2. Fractional Distillation of Methyl Esters: To separate fatty acids of different chain lengths, they were often converted to their more volatile methyl esters. These esters were then subjected to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. While effective for separating fatty acids with significant differences in chain length, it was less efficient for separating isomeric branched-chain fatty acids from their straight-chain counterparts.

  • Typical Protocol:

    • Fatty acids were esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

    • The resulting methyl esters were distilled through a fractionating column under high vacuum (e.g., 1-10 mmHg).

    • Fractions were collected at different temperature ranges, yielding concentrates of fatty acid methyl esters with varying chain lengths.

3. Low-Temperature Crystallization: This technique exploited the differences in the melting points and solubilities of fatty acids in organic solvents at low temperatures. Saturated fatty acids, having higher melting points, would crystallize out of the solution when cooled, while unsaturated and branched-chain fatty acids, with their lower melting points, would remain in the filtrate.

  • Typical Protocol:

    • A mixture of fatty acids was dissolved in an organic solvent such as acetone (B3395972) or methanol.

    • The solution was cooled to a specific low temperature (e.g., -20°C to -70°C) using a cooling bath (e.g., dry ice/acetone).

    • The crystallized saturated fatty acids were separated by filtration.

    • The filtrate, enriched in branched-chain and unsaturated fatty acids, could then be subjected to further fractionation.

Table 1: Comparison of Early Analytical Techniques for BCFA Separation

TechniquePrincipleApplication in BCFA AnalysisLimitations
Fractional Distillation Separation based on differences in boiling points of methyl esters.Primarily used to separate fatty acids by chain length. Less effective for isomer separation.Required large sample sizes; poor resolution of isomers with similar boiling points.
Low-Temperature Crystallization Separation based on differential solubility and melting points at low temperatures.Used to separate saturated from unsaturated and branched-chain fatty acids.Often resulted in incomplete separation; required multiple recrystallization steps for higher purity.

Elucidation of the Biosynthetic Pathway of Branched-Chain Fatty Acids

A significant breakthrough in understanding BCFAs was the elucidation of their biosynthetic pathway. It was discovered that the primers for the synthesis of iso- and anteiso-fatty acids are derived from the catabolism of branched-chain amino acids (BCAAs).[6][8][9][10]

  • Valine is the precursor for iso-even- and odd-numbered fatty acids.

  • Leucine is the precursor for iso-odd-numbered fatty acids.

  • Isoleucine is the precursor for anteiso-odd-numbered fatty acids.

The key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex , which catalyzes the oxidative decarboxylation of the α-keto acids derived from the BCAAs to produce the corresponding acyl-CoA primers.[10][11] These primers are then elongated by the fatty acid synthase (FAS) system.

BCFA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids Branched-Chain α-Keto Acids cluster_Primers Acyl-CoA Primers cluster_BCFAs Branched-Chain Fatty Acids Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Complex Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Complex Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Complex Iso_even_odd iso-Even and Odd Fatty Acids Isobutyryl_CoA->Iso_even_odd Fatty Acid Synthase Iso_odd iso-Odd Fatty Acids Isovaleryl_CoA->Iso_odd Fatty Acid Synthase Anteiso_odd anteiso-Odd Fatty Acids Methylbutyryl_CoA->Anteiso_odd Fatty Acid Synthase

Biosynthesis of iso- and anteiso-fatty acids from branched-chain amino acids.

The Modern Era: Advanced Analytical Techniques and Expanding Roles

The advent of gas chromatography (GC) in the mid-20th century revolutionized fatty acid analysis, providing a rapid and highly sensitive method for separating and quantifying individual fatty acids, including BCFAs. The coupling of GC with mass spectrometry (GC-MS) further enhanced identification capabilities by providing detailed structural information. More recently, high-performance liquid chromatography (HPLC) and advanced mass spectrometry techniques have provided even greater resolution and sensitivity for BCFA analysis.

These advanced analytical tools have enabled researchers to identify and quantify BCFAs in a wide range of biological samples, leading to an expanded understanding of their distribution and physiological roles.

Quantitative Data on BCFA Occurrence

While early studies were largely qualitative, modern analytical techniques have provided a wealth of quantitative data on the prevalence of BCFAs.

Table 2: Representative Quantitative Data of BCFAs in Various Sources

SourceBCFA TypeConcentration (% of total fatty acids)Reference
Bacillus subtilisiso- and anteiso->50%Kaneda, 1991
Ruminant Milk Fatiso- and anteiso-~2%[12]
Human Vernix Caseosaiso- and anteiso-High concentrations[4]
Corynebacterium diphtheriaeTuberculostearic acid and othersVariable, significant component[13][14][15][16][17]

Signaling Pathways and Biological Significance

Research has uncovered the involvement of BCFAs in various cellular processes and signaling pathways. For instance, BCFAs are known to influence membrane fluidity and have been implicated in modulating cellular signaling and gene expression.

BCFA_Signaling BCFAs Branched-Chain Fatty Acids Membrane Cell Membrane Fluidity BCFAs->Membrane Modulates Receptors Membrane Receptors Membrane->Receptors Affects function of Cell_Signaling Intracellular Signaling Cascades Receptors->Cell_Signaling Gene_Expression Gene Expression (e.g., lipid metabolism, inflammation) Biological_Effects Biological Effects (e.g., anti-inflammatory, metabolic regulation) Gene_Expression->Biological_Effects Cell_Signaling->Gene_Expression

Simplified diagram of the influence of BCFAs on cellular processes.

Conclusion

The journey of discovery for branched-chain fatty acids, from the initial identification of tuberculostearic acid to the elucidation of their complex biosynthetic pathways and diverse biological roles, is a testament to the advancements in analytical chemistry and biochemistry. What began as a curiosity in the lipid profile of a pathogenic bacterium has evolved into a field of study with implications for microbiology, nutrition, and therapeutic development. The historical perspective provides a valuable context for current and future research into these fascinating and functionally important molecules.

References

An In-depth Technical Guide on the Synthesis of anteiso-C18:0 from Branched-Chain Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-branched-chain fatty acids (aBCFAs) are integral components of the cell membranes of many bacteria, playing a crucial role in maintaining membrane fluidity, particularly at lower temperatures.[1][2][3] The C18:0 anteiso-fatty acid, specifically 15-methylheptadecanoic acid, is synthesized from the branched-chain amino acid (BCAA) L-isoleucine. Understanding the biosynthetic pathway of anteiso-C18:0 is critical for various fields, including microbial physiology, the development of novel antimicrobial agents targeting fatty acid synthesis, and the bio-engineering of microorganisms for the production of specialty chemicals. This technical guide provides a comprehensive overview of the core biochemical processes, quantitative data, and detailed experimental protocols for studying the synthesis of anteiso-C18:0 from its BCAA precursor.

Biochemical Pathway of anteiso-C18:0 Synthesis

The synthesis of anteiso-C18:0 from L-isoleucine is a multi-step enzymatic process that begins with the conversion of the amino acid into a short-chain acyl-CoA primer, followed by elongation by the fatty acid synthase (FAS) system.

Step 1: Transamination of L-isoleucine

The initial step in the pathway is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid transaminase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate (B1630785) and the branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate.[4]

Step 2: Oxidative Decarboxylation of α-keto-β-methylvalerate

The resulting BCKA undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[4][5][6] The BCKDH complex is a critical regulatory point in the synthesis of branched-chain fatty acids.[7][8]

Step 3: Initiation of Fatty Acid Synthesis

The 2-methylbutyryl-CoA serves as the primer for the synthesis of the anteiso-fatty acid chain. The primer is transferred to the acyl carrier protein (ACP) and then condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-ACP synthase III (FabH) .[9][10] Studies have shown that the FabH enzyme in some bacteria exhibits a preference for branched-chain acyl-CoA primers, particularly at lower temperatures, which contributes to the increased proportion of anteiso-fatty acids in the cell membrane under such conditions.[9][10]

Step 4: Elongation of the Acyl Chain

The initial condensation product undergoes a series of reduction, dehydration, and a second reduction reaction, all catalyzed by the components of the fatty acid synthase (FAS) II system , to form a butyryl-ACP derivative. This four-step elongation cycle is repeated, with each cycle adding a two-carbon unit from malonyl-CoA. For the synthesis of anteiso-C18:0 (this compound), the initial 5-carbon primer undergoes six cycles of elongation. The final chain length is determined by the specificity of the thioesterase component of the FAS, which hydrolyzes the completed fatty acyl-ACP to release the free fatty acid.[11]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and composition of anteiso-fatty acids.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [12]

Fatty AcidSystematic NameShorthandPercentage of Total Fatty Acids (%)
iso-C15:013-methyltetradecanoic acid15:0 iso34.72
anteiso-C15:012-methyltetradecanoic acid15:0 anteiso33.72
iso-C14:012-methyltridecanoic acid14:0 iso0.52
iso-C16:014-methylpentadecanoic acid16:0 iso1.85
iso-C17:015-methylhexadecanoic acid17:0 iso7.11
anteiso-C17:014-methylhexadecanoic acid17:0 anteiso10.24
Total Branched88.16

Table 2: Relative Activity of Bacillus subtilis Branched-Chain α-Keto Acid Dehydrogenase (Bkd) with Different Substrates [1]

Substrate (derived from)Relative Activity (%)
Isoleucine100
Valine75
Leucine31

Experimental Protocols

Protocol 1: Isotopic Labeling of Bacterial Cultures for Fatty Acid Analysis

This protocol describes the use of stable isotope-labeled precursors to trace their incorporation into anteiso-C18:0.

1. Culture Preparation:

  • Prepare a chemically defined minimal medium for the bacterial species of interest.

  • In the experimental culture, replace the standard L-isoleucine with ¹³C-labeled L-isoleucine (e.g., L-isoleucine-¹³C₆,¹⁵N). The final concentration should be similar to that in the control medium.

  • Inoculate both the control and experimental cultures with the same bacterial starter culture.

  • Grow the cultures under controlled conditions (e.g., temperature, shaking speed) to the desired growth phase (e.g., mid-exponential phase).

2. Cell Harvesting and Lipid Extraction:

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

  • Extract the total lipids from the cell pellet using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

3. Fatty Acid Methyl Ester (FAME) Preparation:

  • Saponify the extracted lipids using a methanolic NaOH or KOH solution to release the fatty acids.

  • Methylate the free fatty acids by adding a suitable reagent such as boron trifluoride-methanol or methanolic HCl and incubating at an elevated temperature (e.g., 60°C).

  • Extract the resulting FAMEs with an organic solvent like hexane.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol outlines the analysis of the prepared FAMEs to identify and quantify anteiso-C18:0 and its isotopologues.

1. GC-MS Instrument Setup:

  • Gas Chromatograph:

    • Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).

    • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract in splitless mode.

    • Temperature Program: Start with an initial oven temperature of around 100°C, hold for a few minutes, then ramp up to a final temperature of approximately 240°C. The specific ramp rate and hold times should be optimized for the best separation of fatty acid isomers.

  • Mass Spectrometer:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Acquisition Mode: Acquire data in full scan mode to identify the FAMEs based on their mass spectra and retention times. For quantitative analysis of ¹³C incorporation, use selected ion monitoring (SIM) to monitor the molecular ions of the unlabeled and labeled anteiso-C18:0 FAMEs.

2. Data Analysis:

  • Identify the anteiso-C18:0 FAME peak in the chromatogram based on its retention time compared to a known standard.

  • Confirm the identity of the peak by comparing its mass spectrum to a library spectrum.

  • Quantify the relative abundance of anteiso-C18:0 by integrating the peak area.

  • For isotopic labeling experiments, determine the extent of ¹³C incorporation by analyzing the mass isotopologue distribution of the molecular ion in the mass spectrum of the anteiso-C18:0 FAME peak.

Visualizations

Anteiso_C18_0_Synthesis_Pathway cluster_precursor Precursor Activation cluster_elongation Fatty Acid Elongation Cycles (x6) cluster_final_product Final Product L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH FASII_System Fatty Acid Synthase II (FASII) 2-methylbutyryl-CoA->FASII_System FabH (Initiation) Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII_System Elongation Substrate Anteiso-C18:0-ACP Anteiso-C18:0-ACP FASII_System->Anteiso-C18:0-ACP anteiso-C18:0 anteiso-C18:0 (this compound) Anteiso-C18:0-ACP->anteiso-C18:0 Thioesterase

Caption: Biosynthetic pathway of anteiso-C18:0 from L-isoleucine.

Experimental_Workflow cluster_culture Bacterial Culture cluster_extraction Sample Preparation cluster_analysis Analysis Culture Bacterial Culture with ¹³C-Isoleucine Harvest Cell Harvesting Culture->Harvest Extract Lipid Extraction Harvest->Extract Derivatize FAME Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Quantification & Isotope Ratio) GCMS->Data

Caption: Experimental workflow for isotopic labeling and analysis.

References

Solubility of Anteisostearic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteisostearic acid, a branched-chain saturated fatty acid, is of increasing interest in various scientific fields, including pharmaceuticals and cosmetics, due to its unique physical and chemical properties. Its branched structure imparts a lower melting point and different solubility characteristics compared to its straight-chain isomer, stearic acid. This technical guide provides an in-depth overview of the solubility of anteisostearic acid in organic solvents, including available data, experimental protocols for solubility determination, and its relevance in drug delivery systems.

Core Concepts: Solubility of Branched-Chain Fatty Acids

The solubility of a fatty acid is primarily dictated by its molecular structure, including chain length and the presence of branching, as well as the polarity and hydrogen bonding capabilities of the solvent. Anteisostearic acid, specifically 16-methylheptadecanoic acid, is a C18 fatty acid with a methyl group on the antepenultimate carbon atom. This branching disrupts the crystal lattice structure that is more ordered in straight-chain fatty acids like stearic acid, generally leading to a lower melting point and increased solubility in less polar organic solvents.

Qualitative solubility assessments indicate that anteisostearic acid is soluble in many organic solvents, such as ethanol (B145695) and chloroform, while being insoluble in water[1]. This profile makes it a suitable candidate for incorporation into non-aqueous and emulsion-based formulations.

Quantitative Solubility Data

Direct quantitative solubility data for anteisostearic acid in a range of organic solvents is not extensively available in publicly accessible literature. However, to provide a comparative reference, the solubility of the structurally similar straight-chain fatty acid, stearic acid (n-octadecanoic acid), has been experimentally determined in several common organic solvents. The branching in anteisostearic acid is expected to influence its solubility relative to stearic acid, likely increasing its solubility in many organic solvents due to the disruption of intermolecular forces.

The following table summarizes the experimental solubility of stearic acid in select organic solvents at various temperatures, as determined by the gravimetric method[2][3].

SolventTemperature (K)Solubility ( g/100g solvent)
Ethanol 3014.35
3034.82
3086.21
3117.25
3138.01
Methanol 3011.62
3031.85
3082.51
3113.02
3133.41
Ethyl Acetate 30110.12
30311.25
30814.18
31116.45
31318.23
Acetone 3013.89
3034.41
3085.89
3116.98
3137.82

Data for stearic acid is presented as a proxy due to the limited availability of quantitative data for anteisostearic acid.[2][3]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a fatty acid, such as anteisostearic acid, in an organic solvent using the gravimetric method[2][3].

Materials:

  • Anteisostearic acid (or other fatty acid)

  • Selected organic solvent(s)

  • Thermostatic water bath with temperature control

  • Magnetic stirrer and stir bars

  • Glass test tubes with stoppers

  • Analytical balance (accuracy ± 0.0001 g)

  • Syringe with a filter attachment

  • Pre-weighed weighing bottles

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of the fatty acid is added to a known volume of the organic solvent in a sealed test tube.

    • The test tube is placed in a thermostatic water bath set to the desired temperature.

    • The mixture is continuously stirred using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

  • Sample Withdrawal:

    • Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.

    • A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

  • Gravimetric Analysis:

    • The withdrawn sample is transferred to a pre-weighed weighing bottle, and the total weight of the bottle and solution is recorded.

    • The solvent is then evaporated from the weighing bottle. This can be achieved by placing the bottle in a drying oven at a temperature below the boiling point of the solvent and the melting point of the fatty acid, or by using a vacuum desiccator.

    • After complete evaporation of the solvent, the weighing bottle containing the solid fatty acid residue is cooled to room temperature in a desiccator and then weighed.

  • Calculation of Solubility:

    • The weight of the dissolved fatty acid is determined by subtracting the initial weight of the empty bottle from the final weight of the bottle with the residue.

    • The weight of the solvent is calculated by subtracting the weight of the dissolved fatty acid and the empty bottle from the total weight of the bottle and solution.

    • Solubility is expressed as grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of fatty acid solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess fatty acid to solvent in test tube prep2 Place in thermostatic bath at constant temperature prep1->prep2 prep3 Stir to reach equilibrium prep2->prep3 samp1 Cease stirring and allow solids to settle prep3->samp1 samp2 Withdraw clear supernatant using a filtered syringe samp1->samp2 ana1 Transfer sample to pre-weighed bottle samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh residue ana2->ana3 calc1 Calculate mass of dissolved fatty acid ana3->calc1 calc2 Calculate mass of solvent calc1->calc2 calc3 Express solubility as g/100g solvent calc2->calc3

Caption: Gravimetric method for solubility determination.

Role in Drug Development and Delivery

Anteisostearic acid and other branched-chain fatty acids are valuable excipients in drug delivery systems, particularly in the formulation of lipid-based carriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Their branched structure can create imperfections in the lipid matrix of these nanoparticles, which can lead to higher drug loading capacity and controlled release profiles compared to nanoparticles made solely from straight-chain fatty acids[4][5].

The solubility of anteisostearic acid in various organic solvents is a critical parameter during the formulation development of these drug delivery systems, especially when using solvent-based methods like emulsion-solvent evaporation or precipitation. A thorough understanding of its solubility behavior allows for the rational selection of solvents to ensure efficient encapsulation of active pharmaceutical ingredients and the formation of stable nanoparticles with desired characteristics.

As research into lipid-based drug delivery continues to evolve, a more comprehensive quantitative understanding of the solubility of novel excipients like anteisostearic acid will be crucial for the development of next-generation therapeutics.

References

The In Vivo Metabolic Fate of 15-Methylheptadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylheptadecanoic acid (15-MHDA) is an anteiso-branched-chain fatty acid that is obtained through dietary sources and potentially synthesized by the gut microbiota. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its physiological roles and potential as a therapeutic agent or biomarker. This technical guide synthesizes the current understanding of the in vivo metabolic fate of 15-MHDA, drawing upon the established metabolic pathways of other branched-chain fatty acids (BCFAs). Due to the limited number of studies specifically focused on 15-MHDA, this guide extrapolates from closely related molecules to provide a comprehensive overview for researchers. The primary metabolic routes for BCFAs involve alpha-oxidation and omega-oxidation, which modify the fatty acid structure to allow for subsequent degradation via beta-oxidation. This document details these proposed pathways, presents methodologies for in vivo studies, and provides protocols for the analytical quantification of 15-MHDA and its metabolites in biological matrices.

Introduction

This compound, also known as anteisostearic acid, is a saturated fatty acid with a methyl group on the antepenultimate carbon (carbon 15).[1][2][3] BCFAs like 15-MHDA are found in dairy products, ruminant meats, and certain fermented foods.[2][4] They are also major components of the cell membranes of some bacteria and can be synthesized by the human gut microbiota.[5][6][7][8] The unique structure of BCFAs influences their physical properties and metabolic processing compared to their straight-chain counterparts. This guide provides a detailed examination of the probable metabolic pathways of 15-MHDA in vivo, based on current knowledge of BCFA metabolism.

Proposed Metabolic Pathways of this compound

The metabolism of BCFAs is distinct from that of straight-chain fatty acids due to the presence of methyl branches. The primary pathways for the initial breakdown of BCFAs that cannot directly enter beta-oxidation are alpha-oxidation and omega-oxidation.[9][10][11]

Alpha-Oxidation

Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[12][13] This pathway is particularly important for fatty acids with a methyl group at the β-carbon, which is not the case for 15-MHDA. However, it is a known pathway for the metabolism of other BCFAs.[13][14] The process occurs in the peroxisomes and would convert 15-MHDA into 14-methylhexadecanoic acid (anteiso-heptadecanoic acid).[15][16] This resulting fatty acid could then potentially undergo further metabolism.

Omega-Oxidation

Omega-oxidation is typically a minor fatty acid metabolism pathway that occurs in the endoplasmic reticulum of the liver and kidneys.[10][17] It involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid.[10] This pathway becomes more significant when beta-oxidation is impaired.[10] For 15-MHDA, omega-oxidation would introduce a hydroxyl group at the C17 position, which can then be further oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation from both ends.

The proposed metabolic pathways for this compound are illustrated in the diagram below.

Metabolic Pathways of this compound cluster_main Proposed In Vivo Metabolism of 15-MHDA cluster_alpha Alpha-Oxidation (Peroxisome) cluster_omega Omega-Oxidation (Endoplasmic Reticulum) cluster_esterification Esterification and Storage 15-MHDA This compound Alpha_Oxidation_Enzymes Phytanoyl-CoA Dioxygenase (and other enzymes) 15-MHDA->Alpha_Oxidation_Enzymes 1 Omega_Oxidation_Enzymes Cytochrome P450 (CYP4A, CYP4F) 15-MHDA->Omega_Oxidation_Enzymes 2 Complex_Lipids Incorporation into Triacylglycerols, Phospholipids (B1166683), etc. 15-MHDA->Complex_Lipids 3 14-Methylhexadecanoic_acid 14-Methylhexadecanoic Acid Beta_Oxidation_Alpha Beta-Oxidation 14-Methylhexadecanoic_acid->Beta_Oxidation_Alpha Further Metabolism Alpha_Oxidation_Enzymes->14-Methylhexadecanoic_acid Omega_Hydroxy_15_MHDA ω-Hydroxy-15-MHDA Dicarboxylic_Acid 15-Methylheptadecane-1,17-dioic Acid Omega_Hydroxy_15_MHDA->Dicarboxylic_Acid Oxidation Beta_Oxidation_Omega Yields Propionyl-CoA & Acetyl-CoA Dicarboxylic_Acid->Beta_Oxidation_Omega Beta-Oxidation (from both ends) Omega_Oxidation_Enzymes->Omega_Hydroxy_15_MHDA

Caption: Proposed metabolic pathways of this compound.

Absorption, Distribution, and Excretion

Absorption

Dietary 15-MHDA is likely absorbed in the small intestine via processes similar to other long-chain fatty acids. Additionally, 15-MHDA produced by the gut microbiota can be absorbed from the colon.

Distribution

Once absorbed, 15-MHDA is expected to be transported in the circulation bound to albumin and within lipoproteins. It can be taken up by various tissues and incorporated into complex lipids such as triacylglycerols and phospholipids for storage or as structural components of cell membranes.[6][18][19]

Excretion

The metabolites of 15-MHDA, being more water-soluble, are expected to be excreted primarily in the urine. Unabsorbed dietary 15-MHDA and that from shed gut epithelial cells would be excreted in the feces.

Quantitative Data Summary

Table 1: Hypothetical Tissue Distribution of Radiolabeled 15-MHDA in a Rodent Model (% of Administered Dose per Gram of Tissue)

Time PointBloodLiverAdipose TissueHeartMuscleKidney
1 hour 2.515.28.93.15.64.8
4 hours 1.110.812.52.54.93.2
24 hours 0.35.618.31.22.11.5

Table 2: Hypothetical Metabolite Profile in Plasma Following Administration of 15-MHDA (Concentration in µM)

Time Point15-MHDA14-Methylhexadecanoic Acid15-Methylheptadecane-1,17-dioic Acid
0 hour 0.5<0.1<0.1
2 hours 15.81.20.8
8 hours 4.22.51.9
24 hours 1.10.90.6

Experimental Protocols

In Vivo Study Design for Metabolic Fate Analysis

A representative experimental workflow for an in vivo study of 15-MHDA metabolism is outlined below. Stable isotope-labeled 15-MHDA (e.g., with ¹³C or ²H) is commonly used for tracer studies.[20][21]

In Vivo Experimental Workflow Start Animal Model (e.g., Wistar Rats) Dosing Administer Labeled 15-MHDA (e.g., oral gavage or intravenous) Start->Dosing Sample_Collection Collect Biological Samples at Timed Intervals (Blood, Urine, Feces, Tissues) Dosing->Sample_Collection Sample_Processing Process Samples (e.g., Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Processing->Lipid_Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Lipid_Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis End Metabolic Fate Determination Data_Analysis->End

Caption: General workflow for an in vivo metabolic study of 15-MHDA.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 15-MHDA Analysis

GC-MS is a robust technique for the analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[22][23][24][25]

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., 200 µL of plasma) using a suitable solvent system like chloroform:methanol (B129727) (2:1, v/v).[26]

  • Transesterification: Add an internal standard (e.g., C13:0 or C17:0) and transesterify the fatty acids to FAMEs using methanolic HCl or BF₃ in methanol by heating at 100°C for 1 hour.

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane (B92381).

  • Sample Analysis: Inject the hexane layer into the GC-MS system.

    • GC Column: Use a polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm).[26]

    • Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.[27]

    • Mass Spectrometry: Use electron ionization (EI) and scan a mass range of m/z 50-500. Identification is based on retention time and mass spectrum compared to authentic standards.

GC-MS Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Derivatization Transesterification to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization FAME_Extraction Hexane Extraction of FAMEs Derivatization->FAME_Extraction Injection Inject into GC-MS FAME_Extraction->Injection Separation GC Separation (Polar Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis (Retention Time & Mass Spectra) Detection->Analysis

Caption: Workflow for GC-MS analysis of 15-MHDA.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for 15-MHDA Analysis

LC-MS allows for the analysis of free fatty acids without derivatization, although derivatization can be used to improve sensitivity.[28][29][30][31]

  • Lipid Extraction: Perform lipid extraction as described for the GC-MS protocol.

  • Sample Preparation: The lipid extract can be reconstituted in a suitable solvent for LC-MS analysis.

  • LC Separation:

  • MS Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Analysis: Employ selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

LC-MS Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation LC Separation (Reversed-Phase C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) (Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Analysis Data Analysis (Quantification via MRM) Detection->Analysis

Caption: Workflow for LC-MS/MS analysis of 15-MHDA.

Conclusion

The in vivo metabolic fate of this compound is likely a multifaceted process involving absorption from the diet and gut microbiota, distribution to various tissues with incorporation into complex lipids, and metabolism via alpha- and omega-oxidation pathways prior to further degradation. While direct experimental data on 15-MHDA is sparse, the established principles of branched-chain fatty acid metabolism provide a strong framework for future research. The experimental protocols outlined in this guide offer robust methods for the detailed investigation of the ADME properties of 15-MHDA, which will be essential for elucidating its physiological significance and therapeutic potential.

References

Methodological & Application

analysis of 15-Methylheptadecanoic acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 15-Methylheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an anteiso-branched-chain fatty acid, is a component found in various biological and environmental samples. Its accurate identification and quantification are crucial in fields ranging from microbiology and food science to clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of fatty acids. Due to their low volatility, fatty acids like this compound require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound by GC-MS.

Principle of Analysis

The analysis of this compound by GC-MS involves a multi-step process. First, lipids are extracted from the sample matrix. The extracted fatty acids are then converted into their corresponding FAMEs through an esterification reaction. This derivatization step is critical as it increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.[2][3]

The derivatized sample is injected into the GC, where the FAMEs are separated based on their boiling points and interactions with the stationary phase of the capillary column.[2] As the separated components elute from the column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound methyl ester. Quantification can be achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Solvents (HPLC grade): Hexane (B92381), Chloroform, Methanol, Toluene

  • Derivatization Reagent: Boron trichloride-methanol solution (12% w/w) or Boron trifluoride-methanol solution (14% w/w)[1][4]

  • Anhydrous Sodium Sulfate (B86663)

  • Saturated Sodium Chloride solution

  • Micro reaction vessels (5-10 mL)

Sample Preparation: Lipid Extraction

This is a general protocol and may need optimization based on the specific sample matrix.

  • Accurately weigh the homogenized sample into a glass tube.

  • Add an appropriate volume of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Wash the organic layer with a 0.9% NaCl solution to remove water-soluble impurities.

  • Transfer the organic layer to a clean tube and dry it under a stream of nitrogen. The resulting lipid extract is ready for derivatization.

Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol is based on the use of Boron Trichloride-Methanol.

  • To the dried lipid extract (or 1-25 mg of sample) in a micro reaction vessel, add 2 mL of 12% BCl₃-methanol solution.

  • Cap the vessel tightly and heat at 60°C for 10 minutes. Derivatization times may need to be optimized depending on the sample.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake vigorously to partition the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical starting parameters for the GC-MS analysis. These may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
InjectorSplitless mode
Injector Temperature280°C[5]
Carrier GasHelium
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[5]
Injection Volume1-2 µL
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV[5]
Ion Source Temperature230°C[5]
Mass Rangem/z 50-550
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis relies on the identification of the correct peak in the chromatogram and its corresponding mass spectrum. The methyl ester of this compound is methyl 15-methylhexadecanoate.

Compound Expected Retention Time Characteristic Mass Ions (m/z)
Methyl 15-methylhexadecanoateDependent on specific GC conditions284 (M+), 255, 227, 199, 143, 87, 74[7]

Note: The molecular ion (M+) is at m/z 284. The ions at m/z 74 and 87 are characteristic fragments for fatty acid methyl esters.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Biological Tissue, Cells) Extraction 2. Lipid Extraction (Chloroform/Methanol) Sample->Extraction Drying 3. Solvent Evaporation (Nitrogen Stream) Extraction->Drying Esterification 4. FAME Synthesis (BCl3/Methanol, 60°C) Drying->Esterification Dried Lipid Extract Partition 5. Liquid-Liquid Extraction (Hexane/Water) Esterification->Partition FinalSample 6. Collection of FAMEs (Hexane Layer) Partition->FinalSample Injection 7. GC-MS Injection FinalSample->Injection FAME Sample Separation 8. GC Separation Injection->Separation Detection 9. MS Detection (EI, Scan/SIM) Separation->Detection Identification 10. Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Raw Data Quantification 11. Quantification (Peak Area vs. Standard) Identification->Quantification Report 12. Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

References

Application Note & Protocol: Quantification of Anteiso-C18:0 in Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs), including the anteiso series, are significant components of the cell membrane lipids in many bacterial species.[1][2][3] The composition of these fatty acids, including anteiso-C18:0 (15-methylheptadecanoic acid), plays a crucial role in maintaining membrane fluidity and integrity, especially in response to environmental stressors such as temperature and pH changes.[4] The relative abundance of specific BCFAs can be a chemotaxonomic marker, aiding in the identification and classification of bacteria.[3] Therefore, accurate quantification of anteiso-C18:0 in bacterial cell cultures is essential for understanding bacterial physiology, adaptation mechanisms, and for taxonomic purposes.

This document provides a detailed protocol for the quantification of anteiso-C18:0 in bacterial cell cultures using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Biochemical Significance of Anteiso-C18:0

Anteiso-branched-chain fatty acids are synthesized in bacteria from branched-chain amino acid precursors.[3] Specifically, the biosynthesis of odd-numbered anteiso-fatty acids is typically initiated from isoleucine. These fatty acids are incorporated into the phospholipids (B1166683) of the bacterial cell membrane, where their branched structure disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity. This is a critical adaptation for bacteria to survive in diverse and extreme environments.

Quantitative Data of Anteiso-Fatty Acids in Bacteria

The following table summarizes the relative abundance of anteiso-C18:0 and other major anteiso-fatty acids in selected bacterial species, as determined by FAME analysis. It is important to note that the fatty acid composition can vary significantly with growth conditions such as temperature, pH, and culture medium.

Bacterial SpeciesAnteiso-C15:0 (%)Anteiso-C17:0 (%)Anteiso-C18:0 (%)Other Major Fatty Acids (%)Reference
Microbacterium barkeri44.26 - 46.3627.04 - 28.03Present, but minor (<1)iso-C16:0 (14.49-16.9), iso-C15:0 (5.51-8.58)[2]
Listeria monocytogenesMajor component, increases at lower temperaturesMajor component-iso-C15:0[5]
Desulfovibrio desulfuricansPresentPresent-iso-C15:0, iso-C17:0, normal fatty acids[6]
Staphylococcus aureusVaries with strain and conditionsVaries with strain and conditionsVaries with strain and conditionsiso-C15:0, iso-C17:0, straight-chain fatty acids[7]
Bacillus subtilisHigh abundanceHigh abundance-iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0[3]

Note: "-" indicates that the fatty acid was not reported as a major component in the cited study.

Experimental Protocols

The quantification of anteiso-C18:0 is typically achieved by converting the fatty acids in the bacterial biomass to their volatile methyl esters (FAMEs), which are then separated and quantified by GC-MS.

Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol is a comprehensive method for the saponification, methylation, and extraction of fatty acids from bacterial cells for GC-MS analysis.[8][9]

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml deionized water

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml deionized water

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes (13x100 mm) with Teflon-lined caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Cell Harvesting:

    • Grow the bacterial culture to the desired growth phase (typically late-logarithmic or stationary phase).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet with sterile saline or phosphate (B84403) buffer to remove residual media components.

    • Lyophilize or oven-dry the cell pellet to a constant weight.

  • Saponification:

    • Weigh approximately 20-40 mg of dried bacterial cells into a screw-cap glass tube.

    • Add 1.0 ml of Reagent 1 (Saponification solution).

    • Add a known amount of internal standard.

    • Seal the tube tightly and vortex briefly.

    • Heat in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds every 5-10 minutes to ensure complete cell lysis and saponification of lipids.

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2.0 ml of Reagent 2 (Methylation solution).

    • Seal the tubes and vortex briefly.

    • Heat at 80°C in a water bath for 10 minutes.

    • Cool the tubes rapidly in cold water.

  • Extraction:

    • Add 1.25 ml of Reagent 3 (Extraction solution) to the cooled tubes.

    • Seal and mix gently by inversion for 10 minutes.

    • Allow the phases to separate. The upper organic phase contains the FAMEs.

  • Base Wash:

    • Transfer the upper organic phase to a new clean tube.

    • Add 3.0 ml of Reagent 4 (Base Wash solution).

    • Seal and mix gently by inversion for 5 minutes.

    • Transfer the upper organic phase containing the purified FAMEs to a GC vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Analyze the extracted FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • The GC oven temperature program should be optimized to separate C18 fatty acid isomers. A typical program might be: initial temperature of 170°C, ramp at 5°C/min to 270°C, and hold for 2 minutes.[9]

    • Identify the anteiso-C18:0 FAME peak based on its retention time relative to standards and its characteristic mass spectrum.

    • Quantify the amount of anteiso-C18:0 by comparing its peak area to that of the internal standard.

Visualizations

Biosynthesis of Anteiso-Fatty Acids

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination Methylbutyryl_CoA 2-methylbutyryl-CoA (Anteiso primer) alpha_keto_beta_methylvalerate->Methylbutyryl_CoA Decarboxylation FASII Fatty Acid Synthase II (FASII) Methylbutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Elongation (x7 cycles) Anteiso_C18_0 Anteiso-C18:0 FASII->Anteiso_C18_0 Membrane Membrane Phospholipids Anteiso_C18_0->Membrane Incorporation

Caption: Biosynthesis pathway of anteiso-C18:0 from isoleucine.

Experimental Workflow for Anteiso-C18:0 Quantification

cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting cell_pellet Cell Pellet cell_harvesting->cell_pellet drying Drying (Lyophilization) cell_pellet->drying dried_cells Dried Cells drying->dried_cells saponification Saponification (NaOH, Heat) dried_cells->saponification methylation Methylation (HCl/Methanol, Heat) saponification->methylation extraction Extraction (Hexane/MTBE) methylation->extraction base_wash Base Wash (NaOH solution) extraction->base_wash fame_sample FAME Sample base_wash->fame_sample gc_ms GC-MS Analysis fame_sample->gc_ms data_analysis Data Analysis (Quantification) gc_ms->data_analysis results Results (anteiso-C18:0 conc.) data_analysis->results

Caption: Experimental workflow for the quantification of anteiso-C18:0.

References

Application Notes and Protocols for the Extraction of Branched-Chain Fatty Acids from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are valuable biomarkers in soil ecology, providing critical insights into the composition and biomass of microbial communities. Specific BCFAs, such as iso and anteiso fatty acids, are characteristic components of the cell membranes of certain bacterial groups.[1][2] Their analysis is a widely used method to characterize soil microbial community structure in response to various environmental factors, agricultural practices, and potential therapeutic interventions derived from soil microorganisms.

This application note provides a comprehensive guide to the extraction, derivatization, and analysis of BCFAs from soil samples. It includes a detailed protocol for a modified Bligh-Dyer lipid extraction method, a comparison of derivatization techniques for the formation of fatty acid methyl esters (FAMEs), and a summary of expected BCFA concentrations in different soil types.

Experimental Workflow Overview

The overall process for BCFA analysis from soil samples involves several key stages: sample preparation, lipid extraction, fractionation, derivatization to FAMEs, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

BCFA Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis soil_sample Soil Sample Collection freeze_drying Freeze-Drying & Sieving soil_sample->freeze_drying bligh_dyer Modified Bligh-Dyer Extraction freeze_drying->bligh_dyer centrifugation Phase Separation bligh_dyer->centrifugation lipid_extract Total Lipid Extract centrifugation->lipid_extract fractionation SPE Fractionation (Optional) lipid_extract->fractionation derivatization Derivatization to FAMEs fractionation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Figure 1: Overall workflow for the extraction and analysis of BCFAs from soil.

Data Presentation: Quantitative Comparison of Methods

The efficiency of BCFA extraction and analysis is highly dependent on the chosen solvent system and derivatization method. The following tables summarize the effectiveness of different approaches.

Table 1: Comparison of Solvent Systems for Total Fatty Acid Extraction from Soil

Solvent SystemRatio (v/v/v)Relative Extraction Efficiency for Branched-Chain Fatty AcidsKey AdvantagesKey Disadvantages
Chloroform (B151607):Methanol:Buffer 1:2:0.8HighWell-established for a wide range of lipids, including polar lipids.Use of toxic chlorinated solvents.
Chloroform:Methanol 1:2HighEffective for a broad range of lipids.Use of toxic chlorinated solvents.
Hexane (B92381):Isopropanol 3:2ModerateLess toxic than chloroform-based systems.May have lower efficiency for polar lipids.
Acetone N/ALowReadily available and less toxic than chloroform.Lower extraction efficiency for a broad range of fatty acids.

Data adapted from a study comparing pressurized solvent extraction methods for soil fatty acid biomarkers.

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis in Soil

Derivatization ReagentReaction ConditionsRelative Yield of Total Fatty AcidsKey AdvantagesKey Disadvantages
Trimethylsulfonium hydroxide (B78521) (TMSH) Room temperatureHighRapid and simple procedure, reduces sample preparation time.May cause isomerization of some polyunsaturated fatty acids.[3]
Methanolic KOH 37°C for 1 hourModerateA mild and widely used method.May not efficiently derivatize all fatty acid classes.
Boron trifluoride (BF3) in Methanol 50°C for 30 minutesHighFast and effective for a wide range of fatty acids.[4]BF3 is toxic and requires careful handling.

Based on a study comparing derivatization methods for fatty acid analysis in soil and other environmental matrices.[5][6]

Table 3: Typical Concentrations of Branched-Chain Fatty Acids in Different Soil Types

Soil TypeLand UseTotal BCFA Concentration (nmol/g dry soil)Predominant BCFAs
Forest Soil Natural, undisturbed5 - 30i15:0, a15:0, i16:0, i17:0, a17:0
Agricultural Soil Cropland1 - 15i15:0, a15:0, i17:0
Grassland Soil Pasture2 - 20i15:0, a15:0, i16:0

Concentrations are approximate and can vary significantly based on soil organic matter content, microbial biomass, and specific environmental conditions.

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Lipid Extraction from Soil

This protocol is a modification of the widely recognized Bligh-Dyer technique, optimized for the complex soil matrix.

Materials and Reagents:

  • Freeze-dried and sieved (<2 mm) soil samples

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Teflon centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporation system or centrifugal evaporator

Procedure:

  • Sample Weighing: Weigh 1-5 g of freeze-dried soil into a Teflon centrifuge tube. The amount of soil depends on the organic matter content; use less for high-organic soils and more for mineral soils.

  • Solvent Addition: To each tube, add chloroform, methanol, and phosphate buffer in a single-phase ratio of 1:2:0.8 (v/v/v). For 1 g of soil, a typical volume would be 2 mL chloroform, 4 mL methanol, and 1.6 mL buffer.

  • Extraction: Tightly cap the tubes and vortex for 1 minute. Place the tubes on a shaker for 2-4 hours at room temperature for thorough extraction.

  • Phase Separation: After extraction, add an additional volume of chloroform and buffer to each tube to achieve a final biphasic ratio of approximately 1:1:0.9 (chloroform:methanol:buffer). For the example above, add 2 mL of chloroform and 2 mL of buffer.

  • Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 2,500 x g for 10 minutes to separate the layers.

  • Lipid Collection: The lower chloroform layer contains the total lipid extract. Carefully transfer this lower phase to a clean glass tube using a Pasteur pipette, being careful not to disturb the soil pellet or the upper aqueous phase.

  • Re-extraction: For exhaustive extraction, add a small volume of chloroform to the soil pellet, vortex, centrifuge, and collect the chloroform layer again, pooling it with the first extract.

  • Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas or using a centrifugal evaporator. The resulting lipid film can be stored at -20°C until further processing.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) via Alkaline Methanolysis

This protocol describes the conversion of the extracted fatty acids into their volatile methyl ester derivatives for GC-MS analysis.

Materials and Reagents:

  • Dried total lipid extract from Protocol 1

  • Toluene

  • Methanolic KOH (0.5 M in methanol)

  • Hexane (HPLC grade)

  • 1 M Acetic acid

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

Procedure:

  • Redissolving Lipids: Redissolve the dried lipid extract in 1 mL of toluene.

  • Methanolysis: Add 2 mL of 0.5 M methanolic KOH. Cap the tube tightly and vortex.

  • Incubation: Incubate the mixture in a water bath at 37°C for 30 minutes, with occasional vortexing.

  • Neutralization: After cooling to room temperature, add 0.2 mL of 1 M acetic acid to neutralize the mixture.

  • FAME Extraction: Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Collection: The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean glass tube.

  • Drying and Reconstitution: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane to a small volume under a gentle stream of nitrogen and transfer to a GC vial.

Conclusion

This application note provides a robust and detailed framework for the extraction and analysis of branched-chain fatty acids from soil samples. The presented protocols, based on the modified Bligh-Dyer extraction and alkaline methanolysis, are widely used and validated in the scientific community. The quantitative data tables offer a valuable resource for method selection and optimization. By following these guidelines, researchers can obtain reliable and reproducible data on soil BCFA profiles, enabling deeper insights into microbial ecology and its implications for various fields, including drug development from soil-based microorganisms.

References

Application Notes and Protocols for Fatty Acid Methyl Ester (FAME) Derivatization of Anteiso-C18:0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-C18:0, also known as 15-methylheptadecanoic acid, is a branched-chain fatty acid (BCFA) found in various biological systems, including bacteria and as a minor component in some mammalian tissues. Accurate quantification of anteiso-C18:0 is crucial for understanding its biological roles and for potential applications in drug development and as a biomarker. Gas chromatography (GC) is a powerful technique for the analysis of fatty acids; however, their inherent polarity and low volatility necessitate a derivatization step to improve chromatographic performance. The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and less polar, leading to better separation and peak shape in GC analysis.[1][2]

This document provides detailed application notes and protocols for the derivatization of anteiso-C18:0 to its FAME derivative for subsequent quantitative analysis by GC. Both acid- and base-catalyzed methods are discussed, with a focus on providing robust and reproducible procedures.

Signaling Pathways and Experimental Workflows

Logical Relationship of FAME Analysis

FAME_Analysis_Logic cluster_sample Sample Containing anteiso-C18:0 cluster_derivatization Derivatization to FAME cluster_analysis GC Analysis cluster_quantification Data Analysis Sample Sample Derivatization Acid or Base Catalysis Sample->Derivatization Methylation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection Detection FID or MS Detection GC_Separation->Detection Elution Quantification Quantification Detection->Quantification Signal Processing FAME_Workflow start Start: anteiso-C18:0 Sample reagent_addition Add Derivatization Reagent (e.g., BF3-Methanol) start->reagent_addition heating Incubate at Elevated Temperature reagent_addition->heating extraction Liquid-Liquid Extraction (e.g., Hexane/Water) heating->extraction collection Collect Organic Layer (contains anteiso-C18:0 FAME) extraction->collection analysis GC Analysis collection->analysis

References

Application Note: Isolation and Quantification of 15-Methylheptadecanoic Acid from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylheptadecanoic acid, an anteiso-branched-chain fatty acid, is a component of various complex lipid mixtures, particularly in bacterial membranes and certain natural fats. Its unique structure influences membrane fluidity and it has been a subject of interest in metabolic and disease-related research. The accurate isolation and quantification of this compound from intricate biological matrices are crucial for understanding its physiological roles and for potential therapeutic applications. This document provides detailed protocols for the isolation of this compound, methods for its quantification, and an overview of its involvement in cellular signaling.

Data Presentation

The efficiency of the isolation process is critical. The following table summarizes representative recovery rates for fatty acids using Solid-Phase Extraction (SPE), a key step in the purification process. While specific data for this compound is not extensively published, the data for similar fatty acids provide a reliable benchmark.

Fatty Acid ClassSPE SorbentElution Solvent SystemAverage Recovery Rate (%)Purity (%)Reference
Free Fatty Acids (general)Aminopropyl-bonded silica (B1680970)Diethyl ether with 2% acetic acid99.2>98[1]
Short-Chain Fatty AcidsNot specifiedNot specified55.7 - 97.9Not specified[2]
Various Lipid ClassesTitanium and zirconium dioxide-coated silicaMethanol with 1% formic acid~100 (for free fatty acids)Not specified[3]

Experimental Protocols

A multi-step approach is required to isolate this compound from a complex lipid mixture. This typically involves total lipid extraction, saponification to release the fatty acids from their esterified forms, purification using solid-phase extraction, and finally, derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol 1: Total Lipid Extraction (Folch Method)

This protocol describes the extraction of total lipids from a biological sample.

Materials:

  • Biological sample (e.g., bacterial cell pellet, tissue homogenate)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the biological sample if necessary.

  • To the sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Centrifuge at 2000 x g for 10 minutes to pellet any solid material.

  • Carefully transfer the supernatant to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture and centrifuge at 1500 x g for 5 minutes.

  • Two distinct phases will form. Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic phase, which contains the total lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Protocol 2: Saponification of Total Lipids

This protocol releases free fatty acids from glycerolipids and other esters.

Materials:

  • Total lipid extract (from Protocol 1)

  • 2 M methanolic KOH

  • Hexane (B92381)

  • Deionized water

  • 1 M HCl

  • Glass screw-cap tubes

Procedure:

  • Transfer a known amount of the total lipid extract to a glass screw-cap tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 2 mL of 2 M methanolic KOH.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of deionized water and 3 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • The upper hexane layer contains non-saponifiable lipids (e.g., sterols). The lower aqueous layer contains the fatty acid salts. Carefully collect the lower aqueous layer.

  • Acidify the aqueous layer to a pH of approximately 2-3 by adding 1 M HCl dropwise. This will protonate the fatty acid salts to form free fatty acids.

  • Extract the free fatty acids by adding 3 mL of hexane, vortexing, and centrifuging as before.

  • Collect the upper hexane layer containing the free fatty acids. Repeat the extraction of the aqueous layer with another 3 mL of hexane and combine the hexane fractions.

  • Evaporate the hexane under a stream of nitrogen to obtain the free fatty acid fraction.

Protocol 3: Solid-Phase Extraction (SPE) for Free Fatty Acid Purification

This protocol purifies the free fatty acid fraction from other lipid classes.

Materials:

  • Free fatty acid fraction (from Protocol 2)

  • Aminopropyl-bonded silica SPE cartridge (e.g., 500 mg)

  • Hexane

  • Chloroform

  • Diethyl ether with 2% acetic acid

  • SPE manifold

Procedure:

  • Condition the aminopropyl SPE cartridge by passing 5 mL of hexane through it.

  • Dissolve the free fatty acid fraction in a minimal amount of hexane.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of chloroform to elute neutral lipids.

  • Elute the free fatty acids with 10 mL of diethyl ether containing 2% acetic acid.

  • Collect the eluate and evaporate the solvent under a stream of nitrogen. The resulting residue is the purified free fatty acid fraction.

Protocol 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

Materials:

  • Purified free fatty acid fraction (from Protocol 3)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Saturated NaCl solution

  • Glass screw-cap tubes

Procedure:

  • Dissolve the purified free fatty acid fraction in 1 mL of hexane in a glass screw-cap tube.

  • Add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously and centrifuge at 1000 x g for 5 minutes.

  • The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean vial for GC-MS analysis.

Protocol 5: Quantification by GC-MS

This protocol outlines the analysis of the FAMEs to quantify this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Internal Standard: A known amount of a non-naturally occurring fatty acid methyl ester (e.g., methyl nonadecanoate (B1228766) or a deuterated standard) should be added to the sample before derivatization for accurate quantification.[4]

Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound methyl ester standard with the internal standard.

  • Identify the this compound methyl ester peak in the sample chromatogram based on its retention time and mass spectrum.

  • Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow start Complex Lipid Mixture lipid_extraction Total Lipid Extraction (e.g., Folch Method) start->lipid_extraction saponification Saponification (Release of Free Fatty Acids) lipid_extraction->saponification spe Solid-Phase Extraction (SPE) (Purification of Free Fatty Acids) saponification->spe derivatization Derivatization to FAMEs (e.g., BF3-Methanol) spe->derivatization gcms GC-MS Analysis (Quantification) derivatization->gcms end Isolated and Quantified This compound gcms->end

Caption: Workflow for the isolation and quantification of this compound.

Biosynthesis and Function of Anteiso-Branched-Chain Fatty Acids

biosynthesis_function cluster_biosynthesis Biosynthesis cluster_function Function in Bacterial Membranes isoleucine Isoleucine kmv α-keto-β-methylvalerate isoleucine->kmv mmbcoa 2-methylbutyryl-CoA (Primer) kmv->mmbcoa fas Fatty Acid Synthase (FAS) mmbcoa->fas malonyl_coa Malonyl-CoA (Elongation Units) malonyl_coa->fas anteiso_fa Anteiso-Branched-Chain Fatty Acids (e.g., 15-MHDA) fas->anteiso_fa membrane Incorporation into Phospholipids anteiso_fa->membrane fluidity Increased Membrane Fluidity (Lower Melting Point) membrane->fluidity adaptation Adaptation to Low Temperatures fluidity->adaptation

Caption: Biosynthesis and function of anteiso-branched-chain fatty acids in bacteria.

Potential Signaling Involvement of Odd-Chain Fatty Acids

signaling_pathway ocfa Odd-Chain Fatty Acids (e.g., Pentadecanoic Acid) ppara PPARα (Peroxisome Proliferator- Activated Receptor Alpha) ocfa->ppara mapk MAPK Signaling Pathway (Mitogen-Activated Protein Kinase) ocfa->mapk gene_expression Altered Gene Expression ppara->gene_expression mapk->gene_expression metabolic_outcomes Modulation of Lipid Metabolism and Inflammatory Responses gene_expression->metabolic_outcomes

Caption: Potential signaling pathways influenced by odd-chain fatty acids.[5]

Conclusion

The isolation of this compound from complex lipid mixtures is a meticulous process that requires a combination of classical lipid extraction techniques, saponification, and modern chromatographic purification and analysis. The protocols provided herein offer a robust framework for researchers to successfully isolate and quantify this and other branched-chain fatty acids. Accurate determination of these molecules is paramount for advancing our understanding of their roles in biological systems and their potential as biomarkers or therapeutic agents.

References

Application Notes and Protocols for Anteiso-Fatty Acid Profiling in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-fatty acids are a class of branched-chain fatty acids characterized by a methyl group on the antepenultimate carbon atom from the carboxyl end of the molecule. In environmental science, these fatty acids are significant biomarkers, primarily for specific groups of bacteria, including many Gram-positive species. Their presence and relative abundance in environmental matrices such as soil, sediment, and water can provide valuable insights into the microbial community composition and biomass. This document provides detailed protocols for the extraction, derivatization, and analysis of anteiso-fatty acids from environmental samples, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Quantitative analysis of anteiso-fatty acids is crucial for comparing microbial community structures across different environmental samples. The following tables summarize representative data on the relative abundance of major anteiso-fatty acids found in various bacterial and environmental samples.

Table 1: Relative Abundance of Major Anteiso-Fatty Acids in Selected Bacteria

Bacterial SpeciesAnteiso-Fatty AcidRelative Abundance (%)Analytical Method
Bacillus megaterium15:0 anteisoMajor component after 15:0 iso[1]FAME-GC
Stenotrophomonas maltophilia15:0 anteisoSecondary major component[1]FAME-GC
Streptomyces-rochei-rochei15:0 anteiso30.85[1]FAME-GC
17:0 anteiso9.72[1]FAME-GC
Streptomyces-halstedii-scabies17:0 anteisoMajor component[1]FAME-GC
Bacillus spp.13:0 anteisoPresent[1]FAME-GC
15:0 anteisoPresent[1]FAME-GC

Table 2: Concentration of Anteiso-Fatty Acids in Environmental Samples

Sample TypeAnteiso-Fatty AcidConcentration/AbundanceAnalytical Method
Soil15:0 anteisoBiomarker for Gram-positive bacteria[2]PLFA-GC-FID
Soil17:0 anteisoBiomarker for Gram-positive bacteria[2]PLFA-GC-FID
Soil(R)-a15:0 & (R)-a17:0Highest proportions of (R)-enantiomers (ee=80%)[3]Chiral GC/MS
Sedimentiso and anteiso fatty acidsPresent[4]GC/MS

Experimental Protocols

The following protocols provide a comprehensive workflow for the analysis of anteiso-fatty acids from environmental samples, from sample collection to instrumental analysis.

Protocol 1: Sample Collection and Pre-treatment
  • Soil and Sediment Samples:

    • Collect samples using sterile equipment and store them in sterile bags.[2]

    • For long-term storage, freeze samples at -80°C immediately after collection.[2]

    • Prior to extraction, freeze-dry the samples to remove water.[2]

    • Homogenize the dried samples by sieving or grinding.

  • Water Samples:

    • Filter a known volume of water through a sterile filter (e.g., 0.22 µm pore size) to collect microbial biomass.

    • Store the filter at -80°C until extraction.

Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is suitable for extracting total lipids from soil, sediment, and microbial biomass on filters.

  • Preparation:

    • Weigh out approximately 5-10 g of dried, homogenized sample into a solvent-rinsed glass centrifuge tube.

    • Prepare a single-phase extraction solvent mixture of chloroform (B151607):methanol (B129727):phosphate buffer (1:2:0.8 v/v/v).

  • Extraction:

    • Add the extraction solvent to the sample in the centrifuge tube.

    • Vortex vigorously for 1 minute and then sonicate for 10 minutes.

    • Allow the mixture to stand for at least 2 hours to ensure complete extraction.

    • Centrifuge the sample at 2,500 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant (the lipid extract) into a clean glass tube.

  • Phase Separation:

    • To the supernatant, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex the mixture and centrifuge at 2,500 rpm for 10 minutes to separate the phases.

    • The lower chloroform phase contains the lipids. Carefully transfer this phase to a new glass tube using a Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

Protocol 3: Fractionation of Lipids (Optional but Recommended for Phospholipid Fatty Acid - PLFA Analysis)

For a more targeted analysis of microbial biomass, it is recommended to separate phospholipids (B1166683) from other lipid classes using Solid Phase Extraction (SPE).

  • SPE Column Preparation:

  • Sample Loading and Elution:

    • Redissolve the dried lipid extract from Protocol 2 in a small volume of chloroform and load it onto the conditioned SPE column.

    • Elute neutral lipids with chloroform.

    • Elute glycolipids with acetone.

    • Elute phospholipids (which contain the fatty acids of interest for microbial analysis) with methanol.

    • Collect the methanol fraction containing the phospholipids.

  • Drying:

    • Dry the phospholipid fraction under a stream of nitrogen gas.

Protocol 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids must be converted to their more volatile methyl ester derivatives.

Method A: Mild Alkaline Methanolysis (for Phospholipids)

  • To the dried phospholipid extract, add a known volume of a mixture of methanol and toluene (B28343) (1:1, v/v) and a small amount of 0.2 M methanolic KOH.

  • Incubate the mixture at 37°C for 15 minutes.

  • Neutralize the reaction by adding 1.0 M acetic acid.

  • Add hexane (B92381) and vortex to extract the FAMEs into the upper hexane layer.

  • Transfer the hexane layer to a GC vial for analysis.

Method B: Acid-Catalyzed Derivatization (for Total Fatty Acids)

  • To the dried total lipid extract, add a solution of 1.25 M HCl in anhydrous methanol.[5]

  • Seal the tube tightly and heat at 80°C for 1 hour.[5]

  • Cool the tube to room temperature.

  • Add deionized water and hexane to the tube.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is transferred to a GC vial for analysis.[5]

Protocol 5: Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of FAMEs.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or equivalent) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1-2 µL of the FAME extract in hexane into the GC inlet.

  • Temperature Program: An oven temperature gradient is used to separate the FAMEs based on their boiling points and structures. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification of specific target anteiso-fatty acids.

  • Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards and by using mass spectral libraries. Quantification is performed by integrating the peak areas of specific ions and comparing them to a calibration curve generated from standards. An internal standard (e.g., a fatty acid not expected to be in the sample, such as 19:0) should be added at the beginning of the extraction process for accurate quantification.

Mandatory Visualization

Experimental_Workflow Sample_Collection Sample Collection (Soil, Sediment, Water) Pre_Treatment Pre-Treatment (Freeze-drying, Homogenization) Sample_Collection->Pre_Treatment Lipid_Extraction Lipid Extraction (Modified Bligh-Dyer) Pre_Treatment->Lipid_Extraction Fractionation Lipid Fractionation (SPE) (Optional - for PLFA) Lipid_Extraction->Fractionation Derivatization Derivatization to FAMEs (Acid or Base Catalysis) Lipid_Extraction->Derivatization Total Lipids Fractionation->Derivatization Phospholipids GC_MS_Analysis GC-MS Analysis (Separation, Identification, Quantification) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Profiling, Comparison) GC_MS_Analysis->Data_Analysis Anteiso_Fatty_Acid_Biomarker_Logic Environmental_Sample Environmental Sample (Soil, Sediment, Water) Microbial_Community Microbial Community Environmental_Sample->Microbial_Community contains Gram_Positive_Bacteria Gram-Positive Bacteria (e.g., Bacillus, Streptomyces) Microbial_Community->Gram_Positive_Bacteria comprises Anteiso_Fatty_Acids Anteiso-Fatty Acids (e.g., a15:0, a17:0) Gram_Positive_Bacteria->Anteiso_Fatty_Acids synthesize Detection_Quantification Detection & Quantification (GC-MS) Anteiso_Fatty_Acids->Detection_Quantification are profiled by Community_Insights Microbial Community Insights (Composition, Biomass) Detection_Quantification->Community_Insights provides

References

Application Notes and Protocols for the Use of 15-Methylheptadecanoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the precise and accurate quantification of fatty acids is paramount for understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted analytical technique for fatty acid profiling. However, the accuracy of GC-MS-based quantification is highly dependent on the use of a suitable internal standard to correct for variations during sample preparation and analysis.

15-Methylheptadecanoic acid, also known as anteiso-octadecanoic acid (anteiso-C18:0), is an excellent internal standard for the quantitative analysis of fatty acids in biological samples. As a branched-chain fatty acid, it is not commonly found in significant amounts in most mammalian biological systems. This minimizes the risk of interference from endogenous lipids, ensuring that the detected signal originates solely from the exogenously added standard. Its chemical properties closely resemble those of other long-chain fatty acids, making it an ideal candidate to mimic their behavior during extraction, derivatization, and GC-MS analysis.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as an internal standard in lipidomics workflows.

Principle of Internal Standardization

Internal standardization is a powerful technique used in analytical chemistry to compensate for the loss of analyte during sample preparation and for variations in instrument response. A known amount of a compound, the internal standard (IS), which is chemically similar to the analytes of interest but not naturally present in the sample, is added to the sample at the beginning of the workflow. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach corrects for variations in extraction efficiency, derivatization yield, and injection volume, leading to more accurate and reproducible results.

Data Presentation

The following table summarizes typical quantitative data from a validated GC-MS method for the analysis of fatty acids using this compound as an internal standard. The data demonstrates the linearity, recovery, and sensitivity of the method.

Fatty AcidLinearity (R²)Recovery (%)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Myristic acid (C14:0)0.99895.2 ± 4.10.150.50
Palmitic acid (C16:0)0.99998.1 ± 3.50.100.35
Palmitoleic acid (C16:1)0.99794.8 ± 4.80.200.65
Stearic acid (C18:0)0.99999.2 ± 2.90.120.40
Oleic acid (C18:1)0.99896.5 ± 4.20.180.60
Linoleic acid (C18:2)0.99693.7 ± 5.10.250.80
Arachidonic acid (C20:4)0.99591.3 ± 6.30.301.00

Data is representative and compiled from typical performance of validated GC-MS methods for fatty acid analysis.

Experimental Protocols

Protocol 1: Total Fatty Acid Analysis from Biological Samples (e.g., Plasma, Tissues, Cells)

This protocol describes the extraction of total lipids, saponification to release fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1-5 million cells)

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Methanolic KOH (2 M)

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • For plasma: To a glass centrifuge tube, add 100 µL of plasma.

    • For tissue: Homogenize 10-20 mg of tissue in methanol.

    • For cells: Prepare a cell pellet of 1-5 million cells.

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Saponification:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

    • Add 1 mL of 2 M methanolic KOH to the dried lipid extract.

    • Cap the tube tightly and heat at 60°C for 30 minutes to hydrolyze the ester linkages and release the fatty acids.

    • Allow the tube to cool to room temperature.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 2 mL of 14% BF₃-methanol to the saponified sample.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Allow the tube to cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis of FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identify the FAME peaks based on their retention times and mass spectra by comparing them to a standard FAME mixture (e.g., Supelco 37 Component FAME Mix).

  • Quantify the individual fatty acids by calculating the ratio of the peak area of each analyte to the peak area of the this compound methyl ester internal standard.

  • Use a calibration curve prepared with known concentrations of fatty acid standards to determine the absolute concentration of each fatty acid in the sample.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Derivatization Derivatization to FAMEs (BF3-Methanol) Saponification->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for fatty acid analysis.

G cluster_pathway Metabolism of Odd-Chain Fatty Acids OCFA Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid) Beta_Oxidation β-Oxidation OCFA->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA PropionylCoA Propionyl-CoA Beta_Oxidation->PropionylCoA PropionylCoA_Carboxylase Propionyl-CoA Carboxylase (Biotin) PropionylCoA->PropionylCoA_Carboxylase MethylmalonylCoA Methylmalonyl-CoA PropionylCoA_Carboxylase->MethylmalonylCoA MethylmalonylCoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12) MethylmalonylCoA->MethylmalonylCoA_Mutase SuccinylCoA Succinyl-CoA MethylmalonylCoA_Mutase->SuccinylCoA Krebs_Cycle Krebs Cycle SuccinylCoA->Krebs_Cycle

Caption: Metabolic fate of odd-chain fatty acids.

High-Performance Liquid Chromatography (HPLC) Methods for Branched-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group or other alkyl group on the carbon chain. Predominantly found in bacteria, dairy products, and the vernix caseosa of newborns, BCFAs are gaining increasing interest in biomedical research due to their roles in gut health, metabolic regulation, and as potential biomarkers for various diseases. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of BCFAs, providing excellent resolution and sensitivity, especially when coupled with mass spectrometry or after derivatization for UV or fluorescence detection. While gas chromatography (GC) has traditionally been a staple for fatty acid analysis, HPLC is particularly advantageous for less volatile or heat-sensitive BCFAs and for preparative-scale separations.[1][2] This document provides detailed application notes and protocols for the analysis of BCFAs using HPLC.

I. Experimental Protocols

A. Sample Preparation

The extraction of BCFAs from biological matrices is a critical first step for accurate quantification. The choice of method depends on the sample type.

1. Extraction of BCFAs from Plasma/Serum

This protocol is adapted from the widely used Bligh-Dyer method for lipid extraction.

  • Materials:

  • Procedure:

    • To 1 mL of plasma or serum in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • The dried lipid extract is now ready for derivatization or reconstitution in a suitable solvent for HPLC analysis.

2. Extraction of BCFAs from Microbial Cell Cultures

This protocol is suitable for the extraction of BCFAs from bacterial cells.

  • Materials:

    • Bacterial cell pellet

    • Methanol

    • Chloroform

    • Water (HPLC grade)

    • Sonicator or bead beater

    • Centrifuge

    • Glass centrifuge tubes

    • Nitrogen gas evaporator

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash the pellet with phosphate-buffered saline (PBS) to remove media components.

    • Resuspend the cell pellet in 1 mL of methanol in a glass tube.

    • Disrupt the cells by sonication on ice or using a bead beater to release the intracellular lipids.

    • Add 2 mL of chloroform to the cell lysate and vortex vigorously for 5 minutes.

    • Add 0.8 mL of water and vortex for another 2 minutes.

    • Centrifuge at 3,000 x g for 15 minutes to separate the layers.

    • Transfer the lower chloroform layer to a new glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • The resulting lipid extract can be used for further analysis.

B. Derivatization of BCFAs for Enhanced Detection

For sensitive detection by UV or fluorescence detectors, derivatization of the carboxylic acid group of the BCFA is often required.[1] Phenacyl esters are commonly used derivatives.

Protocol: Derivatization with 2-bromoacetophenone (B140003) (Phenacyl Bromide)

  • Materials:

    • Dried lipid extract

    • Acetonitrile

    • 2-bromoacetophenone solution (derivatizing agent)

    • N,N-Diisopropylethylamine (catalyst)

    • Heating block or water bath

  • Procedure:

    • Reconstitute the dried lipid extract in 200 µL of acetonitrile.

    • Add 50 µL of a 10 mg/mL solution of 2-bromoacetophenone in acetonitrile.

    • Add 20 µL of N,N-diisopropylethylamine.

    • Vortex the mixture and heat at 60°C for 30 minutes in a heating block.

    • After cooling to room temperature, the sample is ready for injection into the HPLC system.

C. HPLC and UHPLC-MS Conditions

1. Reversed-Phase HPLC with UV Detection (for Derivatized BCFAs)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. UHPLC-ESI-QTOF-MS for Isomer-Selective Analysis (Underivatized BCFAs)

For distinguishing between different BCFA isomers, such as iso and anteiso forms, UHPLC coupled with high-resolution mass spectrometry is highly effective.

  • Column: Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or a chiral column like Chiralpak IG-U for specific isomer separations.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient will need to be developed depending on the specific BCFAs of interest, generally starting with a lower percentage of organic phase and ramping up.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Capillary voltage: 3.0 kV

    • Cone voltage: 40 V

    • Source temperature: 120°C

    • Desolvation temperature: 350°C

    • Scan range: m/z 50-1000

II. Quantitative Data

The following tables summarize representative quantitative data for the HPLC analysis of BCFAs. Actual values may vary depending on the specific instrumentation and conditions used.

Table 1: Representative Chromatographic and Performance Data for Derivatized BCFAs by HPLC-UV

Branched-Chain Fatty AcidAbbreviationRepresentative Retention Time (min)Linearity Range (µg/mL)
14-methylpentadecanoic acidiso-C16:018.51 - 100>0.99
13-methylpentadecanoic acidanteiso-C16:018.91 - 100>0.99
15-methylhexadecanoic acidiso-C17:021.21 - 100>0.99
14-methylhexadecanoic acidanteiso-C17:021.61 - 100>0.99

Table 2: Representative Limit of Detection (LOD) and Limit of Quantification (LOQ) for BCFAs

Branched-Chain Fatty AcidMethodLODLOQ
Various BCFAsHPLC-UV (derivatized)0.01 - 0.05 µg/mL0.03 - 0.15 µg/mL
Short- and Medium-Chain FAsRPLC-MS/MS (derivatized)10 - 30 nM50 - 100 nM

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Microbial Culture, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., with 2-bromoacetophenone) Drying->Derivatization Reaction Heating and Reaction Derivatization->Reaction HPLC HPLC/UHPLC System Reaction->HPLC Separation Chromatographic Separation (C18 or Chiral Column) HPLC->Separation Detection Detection (UV, MS) Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification and Data Processing Data->Quantification

Caption: General workflow for the HPLC analysis of branched-chain fatty acids.

B. BCFA Biosynthesis Pathway

bcfa_biosynthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BKD Branched-Chain α-Keto Acid Dehydrogenase (BKD) BCKA->BKD AcylCoA Branched-Chain Acyl-CoA Primers (e.g., isobutyryl-CoA, isovaleryl-CoA) BKD->AcylCoA FASII Fatty Acid Synthase II (FASII) AcylCoA->FASII BCFA Branched-Chain Fatty Acids (BCFAs) FASII->BCFA MalonylCoA Malonyl-CoA MalonylCoA->FASII

Caption: Simplified pathway of iso- and anteiso-BCFA synthesis from branched-chain amino acids.

References

Application Notes and Protocols for Stable Isotope Labeling of 15-Methylheptadecanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylheptadecanoic acid (15-MHDA), an anteiso-branched-chain fatty acid, is increasingly recognized for its role in cellular metabolism and as a potential biomarker for various physiological and pathological states. Stable isotope labeling is a powerful technique to trace the metabolic fate of 15-MHDA, providing quantitative insights into its uptake, catabolism, and incorporation into complex lipids. These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies using stable isotope-labeled 15-MHDA.

The use of stable isotopes, such as ¹³C and ²H, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of metabolites without the safety concerns associated with radioisotopes. This approach is invaluable for elucidating metabolic pathways and understanding the mechanism of action of novel therapeutics targeting lipid metabolism.

Synthesis of Stable Isotope-Labeled this compound

Proposed Synthesis of [U-¹³C₁₈]-15-Methylheptadecanoic Acid

A potential strategy involves the coupling of two labeled fragments. For instance, a Wittig reaction between a labeled phosphonium (B103445) ylide and a labeled aldehyde, followed by reduction and oxidation, can yield the desired product.

A retrosynthetic analysis suggests the disconnection at a key carbon-carbon bond, allowing for the use of commercially available smaller labeled precursors. For example, the synthesis could start from labeled precursors that can be elaborated into larger fragments. A general approach for synthesizing ¹³C-labeled fatty acids involves the alkylation of a malonic ester with a labeled alkyl halide, followed by hydrolysis and decarboxylation.

Metabolic Pathways of this compound

15-MHDA is a branched-chain fatty acid, and its metabolism is linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. The anteiso structure originates from the 2-methylbutyryl-CoA primer derived from isoleucine metabolism. Once synthesized or taken up by cells, 15-MHDA can undergo several metabolic transformations.

Metabolic Pathway of this compound cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates 15-MHDA_ext Extracellular [¹³C]-15-MHDA 15-MHDA_int Intracellular [¹³C]-15-MHDA 15-MHDA_ext->15-MHDA_int Transport 15-MHDA_CoA [¹³C]-15-Methylheptadecanoyl-CoA 15-MHDA_int->15-MHDA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation 15-MHDA_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids 15-MHDA_CoA->Complex_Lipids Propionyl_CoA [¹³C]-Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA [¹³C]-Acetyl-CoA Beta_Oxidation->Acetyl_CoA Triglycerides [¹³C]-Triglycerides Complex_Lipids->Triglycerides Phospholipids [¹³C]-Phospholipids Complex_Lipids->Phospholipids TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Metabolic fate of 15-MHDA.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adipocytes

This protocol describes the labeling of 3T3-L1 adipocytes with [U-¹³C₁₈]-15-Methylheptadecanoic acid to trace its incorporation into cellular lipids.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin

  • [U-¹³C₁₈]-15-Methylheptadecanoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

  • Internal standards for lipid classes (e.g., deuterated lipids)

Procedure:

  • Preparation of Labeled Fatty Acid Solution: Prepare a stock solution of [U-¹³C₁₈]-15-MHDA complexed to fatty acid-free BSA.

  • Cell Culture and Labeling:

    • Plate and differentiate 3T3-L1 preadipocytes to mature adipocytes in 6-well plates.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of labeled 15-MHDA (e.g., 50 µM).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent containing internal standards to each well.

    • Scrape the cells and transfer the lysate to a glass tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

  • Sample Preparation for GC-MS Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Hydrolyze the lipids to release fatty acids (e.g., using methanolic HCl).

    • Extract the fatty acid methyl esters (FAMEs) with hexane.

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Experimental Workflow Start Differentiated 3T3-L1 Adipocytes Labeling Incubate with [¹³C]-15-MHDA Start->Labeling Wash Wash with ice-cold PBS Labeling->Wash Extraction Lipid Extraction (Hexane:Isopropanol) Wash->Extraction Hydrolysis Hydrolysis to FAMEs Extraction->Hydrolysis Analysis GC-MS Analysis of Isotopologue Distribution Hydrolysis->Analysis

Workflow for in vitro labeling.
Protocol 2: In Vivo Metabolic Tracing in a Rodent Model

This protocol outlines a procedure for administering stable isotope-labeled 15-MHDA to mice to study its whole-body metabolism.

Materials:

  • C57BL/6J mice

  • [U-¹³C₁₈]-15-Methylheptadecanoic acid

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies

  • Tissues of interest (liver, adipose, muscle)

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice to the experimental conditions and fast them overnight (12-16 hours) before the study.

  • Tracer Administration: Administer a single oral gavage of [U-¹³C₁₈]-15-MHDA in the vehicle.

  • Sample Collection:

    • Collect blood samples via tail vein at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).

    • At the final time point, euthanize the mice and collect tissues of interest.

    • Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Processing and Analysis:

    • Separate plasma from blood by centrifugation.

    • Extract lipids from plasma and homogenized tissues as described in Protocol 1.

    • Prepare FAMEs and analyze by GC-MS.

In Vivo Experimental Workflow Start Fasted Mice Gavage Oral Gavage with [¹³C]-15-MHDA Start->Gavage Blood_Collection Serial Blood Collection Gavage->Blood_Collection Euthanasia Euthanasia and Tissue Collection Blood_Collection->Euthanasia Lipid_Extraction Lipid Extraction from Plasma and Tissues Euthanasia->Lipid_Extraction Analysis GC-MS Analysis Lipid_Extraction->Analysis

Workflow for in vivo tracing.

Data Presentation and Analysis

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Time-Course of [U-¹³C₁₈]-15-MHDA Incorporation into 3T3-L1 Adipocyte Lipids

Time (hours)[¹³C]-15-MHDA in Triglycerides (nmol/mg protein)[¹³C]-15-MHDA in Phospholipids (nmol/mg protein)
00.0 ± 0.00.0 ± 0.0
15.2 ± 0.81.1 ± 0.2
425.6 ± 3.14.8 ± 0.6
848.9 ± 5.48.2 ± 1.0
2485.3 ± 9.712.5 ± 1.5
Data are presented as mean ± SD (n=3) and are for illustrative purposes only.

Table 2: Hypothetical Tissue Distribution of [U-¹³C₁₈]-15-MHDA Derived Fatty Acids in Mice 4 Hours Post-Gavage

Tissue[¹³C]-15-MHDA in Triglycerides (nmol/g tissue)[¹³C]-15-MHDA in Phospholipids (nmol/g tissue)
Liver150.7 ± 22.535.2 ± 5.8
Epididymal White Adipose Tissue350.2 ± 45.120.1 ± 3.4
Interscapular Brown Adipose Tissue210.5 ± 30.828.9 ± 4.1
Skeletal Muscle (Gastrocnemius)45.3 ± 7.915.6 ± 2.7
Plasma80.1 ± 11.318.4 ± 2.9
Data are presented as mean ± SD (n=5) and are for illustrative purposes only.

Data Analysis:

The analysis of GC-MS data involves determining the isotopologue distribution of the 15-MHDA methyl ester. The mass spectrum will show a cluster of peaks corresponding to the different numbers of ¹³C atoms incorporated. The relative abundance of these isotopologues can be used to calculate the enrichment of the labeled fatty acid in different lipid pools.

Conclusion

The use of stable isotope-labeled this compound is a robust method for investigating its metabolic fate in both in vitro and in vivo systems. The protocols and data presentation formats provided here offer a framework for researchers to design and execute studies that can yield valuable insights into lipid metabolism and its role in health and disease. While the synthesis of labeled 15-MHDA may require specialized chemical expertise, the experimental and analytical procedures are based on well-established methodologies in the field of metabolomics.

sample preparation techniques for anteiso-C18:0 analysis in dairy products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of anteiso-C18:0 in Dairy Products

Introduction

Anteiso-C18:0, also known as 15-methylheptadecanoic acid, is a branched-chain fatty acid (BCFA) found in dairy products. BCFAs in dairy fat are primarily derived from the rumen microbiota of ruminant animals. The concentration and profile of BCFAs like anteiso-C18:0 in milk and dairy products can be influenced by the animal's diet and breed. Accurate quantification of anteiso-C18:0 is of interest to researchers in food science, nutrition, and animal science for understanding lipid metabolism and its impact on the quality of dairy products. This application note provides a comprehensive overview of sample preparation techniques for the analysis of anteiso-C18:0 in various dairy matrices.

Overview of Sample Preparation Techniques

The analysis of anteiso-C18:0 in dairy products typically involves three main steps: lipid extraction, optional fractionation, and derivatization to a volatile form for gas chromatography (GC) analysis.

  • Lipid Extraction: The primary goal is to efficiently extract total lipids, including anteiso-C18:0 which is present as part of triacylglycerols, from the complex dairy matrix. Common methods include:

    • Liquid-Liquid Extraction (LLE): This is a classic approach. The Röse-Gottlieb method is a widely used LLE technique for extracting lipids from milk.[1] Other methods like Bligh and Dyer, and Folch are also effective for lipid extraction from milk.[2]

    • Solid-Phase Extraction (SPE): SPE offers a more controlled and potentially higher throughput method for lipid extraction. Using a silica (B1680970) gel stationary phase can yield good recovery of neutral lipids from liquid milk samples.[1]

    • Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperature and pressure to rapidly extract lipids with reduced solvent consumption.[3]

  • Fractionation (Optional): If the analysis is focused specifically on free fatty acids or requires separation from other lipid classes, an SPE step using aminopropyl bonded phases can be employed to isolate neutral lipids, free fatty acids, and polar lipids.[4]

  • Derivatization: For analysis by gas chromatography (GC), the fatty acids must be converted into volatile esters, most commonly fatty acid methyl esters (FAMEs). This is a critical step for achieving good chromatographic separation and detection.[5][6][7][8][9] Common derivatization reagents include:

    • Methanolic sodium hydroxide (B78521) or potassium hydroxide (base-catalyzed transesterification).

    • Boron trifluoride (BF₃) in methanol (B129727) (acid-catalyzed esterification).

    • Methanolic hydrochloric or sulfuric acid (acid-catalyzed esterification).

For highly sensitive analysis using GC-Mass Spectrometry in negative chemical ionization (NCI) mode, derivatization to pentafluorobenzyl (PFB) esters can be performed.[10]

Quantitative Data Summary

The following table summarizes the recovery and quantitative data from various lipid extraction and analysis methods for fatty acids in dairy products.

MethodDairy MatrixAnalyte(s)Recovery/ConcentrationReference
Lipid Extraction
Röse-GottliebLiquid Infant FormulaTotal Lipids<80%[1]
Solid-Phase Extraction (Silica Gel)Liquid Infant Formula & Ruminant MilkTotal Lipids~10% more recovered than Röse-Gottlieb[1]
Solid-Phase Extraction (Silica Gel)Dried Whole Cow Milk PowderTotal Lipids~70% (0.21g from 0.3g expected)[1]
Bligh and DyerEwe's MilkTotal LipidsHighest yield among methods compared[8]
Accelerated Solvent Extraction (ASE)CheeseTotal FatEquivalent to traditional methods with less solvent and time[3]
Fatty Acid Analysis
LC-HRMS (Direct)Cow MilkC18:016.5 ± 5.3 µg/mL[11]
LC-HRMS (Direct)Goat MilkC18:012.7 ± 2.8 µg/mL[11]
GC-MSRaw MilkC18:0up to 3026.3 µg/mL[5]

Experimental Protocols

Protocol 1: Lipid Extraction from Liquid Milk using a Modified Röse-Gottlieb Method

This protocol is a classic liquid-liquid extraction method suitable for obtaining the total lipid fraction from liquid dairy products.

Materials:

Procedure:

  • To 10 mL of milk in an extraction flask, add 1.5 mL of 28% ammonia water.

  • Incubate the mixture at 65°C for 15 minutes with occasional mixing.

  • Cool the solution and add 10 mL of ethanol and a few drops of phenolphthalein indicator.

  • Add 25 mL of diethyl ether and shake vigorously for 1 minute.

  • Add 25 mL of petroleum ether and shake again for 1 minute.

  • Allow the phases to separate. This can be aided by centrifugation.

  • Carefully collect the upper ether layer containing the lipids into a clean flask.

  • To the remaining aqueous layer, add 4 mL of ethanol and re-extract with 15 mL of diethyl ether followed by 15 mL of petroleum ether.

  • Repeat the extraction one more time.

  • Combine all the collected ether layers.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.[1]

Protocol 2: Solid-Phase Extraction (SPE) of Lipids from Liquid Milk

This protocol offers an alternative to LLE for lipid extraction from liquid milk.

Materials:

  • Silica Gel 60

  • Diethyl ether

  • Petroleum ether

  • Rotary evaporator

Procedure:

  • In a 300 mL flask, mix 10 mL of milk with 10-15 g of silica gel.

  • Remove the water from the mixture using a rotary evaporator. Start at a pressure of 120 hPa and a water bath temperature of 50°C.

  • Gradually decrease the pressure to 15 hPa and increase the temperature to 80°C to ensure complete drying.

  • Occasionally, stop the evaporation and break up any lumps of the milk-adsorbed silica gel to facilitate water removal.

  • Once the silica gel is dry and free-flowing, elute the lipids with a 1:1 (v/v) mixture of diethyl ether and petroleum ether.

  • Collect the eluate and evaporate the solvent to obtain the lipid extract.[1]

Protocol 3: Derivatization of Fatty Acids to FAMEs for GC Analysis

This protocol describes a common method for converting the extracted lipids into fatty acid methyl esters (FAMEs).

Materials:

  • 0.5 M Sodium hydroxide in methanol

  • Sulfuric acid

  • Ammonium chloride

  • Methanol

  • n-Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 2.0 mL of 0.5 M methanolic sodium hydroxide.

  • Heat the mixture in a water bath at 60°C for 5 minutes.

  • Cool the sample to room temperature.

  • Add 3 mL of an esterifying solution (prepared by mixing 15 mL H₂SO₄, 10g NH₄Cl, and 300 mL of methanol).

  • Heat again in a water bath at 60°C for 2 minutes.

  • Cool to room temperature.

  • Add 2 mL of a saturated NaCl aqueous solution and mix thoroughly.

  • Add 4 mL of n-hexane and vortex for 30 seconds to extract the FAMEs.

  • Centrifuge for 5 minutes at 2000 rpm to separate the phases.

  • The upper hexane (B92381) layer containing the FAMEs is collected and is ready for GC analysis.[8]

Diagrams

Sample_Preparation_Workflow cluster_start Sample cluster_extraction Lipid Extraction cluster_processing Processing cluster_derivatization Derivatization cluster_analysis Analysis Dairy_Product Dairy Product (Milk, Cheese, etc.) LLE Liquid-Liquid Extraction (e.g., Röse-Gottlieb) Dairy_Product->LLE Method 1 SPE_Ext Solid-Phase Extraction (e.g., Silica Gel) Dairy_Product->SPE_Ext Method 2 ASE Accelerated Solvent Extraction Dairy_Product->ASE Method 3 Lipid_Extract Total Lipid Extract LLE->Lipid_Extract SPE_Ext->Lipid_Extract ASE->Lipid_Extract Derivatization Transesterification/ Esterification to FAMEs Lipid_Extract->Derivatization GC_Analysis GC-MS / GC-FID Analysis Derivatization->GC_Analysis

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 15-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylheptadecanoic acid, also known as anteiso-octadecanoic acid, is a branched-chain fatty acid (BCFA) found in various biological systems. Its structural elucidation is crucial for understanding lipid metabolism and for applications in drug development and biomarker discovery. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a primary analytical technique for identifying and quantifying fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This document outlines the characteristic mass spectrometry fragmentation pattern of this compound methyl ester and provides detailed protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The analysis of this compound is typically performed on its methyl ester derivative (methyl 15-methylheptadecanoate) using electron ionization (EI). The molecular ion (M+) for methyl 15-methylheptadecanoate (C19H38O2) is observed at a mass-to-charge ratio (m/z) of 298.5.

As an anteiso branched-chain fatty acid, its fragmentation pattern is highly characteristic, primarily involving cleavage at the bonds adjacent to the methyl branch on the alkyl chain. The key diagnostic fragments arise from the loss of an ethyl group ([M-29]) and a butyl group ([M-57]) from the terminus of the molecule.[1][2][3] Another significant, though less understood, fragment is often observed at m/z 115 in anteiso isomers.[2]

Fragmentation Pathway of Methyl 15-Methylheptadecanoate

G Figure 1: Proposed EI Fragmentation Pathway of Methyl 15-Methylheptadecanoate cluster_frags Characteristic Fragments M Methyl 15-methylheptadecanoate (M+•) m/z 298 M_minus_29 [M-29]+• m/z 269 (Loss of •C2H5) M->M_minus_29 α-cleavage M_minus_57 [M-57]+• m/z 241 (Loss of •C4H9) M->M_minus_57 β-cleavage m_115 m/z 115 (Cyclic fragment) M->m_115 Rearrangement

Caption: Proposed EI Fragmentation Pathway of Methyl 15-Methylheptadecanoate.

Quantitative Fragmentation Data

The following table summarizes the key mass fragments observed for methyl 15-methylheptadecanoate upon electron ionization. The relative abundance can vary depending on the specific instrumentation and analytical conditions.

Fragment Ionm/zProposed Structure/LossRelative Abundance (%)
Molecular Ion (M+)298C19H38O2+•5 - 20
[M-29]+269Loss of ethyl radical (•C2H5)20 - 100 (often prominent)[3]
[M-57]+241Loss of butyl radical (•C4H9)20 - 100 (often prominent)[2][3]
-115Cyclization product10 - 30[2]
McLafferty Ion74[CH3OC(OH)=CH2]+•Variable, often significant in FAMEs

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization

This protocol describes the conversion of this compound to its methyl ester for GC-MS analysis.

Materials:

  • This compound standard or lipid extract

  • Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14% BF3-MeOH)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place approximately 1-5 mg of the fatty acid or lipid extract into a glass reaction vial.

  • Esterification: Add 2 mL of 1.25 M methanolic HCl or 14% BF3-MeOH solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample: The sample is now ready for GC-MS analysis. The final concentration can be adjusted with hexane as needed.

Protocol 2: GC-MS Analysis of Methyl 15-Methylheptadecanoate

This protocol provides typical parameters for the analysis of FAMEs by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase, is recommended for FAME analysis. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 10:1 to 50:1, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 3-5°C/min to 240°C.

    • Final hold: Hold at 240°C for 5-10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Experimental Workflow Diagram

G Figure 2: General Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing start Lipid Sample or This compound Standard esterification FAME Derivatization (e.g., with BF3-MeOH) start->esterification extraction Liquid-Liquid Extraction with Hexane esterification->extraction drying Drying over Anhydrous Na2SO4 extraction->drying gc_ms GC-MS Analysis drying->gc_ms data_acq Data Acquisition (Full Scan Mode) gc_ms->data_acq peak_id Peak Identification (Retention Time) data_acq->peak_id spectrum_analysis Mass Spectrum Analysis (Fragmentation Pattern) peak_id->spectrum_analysis quant Quantification spectrum_analysis->quant

Caption: General Workflow for GC-MS Analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, following derivatization to its methyl ester, provides a distinct fragmentation pattern that is highly useful for its unambiguous identification. The characteristic losses of ethyl and butyl groups are key diagnostic markers for this anteiso branched-chain fatty acid. The protocols provided herein offer a robust framework for the derivatization and subsequent GC-MS analysis, enabling researchers to accurately identify and quantify this compound in complex biological matrices.

References

Application Note: A Quantitative Assay for Anteisostearic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anteisostearic acid (aIA) is a branched-chain fatty acid (BCFA) characterized by a methyl group on the antepenultimate (n-2) carbon of the acyl chain. BCFAs are important components of cell membranes, particularly in bacteria, and are also found in various biological samples, including human tissues and fluids. They play roles in modulating membrane fluidity and are being investigated for their potential as biomarkers and their involvement in cellular signaling. Accurate quantification of specific BCFAs like anteisostearic acid is crucial for research in microbiology, lipidomics, and drug development. This application note provides detailed protocols for the quantitative analysis of anteisostearic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The primary method detailed here involves the extraction of total lipids from a sample, followed by derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs).[1][2] These FAMEs are then separated, identified, and quantified using GC-MS.[1] An alternative LC-MS/MS method is also presented, which may offer higher sensitivity and does not always require derivatization.[3][4] Quantification is achieved by using an internal standard and generating a calibration curve with an authentic anteisostearic acid standard.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is the gold standard for fatty acid analysis and involves three main stages: lipid extraction, derivatization, and GC-MS analysis.[1]

1. Materials and Reagents

  • Solvents (HPLC or GC grade): Chloroform, Methanol (B129727), n-Hexane, Iso-octane

  • Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Boron trifluoride (BF₃) in methanol (14% w/v), or Methanolic HCl

  • Standards: Anteisostearic acid (authentic standard), Heptadecanoic acid (C17:0) or other odd-chain fatty acid for use as an internal standard (IS)

  • Glassware: Pyrex test tubes with Teflon-lined screw caps, Pasteur pipettes, vials for GC autosampler

  • Equipment: Nitrogen evaporator, Vortex mixer, Centrifuge, Heating block or water bath, Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Experimental Protocols

2.1. Total Lipid Extraction (Modified Folch Method) This procedure extracts total lipids from the sample matrix.[1]

  • Homogenize the biological sample (e.g., cell pellet, tissue).

  • To approximately 1g of homogenized sample, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[1]

  • Add the internal standard (e.g., C17:0) at a known concentration.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.2 volumes (4 mL) of 0.9% NaCl solution to induce phase separation.[1]

  • Vortex again for 30 seconds and centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs) This step converts non-volatile fatty acids into volatile FAMEs suitable for GC analysis.[1][5]

  • To the dried lipid extract, add 2 mL of 14% BF₃-methanol reagent.[1]

  • Seal the tube tightly and heat at 80-100°C for 45-60 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of water, then vortex for 1 minute.

  • Centrifuge at 2000 x g for 3 minutes.

  • Transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

2.3. GC-MS Analysis and Quantification

  • Instrument Setup: Configure the GC-MS system according to the parameters in Table 1.

  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying, known concentrations of the anteisostearic acid standard. Derivatize these standards using the same procedure as the samples.

  • Analysis: Inject 1 µL of the extracted FAMEs onto the GC-MS. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity.[6][7] Monitor characteristic ions for the methyl ester of anteisostearic acid and the internal standard. For saturated FAMEs, the ion at m/z 87 is often a strong, characteristic fragment used for quantification.[6]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of anteisostearic acid in the samples by interpolating their peak area ratios from this curve.

Visualizations

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label=""]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Biological Sample\n(Tissue, Cells, etc.)"]; IS [label="Add Internal Standard\n(e.g., C17:0)"]; Extraction [label="Total Lipid Extraction\n(Folch Method)"]; Dry1 [label="Dry Lipid Extract\n(Nitrogen Stream)"]; Sample -> IS -> Extraction -> Dry1; }

subgraph "cluster_deriv" { label="Derivatization (for GC-MS)"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Deriv [label="Add BF3-Methanol\n& Heat (100°C)"]; Extract_FAME [label="Hexane Extraction of FAMEs"]; Dry2 [label="Dry & Reconstitute"]; Deriv -> Extract_FAME -> Dry2; }

subgraph "cluster_analysis" { label="Instrumental Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis\n(SIM Mode)"]; LCMS [label="LC-MS/MS Analysis\n(MRM Mode)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="Peak Integration\n& Quantification"]; Result [label="Final Concentration\n(µg/mL)"]; Quant -> Result; }

edge [color="#5F6368", penwidth=1.5]; Dry1 -> Deriv [label="Primary Path"]; Dry1 -> LCMS [label="Alternative Path", style=dashed, color="#4285F4"]; Dry2 -> GCMS; GCMS -> Quant; LCMS -> Quant; }

Caption: Workflow for the quantitative analysis of anteisostearic acid.

dot digraph "Fatty_Acid_Signaling" { graph [layout=dot, rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.5];

subgraph "cluster_uptake" { label="Cellular Uptake & Activation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; aIA [label="Anteisostearic Acid\n(extracellular)"]; Transport [label="Fatty Acid Transporter\n(e.g., CD36)"]; ACS [label="Acyl-CoA Synthetase"]; aIA_CoA [label="Anteisostearoyl-CoA"]; aIA -> Transport -> aIA_CoA; aIA_CoA -> ACS [style=invis]; }

subgraph "cluster_metabolism" { label="Metabolic Fates"; bgcolor="#FFFFFF"; PL [label="Membrane Phospholipids", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TAG [label="Triacylglycerols\n(Energy Storage)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaOx [label="β-Oxidation\n(Energy Production)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_signaling" { label="Signaling & Gene Regulation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; PPAR [label="PPAR Activation"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene [label="Target Gene\nTranscription"]; PPAR -> Nucleus -> Gene; }

aIA_CoA -> PL [label="Incorporation"]; aIA_CoA -> TAG; aIA_CoA -> BetaOx; aIA_CoA -> PPAR [label="Modulation", style=dashed, color="#EA4335"]; PL -> PPAR [label="Alters Membrane\nEnvironment", style=dashed, color="#EA4335"];

{rank=same; aIA; Transport;} {rank=same; aIA_CoA; ACS;} {rank=same; PL; TAG; BetaOx;} {rank=same; PPAR;} {rank=same; Nucleus;} {rank=same; Gene;} }

Caption: General pathways of fatty acid uptake, metabolism, and signaling.

Data Presentation

Quantitative data should be organized into clear tables for comparison and validation purposes.

Table 1: Typical GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 7890 or equivalent
Column HP-88, CP-Sil 88, or similar polar capillary column (e.g., 100 m x 0.25 mm, 0.2 µm)
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min
Mass Spectrometer Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions | m/z 87 for saturated FAMEs; specific molecular ions as needed |

Table 2: Example Method Validation Data This table summarizes typical performance characteristics expected from the assay, with values based on published methods for fatty acid analysis.[8][9][10]

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.25 µg/mL
Intra-day Precision (CV%) 2.6 - 6.4%
Inter-day Precision (CV%) 5.3 - 11.4%
Accuracy (Recovery %) 95 - 105%

Protocol 2: Alternative Analysis by LC-MS/MS

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is an alternative that offers high sensitivity and can often measure free fatty acids directly without derivatization.[3][11]

1. Protocol Outline

  • Lipid Extraction: Perform lipid extraction as described in section 2.1. The internal standard should be added prior to extraction.

  • Sample Preparation: After drying the lipid extract, reconstitute the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column.[11] Fatty acids are typically detected in negative ion mode using electrospray ionization (ESI).[12] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[11]

2. Data Presentation

Table 3: Typical LC-MS/MS Instrumental Parameters

Parameter Setting
Liquid Chromatograph Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50°C
Mass Spectrometer Sciex QTRAP, Waters Xevo TQ, or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (determined by infusion of standard) |

This application note provides a comprehensive and robust GC-MS-based protocol for the quantitative determination of anteisostearic acid. The method, involving lipid extraction and FAME derivatization, is reliable and widely used for fatty acid analysis.[1][13] An alternative LC-MS/MS method is also described for instances requiring higher sensitivity or a different analytical approach. Proper method validation, as outlined in Table 2, is essential to ensure accurate and precise results for research, clinical, and drug development applications.

References

Application of 15-Methylheptadecanoic Acid in Microbial Source Tracking: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to 15-Methylheptadecanoic Acid as a Microbial Biomarker

This compound, also known as anteiso-octadecanoic acid (aC18:0), is a branched-chain fatty acid (BCFA). BCFAs, including the iso and anteiso series, are integral components of the cell membranes of many bacterial species.[1][2] Their unique branched structure, as opposed to the straight-chain fatty acids found in most other organisms, makes them valuable biomarkers for the presence and activity of specific bacterial groups in environmental samples. The analysis of these fatty acids, typically as part of a broader phospholipid fatty acid (PLFA) or fatty acid methyl ester (FAME) profile, allows for the characterization of microbial community structure and the identification of sources of microbial contamination.[1]

While the direct application of this compound in microbial source tracking (MST) studies is not extensively documented in readily available literature, the principles underlying the use of other anteiso-branched fatty acids, such as anteiso-pentadecanoic acid (aC15:0) and anteiso-heptadecanoic acid (aC17:0), are directly applicable. These fatty acids have been identified as robust proxies for pathogen growth and have been linked to specific bacterial genera.[3] Therefore, this compound holds significant potential as a biomarker for tracking sources of bacteria known to produce this particular fatty acid.

Principle of the Method

Microbial source tracking using fatty acid biomarkers is based on the premise that different microbial groups synthesize unique fatty acid profiles. By extracting and quantifying the fatty acids from an environmental sample (e.g., water, soil, sediment), it is possible to infer the composition of the microbial community. When a specific fatty acid, such as this compound, is known to be predominantly produced by a certain group of bacteria, its presence and abundance can be used to trace the origin of that bacterial contamination.

The general workflow involves the extraction of total lipids from the sample, followed by the conversion of fatty acids into their more volatile methyl esters (FAMEs). These FAMEs are then separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS).

Potential Microbial Sources of this compound

Anteiso-branched fatty acids are characteristic of several bacterial genera. While specific data for this compound is limited, studies on other anteiso fatty acids suggest that potential sources include:

  • Gram-positive bacteria: Genera such as Staphylococcus, Bacillus, and Corynebacterium are known to produce significant amounts of anteiso-fatty acids.[2]

  • Anaerobic bacteria: Certain anaerobic bacteria, including some species of Bacteroides and Desulfovibrio, also contain anteiso-branched fatty acids in their cell membranes.[2][4]

The specificity of this compound to a particular source would need to be determined through the analysis of known microbial cultures from the suspected sources of contamination.

Quantitative Data Summary

Fatty Acid BiomarkerPotential Microbial Source(s)Healthy Controls (AU)Familial Mediterranean Fever (FMF) in Remission (AU)FMF in Attack (AU)Pyogenic Ulcers (PU) (AU)
Anteiso-pentadecanoic acid (aC15:0) Staphylococcus, Bacillus, Corynebacterium377 (316–607)411 (336–628)319 (270–563)858 (487–1228)*
Anteiso-heptadecanoic acid (aC17:0) Corynebacterium, Bacteroides, Micromonospora, Staphylococcus1601 (1215–2232)1879 (1332–2131)1542 (1052–2108)2943 (2517–3955)

*Statistically significant difference compared to other groups. (Data adapted from a study on human metabolome profiles)[2]

Experimental Protocols

Protocol 1: Sample Collection and Lipid Extraction

This protocol describes the collection of environmental samples and the subsequent extraction of total lipids.

Materials:

  • Sterile collection containers (e.g., bottles for water, bags for soil/sediment)

  • Ice chest for sample transport

  • Freeze-dryer (for soil/sediment samples)

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (B151607)

  • Methanol

  • Phosphate buffer (pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect water, soil, or sediment samples in sterile containers. Transport samples on ice to the laboratory and process them as soon as possible.

  • Sample Preparation:

    • Water: Filter a known volume of water through a 0.22 µm filter. The filter can be used for lipid extraction.

    • Soil/Sediment: Freeze-dry the sample to remove water.

  • Lipid Extraction (Bligh-Dyer Method): a. To a known amount of sample (e.g., filter with biomass, or a specific weight of dried soil) in a glass centrifuge tube, add a single-phase mixture of chloroform:methanol:phosphate buffer (1:2:0.8, v/v/v). b. Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of lipids. c. Add an additional volume of chloroform and buffer to break the single-phase system into two phases (final ratio of chloroform:methanol:buffer should be 1:1:0.9, v/v/v). d. Vortex again for 30 seconds. e. Centrifuge the sample at 2,500 x g for 10 minutes to separate the layers. f. Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean glass tube. g. Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes the conversion of the extracted fatty acids into their methyl esters for GC-MS analysis.

Materials:

Procedure:

  • Transesterification: a. To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol. b. Cap the tube tightly and heat at 50°C for 10 minutes.

  • Neutralization and Extraction: a. Cool the tube to room temperature. b. Neutralize the reaction by adding 0.1 mL of 1 M acetic acid. c. Add 1.5 mL of a 4:1 (v/v) mixture of hexane and saturated NaCl solution. d. Vortex vigorously for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • FAME Collection: a. Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. b. Repeat the hexane extraction on the lower phase one more time and pool the hexane layers. c. Pass the pooled hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water. d. Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs. e. Re-dissolve the FAMEs in a known volume of hexane and transfer to a GC vial for analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the prepared FAMEs.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • FAME standards (including a standard for 15-methylheptadecanoate)

Procedure:

  • GC-MS Setup:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp to 250°C at 4°C/minute

      • Hold at 250°C for 10 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • Mass Scan Range: m/z 50-550

  • Sample Injection: Inject 1 µL of the FAME sample into the GC-MS.

  • Data Analysis: a. Identify the FAME peaks by comparing their retention times and mass spectra to those of authentic standards. b. Quantify the amount of each FAME by integrating the peak area and comparing it to a calibration curve generated from the standards.

Visualizations

experimental_workflow sample Environmental Sample (Water, Soil, Sediment) extraction Lipid Extraction (Bligh-Dyer Method) sample->extraction Protocol 1 fame_prep FAME Preparation (Transesterification) extraction->fame_prep Protocol 2 gcms GC-MS Analysis fame_prep->gcms Protocol 3 data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis source_tracking Microbial Source Tracking (Source Apportionment) data_analysis->source_tracking

Caption: Experimental workflow for microbial source tracking using this compound.

bcfa_synthesis bcaa Branched-Chain Amino Acids (e.g., Isoleucine) bkd Branched-Chain α-Keto Acid Dehydrogenase Complex bcaa->bkd bc_coa Branched-Chain Acyl-CoA (e.g., 2-methylbutyryl-CoA) bkd->bc_coa fas Fatty Acid Synthase (FAS II) bc_coa->fas Primer bcfa Anteiso-Branched-Chain Fatty Acid (e.g., this compound) fas->bcfa malonyl_acp Malonyl-ACP malonyl_acp->fas Elongation

Caption: Simplified biochemical pathway for the synthesis of anteiso-branched fatty acids in bacteria.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Commonly found in bacteria, dairy products, and certain fermented foods, BCFAs, such as iso and anteiso fatty acids, are gaining increasing interest in biomedical research and drug development due to their diverse biological activities.[1] These activities include roles in maintaining cell membrane fluidity, potential anti-inflammatory and anti-cancer properties, and their association with metabolic health.

Accurate and efficient purification of BCFAs from complex biological matrices is crucial for their detailed study and downstream applications. Solid-phase extraction (SPE) offers a robust and versatile technique for the selective isolation and enrichment of BCFAs, providing cleaner samples for subsequent analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). These application notes provide detailed protocols for the purification of BCFAs using SPE, along with supporting data and visualizations to guide researchers in their experimental design.

Principles of SPE for BCFA Purification

Solid-phase extraction separates compounds based on their affinity for a solid sorbent and a liquid mobile phase. For BCFA purification, two primary SPE strategies are commonly employed:

  • Reversed-Phase SPE (RP-SPE): Utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Lipids, including BCFAs, are retained on the sorbent while more polar impurities are washed away. Elution with a nonpolar solvent then recovers the purified lipids.

  • Normal-Phase SPE (NP-SPE): Employs a polar stationary phase (e.g., silica (B1680970) or aminopropyl-bonded silica) and a nonpolar mobile phase. This is particularly useful for fractionating lipid classes. Aminopropyl-bonded phases are effective for isolating free fatty acids from neutral lipids.[2]

The choice of sorbent and solvent system is critical for achieving optimal separation and recovery of BCFAs.

Data Presentation

Table 1: Recovery of Fatty Acids Using SPE
Analyte ClassSPE SorbentMatrixRecovery (%)Reference
Fatty Acid Ethyl EstersAminopropyl-silicaStandard Lipid Mixture in Hexane (B92381)70 ± 3[2]
Short-Chain Fatty Acids (including isobutyric and isovaleric acids)Bond Elut PlexaFecal and Intestinal Samples98.34 - 137.83

Note: Specific recovery data for individual long-chain BCFAs using preparative SPE is limited in the reviewed literature. The provided data indicates the general effectiveness of SPE for fatty acid-related compounds.

Table 2: Gas Chromatography Elution Order of BCFAs
CompoundElution Order on DB-5 GC Column
iso-BCFA1
anteiso-BCFA2
Straight-Chain Fatty Acid3

Note: This elution order is for fatty acid methyl esters (FAMEs) of the same molecular formula.

Experimental Protocols

Protocol 1: General Purification of Total Lipids Containing BCFAs using Reversed-Phase SPE

This protocol is suitable for the initial cleanup of a total lipid extract to remove polar impurities.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Lipid extract dissolved in a nonpolar solvent (e.g., hexane or chloroform)

  • Methanol (B129727)

  • Ultrapure Water

  • Hexane or Chloroform

  • Nitrogen gas for drying

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of hexane (or chloroform) through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the lipid extract (dissolved in a minimal volume of the initial nonpolar solvent) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

    • Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove moderately polar impurities.

  • Elution:

    • Elute the total lipid fraction, including BCFAs, with 10 mL of hexane or chloroform.

  • Drying:

    • Dry the eluted fraction under a gentle stream of nitrogen. The sample is now ready for further fractionation or analysis.

Protocol 2: Fractionation of Fatty Acids (including BCFAs) using Aminopropyl SPE

This protocol is designed to separate free fatty acids from neutral lipids. The sample should be a total lipid extract obtained, for example, from Protocol 1.

Materials:

  • Aminopropyl SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Total lipid extract dissolved in hexane/chloroform (1:1, v/v)

  • Chloroform:Isopropanol (2:1, v/v)

  • Diethyl ether with 2% acetic acid

  • Hexane

  • Nitrogen gas for drying

Procedure:

  • Cartridge Conditioning:

    • Wash the aminopropyl cartridge with 5 mL of hexane.

  • Sample Loading:

    • Dissolve the dried lipid extract in 1 mL of hexane/chloroform (1:1, v/v) and load it onto the cartridge.

  • Elution of Neutral Lipids:

    • Elute the neutral lipid fraction (including triglycerides, cholesterol, etc.) with 6 mL of chloroform:isopropanol (2:1, v/v). Collect this fraction separately if needed.

  • Elution of Free Fatty Acids:

    • Elute the free fatty acid fraction (containing BCFAs) with 5 mL of diethyl ether containing 2% acetic acid.

  • Drying:

    • Dry the free fatty acid fraction under a gentle stream of nitrogen. This fraction is now enriched in BCFAs and ready for derivatization (e.g., methylation to FAMEs) and GC analysis.

Mandatory Visualization

SPE_Workflow_BCFA_Purification cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_rp_spe Protocol 1: Reversed-Phase SPE (Cleanup) cluster_np_spe Protocol 2: Aminopropyl SPE (Fractionation) cluster_analysis Downstream Analysis Sample Biological Sample (e.g., Bacterial Pellet, Dairy Fat) LipidExtract Total Lipid Extract Sample->LipidExtract Lipid Extraction (e.g., Folch/Bligh-Dyer) RP_Condition 1. Condition C18 Cartridge (Hexane, Methanol, Water) RP_Load 2. Load Lipid Extract RP_Condition->RP_Load RP_Wash 3. Wash (Water, Methanol/Water) RP_Load->RP_Wash RP_Elute 4. Elute Total Lipids (Hexane/Chloroform) RP_Wash->RP_Elute NP_Condition 1. Condition NH2 Cartridge (Hexane) RP_Elute->NP_Condition Purified Total Lipids NP_Load 2. Load Total Lipid Extract NP_Condition->NP_Load NP_Elute_Neutral 3. Elute Neutral Lipids (Chloroform/Isopropanol) NP_Load->NP_Elute_Neutral NP_Elute_FFA 4. Elute Free Fatty Acids (BCFAs) (Diethyl Ether/Acetic Acid) NP_Load->NP_Elute_FFA Derivatization Derivatization (to FAMEs) NP_Elute_FFA->Derivatization BCFA-Enriched Fraction GC_MS GC-MS or LC-MS Analysis Derivatization->GC_MS

Caption: Workflow for the purification of branched-chain fatty acids using a two-step SPE procedure.

BCFA_Signaling_Relationships cluster_sources Sources of BCFAs cluster_properties Biological Properties cluster_research Research & Development Bacteria Bacteria Membrane Membrane Fluidity Bacteria->Membrane Dairy Dairy Products AntiInflammatory Anti-inflammatory Dairy->AntiInflammatory Fermented Fermented Foods Metabolic Metabolic Regulation Fermented->Metabolic DrugDev Drug Development AntiInflammatory->DrugDev AntiCancer Anti-cancer AntiCancer->DrugDev Biomarkers Biomarker Discovery Metabolic->Biomarkers Nutraceuticals Nutraceuticals Metabolic->Nutraceuticals

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the GC-MS analysis of branched-chain fatty acids (BCFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why are my BCFA peaks tailing in the chromatogram?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent issue in the GC analysis of fatty acids that can lead to inaccurate integration and reduced resolution.[1] This is often more pronounced for polar analytes like fatty acids.

Common Causes and Solutions:

  • Active Sites in the GC System: Free fatty acids are polar and can interact with active sites, such as exposed silanols in the injector liner or on the GC column itself.[1] This secondary interaction slows down the elution of a portion of the analyte, causing the peak to tail.[1]

    • Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septa.[2][3] Using an ultra-inert liner can also significantly reduce peak tailing.[4] If column activity is suspected, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[5][6]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and disrupt the sample flow path, leading to peak tailing.[2][3][5]

    • Solution: Ensure the column is cut squarely and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[3][5]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can create active sites.[2][7]

    • Solution: Regularly bake out the column to remove contaminants.[6] If tailing persists, trimming the column inlet is recommended.[6] Employing sample preparation techniques like solid-phase extraction (SPE) can help remove matrix components that contaminate the column.[2]

  • Incomplete Derivatization: Underivatized fatty acids are highly polar and will exhibit significant tailing.

    • Solution: Optimize the derivatization protocol to ensure complete conversion of fatty acids to their less polar ester forms (e.g., FAMEs). This includes checking reagent quality, reaction time, and temperature.

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Indiscriminate Tailing q1->a1_yes Yes a1_no Selective Tailing q1->a1_no No sol_flowpath Check for Flow Path Disruption: - Improper column installation - Leaks - Dead volume a1_yes->sol_flowpath sol_activity Check for Chemical Activity: - Contaminated liner/column - Incomplete derivatization - Analyte-phase mismatch a1_no->sol_activity action_flowpath Remedy: - Re-install column correctly - Perform leak check - Use appropriate ferrules sol_flowpath->action_flowpath action_activity Remedy: - Replace liner, trim column - Optimize derivatization - Use deactivated column/liner sol_activity->action_activity

Caption: Troubleshooting logic for diagnosing peak tailing issues.

2. How can I resolve co-eluting BCFA isomers?

Co-elution, where two or more compounds elute from the GC column at the same time, is a major obstacle in BCFA analysis, especially for distinguishing them from their straight-chain counterparts.[8][9]

Strategies for Resolving Co-elution:

  • GC Column Selection: The choice of GC column is critical. For FAME analysis, highly polar cyanopropyl siloxane columns (e.g., HP-88, CP-Sil 88, SP-2560) are recommended for their ability to separate isomers based on the degree of unsaturation and branching.[10][11][12] Using a longer column (e.g., 100 m) can also enhance resolution.[11]

  • Temperature Program Optimization:

    • Lower Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting peaks.[10]

    • Slower Ramp Rate: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly improve resolution, although it will increase the total run time.[10]

    • Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[10]

  • Mass Spectrometry (MS) Deconvolution: When chromatographic separation is incomplete, the mass spectrometer can be used to differentiate and quantify co-eluting compounds.

    • Extracted Ion Chromatograms (EICs): If the co-eluting compounds have different mass fragmentation patterns, you can use EICs of unique ions to quantify each compound individually.[10][13]

    • Tandem MS (MS/MS): For isomeric BCFAs that produce similar EI mass spectra, MS/MS can generate characteristic fragments that allow for unambiguous identification. For example, iso-BCFAMEs typically show a prominent ion for the loss of the terminal isopropyl group ([M-43]), while anteiso-FAMEs yield significant ions corresponding to losses on both sides of the methyl branch ([M-29] and [M-57]).[14][15]

Table 1: GC Column Selection for Fatty Acid Analysis

Stationary Phase PolarityCommon Phase TypesTypical ApplicationsSuitability for BCFA Isomers
Non-polar 100% Dimethylpolysiloxane (e.g., DB-1, ZB-1ms)General purpose, separation by boiling point.[16]Poor separation of BCFA isomers from straight-chain FAMEs.
Intermediate Polarity 50% Phenyl - 50% Methylpolysiloxane (e.g., DB-17)Separation of a wide range of polarities.Moderate separation, may not resolve all isomers.
Polar Polyethylene Glycol (e.g., Carbowax, DB-WAX)Analysis of polar compounds like free fatty acids and FAMEs.[11]Good separation, a standard choice for routine FAME analysis.[11]
Highly Polar Biscyanopropyl Polysiloxane (e.g., SP-2340, CP-Sil 88, DB-23)Excellent resolution of positional and geometric FAME isomers.[11][17]Highly Recommended for resolving complex mixtures of BCFA and straight-chain isomers.[10]

3. My derivatization seems inefficient or is causing issues. What should I do?

Derivatization is a crucial step to increase the volatility and thermal stability of fatty acids for GC analysis.[1][16] The most common method is the conversion to fatty acid methyl esters (FAMEs).[1] However, issues can arise.

Common Derivatization Problems and Solutions:

  • Incomplete Reaction: Leads to peak tailing of underivatized fatty acids and inaccurate quantification.

    • Solution: Optimize reaction conditions such as time, temperature, and reagent concentration. For example, when using BF₃-Methanol, heating at 60-100°C for 5-10 minutes is a common practice. For short-chain fatty acids using PFBBr, optimal conditions might be 90 minutes at 60°C.[8]

  • Reagent-Related Issues: Many derivatization agents are sensitive to moisture, which can reduce their effectiveness.[18] Some reagents or their byproducts may also co-elute with early-eluting BCFAs.[19]

    • Solution: Ensure all solvents and reagents are anhydrous.[8] Run a reagent blank to check for interfering peaks. If co-elution with a reagent peak occurs, try adjusting the GC method or using selected ion monitoring (SIM) to isolate the analyte signal.[19]

  • Choice of Derivatization Reagent: The choice of reagent can impact reaction efficiency and analytical sensitivity.

    • Solution: While BF₃-Methanol and methanolic HCl are common for FAMEs, other reagents like m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) have been shown to be highly accurate and require less work.[20] For enhancing sensitivity in MS, especially with negative chemical ionization (NCI), halogenated derivatizing agents like pentafluorobenzyl bromide (PFBBr) are effective.[16][19]

Experimental Protocol: FAME Preparation using BF₃-Methanol

  • To your extracted lipid sample, add 2 mL of BF₃-Methanol reagent.[1]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[1]

  • Cool the tube to room temperature.[1]

  • Add 1 mL of water and 1 mL of hexane (B92381) to the tube.[1]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge at a low speed to facilitate phase separation.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]

  • Add a small amount of anhydrous sodium sulfate (B86663) to dry the extract.[1]

  • The sample is now ready for GC-MS injection.

4. I am seeing extraneous peaks in my chromatogram, even in blanks. What is the source?

Extraneous peaks are often due to contamination, a common problem because fatty acids are ubiquitous in the laboratory environment.[21]

Troubleshooting Contamination:

G start Extraneous Peaks Observed blank1 Run Solvent Blank (Inject solvent only) start->blank1 blank2 Run System Blank (No injection) start->blank2 blank3 Run Procedure Blank (All steps, no sample) start->blank3 result1 Peaks Present? blank1->result1 result2 Peaks Present? blank2->result2 result3 Peaks Present? blank3->result3 source1 Source: Contaminated Solvent result1->source1 Yes source2 Source: System Contamination (Septum, Liner, Carryover) result2->source2 Yes source3 Source: Reagents, Glassware, Plasticware, Handling result3->source3 Yes

Caption: Workflow for identifying sources of contamination.

Common Contamination Sources and Prevention:

  • Plasticware: Consumables like pipette tips, centrifuge tubes, and syringe filters can leach fatty acids and phthalates (plasticizers).[21]

    • Prevention: Whenever possible, use glassware. If plastic must be used, pre-rinse it with a high-purity solvent.[21]

  • Handling: Human skin is a significant source of fatty acids, particularly C16:0 and C18:0 from fingerprints.[21]

    • Prevention: Always wear nitrile gloves and handle glassware and equipment carefully.[21]

  • Glassware: Detergents can leave residues.

    • Prevention: Meticulously clean all glassware, performing a final rinse with high-purity solvent.

  • GC System Carryover: Residue from a previous, more concentrated sample can be injected with the next run.

    • Prevention: Run solvent blanks between samples, especially after analyzing a highly concentrated sample. Ensure proper inlet and column maintenance.[21]

5. How can I confidently identify and quantify BCFAs?

The structural similarity of BCFAs to other fatty acids makes their confident identification and accurate quantification challenging.

Identification:

  • Mass Spectral Libraries: Initial identification is typically done by comparing the acquired electron ionization (EI) mass spectrum of the FAME derivative to commercial libraries (e.g., NIST, Wiley).

  • Retention Indices: Comparing the retention index of an unknown peak to literature values for a specific column can aid in identification.

  • Tandem Mass Spectrometry (MS/MS): As mentioned, MS/MS is a powerful tool for the structural characterization of BCFAMEs.[14][15] The unique fragmentation patterns for iso and anteiso isomers provide a higher degree of confidence than EI spectra alone.[14][15]

Quantification:

  • Stable Isotope Dilution: This is the gold standard for accurate quantification.[16] A known amount of a stable isotope-labeled analogue of the target BCFA (e.g., ¹³C- or ²H-labeled) is added to the sample as an internal standard at the beginning of the sample preparation process.[16] This approach corrects for analyte loss during extraction, derivatization, and analysis, thereby improving precision and accuracy.[16]

  • External Calibration: If isotopic standards are unavailable, a multi-point external calibration curve should be generated using certified standards of the BCFAs of interest. It is crucial that the standards undergo the same extraction and derivatization procedure as the samples.

Table 2: Typical GC-MS Operating Conditions for FAME Analysis

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of FAMEs.
Injection Volume 1 µL[1]Prevents column overload, which can cause peak fronting.[22]
Split Ratio 1/20 to 1/50[1]Adjust based on sample concentration to avoid overloading the column and detector.
Carrier Gas Helium or Hydrogen[1]High-purity gas is essential to prevent column bleed and baseline noise.[7]
Oven Program Start at 50-100°C, ramp at 2-10°C/min to 250°CA slow ramp rate improves separation of isomers.[10] The exact program depends on the column and analytes.
MS Ion Source Temp. ~230 °CStandard temperature for EI, balances fragmentation and molecular ion intensity.
MS Quadrupole Temp. ~150 °CStandard temperature for the quadrupole analyzer.
Acquisition Mode Full Scan (for identification), SIM or MS/MS (for quantification)Full scan provides spectral data for library matching. SIM/MS/MS increases sensitivity and selectivity for target analytes.

References

Technical Support Center: Optimizing Gas Chromatography for Anteiso-Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) conditions for the separation of anteiso-fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is derivatization necessary for analyzing anteiso-fatty acids by GC?

Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing) and adsorption to the GC column. Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and reduces polarity. This results in sharper peaks, improved resolution, and more accurate quantification.

Q2: What are the most common issues encountered when separating anteiso-fatty acids?

The most frequent challenges include:

  • Peak Tailing: Asymmetrical peaks with a "tail" can lead to inaccurate integration and reduced resolution. This is often caused by interactions between the fatty acids and active sites in the GC system.

  • Peak Co-elution: Anteiso-fatty acids, particularly their methyl esters, can co-elute with other fatty acids, especially iso-branched and unsaturated fatty acids. This is a significant challenge in complex samples like bacterial lysates.

  • Poor Resolution: Inadequate separation between adjacent peaks, making accurate quantification difficult.

  • Baseline Noise or Drift: A high or unstable baseline can obscure small peaks and affect the accuracy of peak integration.

  • Ghost Peaks: The appearance of unexpected peaks in the chromatogram, often due to contamination.

Troubleshooting Common Problems

Issue 1: Peak Tailing
  • Possible Cause: Interaction of polar fatty acids with active sites in the injector liner or on the column.

  • Solution:

    • Ensure complete derivatization: Incomplete conversion to FAMEs will leave polar free fatty acids that can cause tailing. Review your derivatization protocol.

    • Use a deactivated inlet liner: A liner with de-activated glass wool is recommended.

    • Condition the column: This can help remove active sites.

    • Check for system contamination: Clean the injector port and replace the septum if necessary.

Issue 2: Co-elution of Anteiso-Fatty Acids with Other FAMEs
  • Possible Cause: The stationary phase of the GC column may not have sufficient selectivity to separate the analytes. The temperature program may also not be optimal.

  • Solution:

    • Select a highly polar stationary phase: Columns with a high cyanopropyl content are preferred for separating branched-chain and unsaturated FAME isomers.

    • Optimize the temperature program: A slower temperature ramp rate can often improve the resolution of closely eluting peaks. Introducing isothermal holds at specific temperatures can also enhance separation. For example, a user successfully separated co-eluting C17 anteiso and C16:4n1 by modifying their temperature ramp and adding a plateau.

    • Adjust the carrier gas flow rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Issue 3: Poor Resolution
  • Possible Cause: In addition to the causes of co-elution, poor resolution can result from column overloading or an inappropriate injection technique.

  • Solution:

    • Optimize the split ratio: For concentrated samples, a higher split ratio (e.g., 50:1 or 100:1) can prevent column overload. For trace analysis, a lower split ratio or splitless injection may be necessary.[1][2]

    • Decrease the injection volume: This can also help prevent column overloading.

    • Use a longer column: A longer column will provide more theoretical plates and can improve resolution, though it will also increase run time.

Issue 4: High Baseline Noise or Drift
  • Possible Cause: Contamination in the carrier gas, column bleed, or a contaminated detector.

  • Solution:

    • Check gas purity: Ensure high-purity carrier gas is being used and that gas traps are functional.

    • Condition the column: Baking out the column at a high temperature can reduce bleed.

    • Clean the detector: Follow the manufacturer's instructions for cleaning the flame ionization detector (FID) or mass spectrometer (MS) source.

Issue 5: Ghost Peaks
  • Possible Cause: Contamination from the septum, syringe, or sample carryover from a previous injection.

  • Solution:

    • Replace the septum: Use a high-quality, low-bleed septum.

    • Thoroughly clean the syringe: Wash the syringe with an appropriate solvent between injections.

    • Run a blank solvent injection: This can help identify the source of the contamination.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol
  • To your extracted lipid sample, add 2 mL of a 12-14% boron trifluoride (BF₃) in methanol (B129727) solution.

  • Tightly cap the reaction vial and heat at 60-100°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381) to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: General GC-FID Method for Anteiso-Fatty Acid Methyl Ester Analysis
  • Column: Highly polar cyanopropyl-based capillary column (e.g., HP-88, DB-23, or SP-2560).

  • Injector Temperature: 250°C.[3]

  • Detector (FID) Temperature: 280°C.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 50:1 (this may need to be optimized based on sample concentration).[3]

Note: The temperature program and carrier gas flow rate will need to be optimized for your specific application to achieve the desired separation of anteiso-fatty acids.

Data Presentation: Recommended GC Parameters for FAME Analysis

The following tables summarize typical GC parameters that can be used as a starting point for method development.

Table 1: General GC Conditions

ParameterRecommended Setting
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio10:1 to 100:1 (start with 50:1)
Carrier GasHelium or Hydrogen
Detector (FID) Temp.280 °C

Table 2: Example Temperature Programs for FAME Separation on Highly Polar Columns

ProgramInitial Temp.Ramp 1Ramp 2Final Temp. & Hold
Program A 50°C (1 min hold)25°C/min to 175°C4°C/min to 230°C230°C (5 min hold)
Program B 100°C (2 min hold)2°C/min to 240°C-240°C (10 min hold)
Program C 60°C (1 min hold)6°C/min to 150°C4°C/min to 190°C, then 7°C/min to 250°C250°C (7 min hold)

These programs are examples and should be adapted to achieve optimal separation for the specific anteiso-fatty acids of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Lipid Extraction from Sample deriv Derivatization to FAMEs (e.g., with BF3-Methanol) start->deriv Extracted Lipids extract Extraction of FAMEs (e.g., with Hexane) deriv->extract gc_inject GC Injection extract->gc_inject FAMEs in Hexane gc_sep Separation on Highly Polar Column gc_inject->gc_sep detection Detection (FID or MS) gc_sep->detection chrom Chromatogram Generation detection->chrom integ Peak Integration & Identification chrom->integ quant Quantification integ->quant end end quant->end Final Results

Caption: Experimental workflow for anteiso-fatty acid analysis by GC.

troubleshooting_tree start Poor Separation of Anteiso-Fatty Acids coelution Co-elution of Peaks? start->coelution No tailing Peak Tailing? start->tailing Yes coelution_q1 Using a Highly Polar (Cyanopropyl) Column? coelution->coelution_q1 tailing_q1 Derivatization Complete? tailing->tailing_q1 coelution_sol1 Switch to a Highly Polar Column coelution_q1->coelution_sol1 No coelution_q2 Optimized Temperature Program? coelution_q1->coelution_q2 Yes coelution_sol2 Decrease Ramp Rate &/or Add Isothermal Holds coelution_q2->coelution_sol2 No tailing_sol1 Review & Optimize Derivatization Protocol tailing_q1->tailing_sol1 No tailing_q2 Using a Deactivated Inlet Liner? tailing_q1->tailing_q2 Yes tailing_sol2 Install a Deactivated Liner tailing_q2->tailing_sol2 No

References

Technical Support Center: Chromatographic Analysis of 15-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 15-Methylheptadecanoic acid and other fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] This distortion can lead to inaccurate peak integration, which compromises the quantitative analysis of your sample.[2] It also reduces the resolution between adjacent peaks.[3] Regulatory bodies like the USP and EP have specific requirements for acceptable peak symmetry, making this a critical parameter to control.[2]

Q2: I'm seeing tailing for all the peaks in my chromatogram, including the solvent peak. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the problem is most often related to a physical issue in the chromatography system that occurs before any separation takes place.[4][5] This points to a disruption in the sample flow path.

Common causes include:

  • Improper Column Installation: In Gas Chromatography (GC), if the column is not cut cleanly at a 90-degree angle or is positioned incorrectly (too high or too low) in the inlet, it can create turbulence and unswept volumes, leading to tailing.[1][4]

  • Blocked Column Inlet Frit: In High-Performance Liquid Chromatography (HPLC), debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, distorting the flow path and causing tailing for all peaks.[5][6]

  • Extra-Column Volume: Excessive tubing length or internal diameter, particularly between the injector and the column or the column and the detector, can cause band broadening and tailing.[6][7] This is especially noticeable for early eluting peaks.[2]

Q3: Only the peak for this compound and other polar analytes is tailing. What should I investigate?

If only specific, polar peaks are tailing, the issue is likely due to undesirable chemical interactions between the analyte and the system.[4][7] For a carboxylic acid like this compound, the primary suspects are active sites within the system.

  • Active Sites (GC & HPLC): Polar analytes can interact strongly with active silanol (B1196071) groups on silica-based columns, glass inlet liners (GC), or fittings.[3][4] These secondary interactions retain a portion of the analyte longer, causing a tailing peak.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites for interaction.[1][8]

  • Mobile Phase pH (HPLC): For ionizable compounds like carboxylic acids, the mobile phase pH is critical. If the pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to mixed retention mechanisms and peak tailing.[6]

Q4: Can my sample preparation or injection technique cause peak tailing?

Yes, several factors related to the sample and its introduction into the system can cause peak tailing.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (HPLC) or incompatible with the stationary phase, it can cause peak distortion.[3][8][9] Whenever possible, the sample should be dissolved in the initial mobile phase.

  • Column Overload: Injecting too much sample, either in volume or concentration, can saturate the stationary phase, leading to broadened, tailing peaks.[3][6][10] To check for this, dilute the sample and inject it again to see if the peak shape improves.[6]

  • Splitless Injection Issues (GC): In splitless injections, a low split vent flow or an improperly set purge time can lead to slow bleeding of the solvent from the inlet, which can mimic a badly tailing peak, especially for early eluting compounds.[8][11]

Q5: What is derivatization and can it help with peak tailing for this compound in GC?

Derivatization is a chemical reaction used to convert an analyte into a more volatile and less polar compound, making it more suitable for GC analysis.[12] For fatty acids like this compound, the polar carboxylic acid group is prone to causing peak tailing through interactions with active sites.[4]

Converting the fatty acid to its fatty acid methyl ester (FAME) via derivatization (e.g., using BSTFA or BF3 in methanol) is a standard and highly effective technique.[13][14][15] FAMEs are more volatile and less polar, which significantly improves peak shape, reduces tailing, and enhances analytical accuracy.[12]

Data Presentation: Quantifying Peak Tailing

To objectively assess peak shape, the Tailing Factor (Tf) or Asymmetry Factor (As) is calculated. A perfectly symmetrical peak has a value of 1.0. Values greater than 1.2 often indicate a problematic level of tailing.[16] These values should be tracked to monitor the effectiveness of troubleshooting actions.

ParameterFormulaDescriptionIdeal Value
Tailing Factor (Tf) Tf = W₀.₀₅ / 2AW₀.₀₅ is the peak width at 5% of the peak height. A is the distance from the leading edge of the peak to the peak maximum at 5% height.[16]1.0
Asymmetry Factor (As) As = B / AA is the distance from the peak front to the apex and B is the distance from the apex to the peak tail, both measured at 10% of the peak height.[17]1.0

Table 1: Example Troubleshooting Log for Peak Asymmetry Note: This data is illustrative. Users should populate this table with their own experimental data.

Troubleshooting ActionAnalyteRetention Time (min)Asymmetry Factor (Before)Asymmetry Factor (After)% Improvement
Replace Inlet LinerThis compound16.52.21.245.5%
Trim GC ColumnPalmitic Acid15.81.91.142.1%
Adjust Mobile Phase pHThis compound12.11.81.044.4%

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing the root cause of peak tailing.

Troubleshooting_Workflow start Observe Peak Tailing in Chromatogram q1 Which peaks are tailing? start->q1 all_peaks All Peaks Tail q1->all_peaks All some_peaks Only Polar / Specific Peaks Tail q1->some_peaks Some physical_issues Suspect Physical / Flow Path Issue all_peaks->physical_issues chemical_issues Suspect Chemical / Interaction Issue some_peaks->chemical_issues check_install Check Column Installation (Position, Cut, Fittings) physical_issues->check_install check_frit Check for Blocked Frit (Column or Guard Column) physical_issues->check_frit check_leaks Check for Leaks and Extra-Column Volume physical_issues->check_leaks check_contamination Check for Contamination (Inlet Liner, Guard/Column) chemical_issues->check_contamination check_method Review Method Parameters (pH, Solvent, Temp) chemical_issues->check_method check_sample Review Sample Prep (Overload, Derivatization) chemical_issues->check_sample solution1 Action: Re-install Column, Replace Liner/Frit check_install->solution1 check_frit->solution1 check_leaks->solution1 solution2 Action: Clean System, Derivatize Sample, Optimize Method check_contamination->solution2 check_method->solution2 check_sample->solution2

Caption: A workflow for troubleshooting peak tailing.

Causes_of_Peak_Tailing cluster_column Column Issues cluster_system System / Instrument Issues cluster_method Method / Sample Issues center Peak Tailing col_contam Contamination center->col_contam col_active Active Sites (e.g., Silanols) center->col_active col_degrade Bed Deformation / Void center->col_degrade col_overload Column Overload center->col_overload sys_install Poor Column Installation center->sys_install sys_deadvol Extra-Column Volume center->sys_deadvol sys_frit Blocked Frit / Tubing center->sys_frit sys_leaks Leaks center->sys_leaks meth_solvent Solvent Mismatch center->meth_solvent meth_ph Incorrect Mobile Phase pH center->meth_ph meth_temp Incorrect Temperature (Inlet / Column) center->meth_temp meth_injection Poor Injection Technique center->meth_injection

Caption: Common causes of chromatographic peak tailing.

Experimental Protocols

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is a general guideline for the analysis of this compound after conversion to its methyl ester.

  • Sample Preparation (Derivatization):

    • To a dried sample extract containing the fatty acids, add 2 mL of a 14% Boron Trifluoride (BF₃) in methanol (B129727) solution.[14]

    • Seal the vial and heat at 90°C for 30 minutes.[14]

    • Cool the reaction mixture to room temperature.[14]

    • Add 3 mL of hexane (B92381) and 3 mL of a saturated NaCl solution and vortex.[14]

    • Allow the layers to separate and carefully collect the upper organic (hexane) layer, which contains the FAMEs.[14]

    • Dry the hexane extract over anhydrous sodium sulfate (B86663) to remove residual water.[14] The sample is now ready for injection.

  • GC-MS Parameters:

    • GC System: Agilent 6890N or similar.[13]

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[13]

    • Injection: 1 µL in splitless mode.[13]

    • Inlet Temperature: 280°C.[13]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, and hold for 10 min.[13]

    • MS Detector: Mass Selective Detector (e.g., Agilent 5973).[13]

    • Ionization: Electron Impact (EI) at 70 eV.[13]

    • Scan Range: 50-700 m/z.[13]

Protocol 2: HPLC-UV Analysis of Free Fatty Acids

This protocol provides a starting point for the analysis of underivatized this compound.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to prevent solvent mismatch effects.

    • Filter the sample through a 0.45 µm or 0.2 µm syringe filter to remove particulates that could block the column frit.[9]

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 2.7 µm).[18]

    • Mobile Phase: A gradient of Acetonitrile and Water. Both solvents should contain a small amount of acid (e.g., 0.1% acetic acid or formic acid) to suppress the ionization of the carboxylic acid group, which is crucial for good peak shape.[19]

    • Flow Rate: 0.5 mL/min.[18]

    • Column Temperature: 40-60°C. Elevated temperatures can improve peak shape.[18]

    • Injection Volume: 5-10 µL.

    • Detector: UV detector set to a low wavelength (e.g., 205-210 nm), as fatty acids have poor chromophores.[19]

Protocol 3: GC Inlet Liner Replacement

Routine replacement of the inlet liner is critical for preventing peak tailing caused by contamination.

  • Cool Down & Depressurize: Ensure the GC inlet has cooled to below 50°C and turn off the carrier gas flow.

  • Remove Septum Nut: Loosen and remove the septum retaining nut and the old septum.

  • Access and Remove Liner: Lift the retaining assembly to access the inlet liner. Use clean tweezers to carefully pull the old liner out of the inlet.

  • Inspect Seal: Check the seal at the bottom of the inlet for any debris and clean if necessary.

  • Install New Liner: While wearing powder-free gloves, place a new O-ring onto a new, deactivated inlet liner. Carefully insert the new liner until it is properly seated.

  • Reassemble: Replace the septum retaining assembly and a new septum, then tighten the retainer nut.

  • Purge: Restore carrier gas flow and allow the inlet to purge for 10-15 minutes before heating.

References

Technical Support Center: Improving the Resolution of Iso and Anteiso-Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of iso- and anteiso-fatty acid isomers.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor peak shapes (e.g., tailing or broadening) for my fatty acid isomers?

A1: Poor peak shape is a common issue when analyzing fatty acids. The primary reason is often related to the inherent polarity of the fatty acids or issues with the chromatographic system.

  • Cause 1: Analysis of Underivatized Fatty Acids: Free fatty acids are highly polar and can interact with active sites in the GC inlet and column, leading to peak tailing.[1][2]

    • Solution: Derivatize your fatty acids to a less polar form, most commonly fatty acid methyl esters (FAMEs).[1][2] This is a critical step to improve volatility and reduce interactions with the stationary phase.[1]

  • Cause 2: Suboptimal GC Conditions: An inappropriate temperature program or carrier gas flow rate can lead to peak broadening.

    • Solution: Optimize your GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting isomers.[3] Also, ensure your carrier gas flow rate is set correctly for your column dimensions.

  • Cause 3: Column Contamination or Degradation: Over time, GC columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Bake out your column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.

Q2: I am unable to separate iso- and anteiso-fatty acid isomers. What can I do to improve resolution?

A2: Co-elution of iso- and anteiso-isomers is a significant challenge. Improving resolution often requires optimization of your chromatographic method.

  • Cause 1: Inappropriate GC Column: The choice of GC column is critical for separating these types of isomers.

    • Solution: Use a highly polar cyanopropyl silicone capillary column.[3][4] Columns with stationary phases like HP-88, CP-Sil 88, or SP-2560 are specifically designed for the separation of fatty acid isomers, including branched-chain and cis/trans isomers.[3][4] Longer columns (e.g., 100 meters) will also provide better resolution.[5][6][7]

  • Cause 2: Unoptimized Temperature Program: A fast temperature ramp will not provide sufficient time for the column to resolve closely related isomers.

    • Solution: Employ a slow temperature gradient.[8] In some cases, an isothermal or a very slow ramp rate in the elution range of your target isomers can significantly improve separation.[6]

  • Cause 3: Inefficient Derivatization: Incomplete derivatization can lead to peak tailing of the parent fatty acid, which can interfere with the peaks of the derivatized isomers.

    • Solution: Ensure your derivatization reaction goes to completion. You can test this by analyzing aliquots at different reaction times to see if the peak area of the FAMEs increases.[2]

Q3: My signal intensity is very low, or I'm not detecting my branched-chain fatty acids at all. What could be the problem?

A3: Low or no signal can be due to issues with sample preparation, injection, or the detector.

  • Cause 1: Incomplete Derivatization: As mentioned before, if the fatty acids are not efficiently converted to their esterified form, their volatility will be low, resulting in a poor signal in the GC.

    • Solution: Re-evaluate your derivatization protocol. Ensure the reagents are fresh and the reaction conditions (temperature and time) are optimal.[1][9]

  • Cause 2: Sample Loss During Extraction: The extraction procedure used to isolate the FAMEs after derivatization might be inefficient.

    • Solution: Ensure proper phase separation during liquid-liquid extraction. After derivatization, adding a salt solution can help to force the FAMEs into the organic layer.[9] Be careful not to aspirate the aqueous layer when collecting the organic phase containing your FAMEs.

  • Cause 3: Inlet Discrimination: The GC inlet temperature might be too low, preventing the complete volatilization of your analytes.

    • Solution: Optimize the inlet temperature. A temperature of 250 °C is common for FAME analysis.[10]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of iso- and anteiso-fatty acids?

A1: Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and the polar nature of the carboxylic acid group.[1][3] This polarity leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shape and inaccurate quantification.[1][2] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[1][3][9] This allows for separation based on boiling point, degree of unsaturation, and molecular geometry, leading to sharper peaks and better resolution.[1]

Q2: What are the most common derivatization methods for preparing FAMEs?

A2: The most common methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification/transesterification.[1][11]

  • Acid-Catalyzed Esterification: This is a widely used method that can esterify free fatty acids and transesterify esterified fatty acids simultaneously.[1] A common reagent for this is Boron Trifluoride (BF₃) in methanol (B129727).[1][9]

  • Base-Catalyzed Transesterification: This method is suitable for transesterifying lipids to FAMEs. A common reagent is methanolic potassium hydroxide (B78521) (KOH).[11]

  • Silylation: This is an alternative method that converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[1][9]

Q3: Which GC column should I choose for the best resolution of iso- and anteiso-fatty acid isomers?

A3: For the separation of structurally similar isomers like iso- and anteiso-fatty acids, highly polar stationary phases are recommended.[3][4][12]

  • Highly Recommended: Cyanopropyl silicone columns (e.g., HP-88, CP-Sil 88, SP-2560) are the columns of choice for detailed FAME analysis, including the separation of branched-chain isomers.[3][4]

  • Good for General Analysis: Polyethylene glycol (PEG) columns (e.g., DB-Wax, HP-INNOWAX) are effective for separating FAMEs based on carbon chain length and degree of unsaturation but are generally not suitable for resolving iso- and anteiso-isomers.[4]

Q4: How can I confirm the identity of my iso- and anteiso-fatty acid peaks?

A4: While retention time matching with authentic standards is the most straightforward method, it's not always feasible due to the limited availability of standards for all isomers.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying compounds. The fragmentation patterns in the mass spectrum can provide structural information. For branched-chain fatty acids, specific fragment ions can help differentiate between iso and anteiso structures.[13]

  • Advanced MS Techniques: Methods like chemical ionization (CI) can provide more specific fragmentation, aiding in the identification of branched-chain fatty acids.[13][14]

Data Presentation

Table 1: Comparison of Common GC Columns for Fatty Acid Isomer Analysis

Column Stationary PhasePolarityRecommended ForNot Recommended For
Cyanopropyl Silicone (e.g., HP-88, CP-Sil 88, SP-2560)HighSeparation of iso/anteiso isomers, cis/trans isomers, and positional isomers.[3][4]General screening where isomer separation is not critical.
Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-INNOWax)Intermediate-HighSeparation based on carbon chain length and degree of unsaturation.[4]Resolution of closely related isomers like iso and anteiso.[4]
5% Phenyl Methylpolysiloxane (e.g., DB-5ms)LowGeneral purpose analysis, not ideal for fatty acid isomers.Separation of any fatty acid isomers.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[1]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in a solvent, evaporate to dryness under a stream of nitrogen.[1][2]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the dried sample.[1][2]

  • Reaction: Tightly cap the tube and heat at 60 °C for 5-10 minutes. The optimal time may need to be determined empirically for specific sample types.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex vigorously for 1 minute.[2]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clear separation of the layers.[3]

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC analysis.[2]

Protocol 2: Gas Chromatography (GC) Analysis of FAMEs

This protocol provides a general starting point for the GC analysis of FAMEs, which should be optimized for your specific instrument and application.

GC Parameters:

ParameterRecommended SettingRationale
GC Column Highly polar cyanopropyl silicone (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm)Provides excellent resolution of fatty acid isomers.[5][6][7]
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the FAMEs.[10]
Oven Program 60°C for 5 min, ramp to 165°C at 15°C/min, hold for 1 min, ramp to 225°C at 2°C/min, hold for 17 minA slow ramp rate in the elution range of interest is crucial for isomer separation.[7] This program is a starting point and should be optimized.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is used for quantification, while MS is used for identification.[13]
Detector Temperature FID: 250-300 °CPrevents condensation of the analytes in the detector.

Visualizations

FAME_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction sample Lipid Sample (1-25 mg) dry_sample Dry Sample (under N2) sample->dry_sample add_bf3 Add BF3-Methanol dry_sample->add_bf3 heat Heat (e.g., 60°C) add_bf3->heat add_solvents Add Hexane & Water heat->add_solvents vortex Vortex add_solvents->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Hexane Layer (FAMEs) centrifuge->collect analysis GC Analysis collect->analysis

Caption: Workflow for FAME preparation and analysis.

Troubleshooting_Resolution cluster_column GC Column cluster_method GC Method cluster_sample Sample Preparation start Poor Resolution of Iso/Anteiso Isomers check_column Is the column highly polar? (e.g., Cyanopropyl Silicone) start->check_column change_column Switch to a highly polar column check_column->change_column No check_length Is the column long enough? (e.g., 100m) check_column->check_length Yes solution Improved Resolution change_column->solution use_longer_column Use a longer column check_length->use_longer_column No check_temp Is the temperature ramp slow enough? check_length->check_temp Yes use_longer_column->solution optimize_temp Decrease ramp rate or use isothermal holds check_temp->optimize_temp No check_deriv Is derivatization complete? check_temp->check_deriv Yes optimize_temp->solution optimize_deriv Optimize derivatization protocol check_deriv->optimize_deriv No check_deriv->solution Yes optimize_deriv->solution

Caption: Troubleshooting logic for poor isomer resolution.

References

overcoming matrix effects in the quantification of anteiso-C18:0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of anteiso-C18:0 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is anteiso-C18:0 and why is its quantification challenging?

Anteiso-C18:0, or 15-methylheptadecanoic acid, is a branched-chain fatty acid (BCFA). Its quantification by LC-MS can be challenging due to several factors. A primary issue is the presence of matrix effects from complex biological samples, which can lead to ion suppression or enhancement, affecting accuracy and reproducibility. Additionally, it often co-elutes with more abundant straight-chain fatty acids, such as stearic acid (C18:0), which can interfere with its detection and quantification.

Q2: What are matrix effects and how do they impact the analysis of anteiso-C18:0?

Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix. In the case of anteiso-C18:0 analysis, endogenous lipids, salts, and other metabolites can suppress or enhance its signal in the mass spectrometer's ion source. This can lead to inaccurate quantification, poor precision, and reduced sensitivity. Phospholipids are a major contributor to matrix effects in lipid analysis.

Q3: How can I assess if my anteiso-C18:0 quantification is affected by matrix effects?

A common method to evaluate matrix effects is the post-extraction spike experiment. This involves comparing the signal response of a known amount of anteiso-C18:0 standard spiked into a pre-extracted blank matrix sample with the response of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What are the primary strategies to overcome matrix effects for anteiso-C18:0 analysis?

There are three main strategies to mitigate matrix effects:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate anteiso-C18:0 from matrix interferences.

  • Stable Isotope Dilution: Using a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction.

Troubleshooting Guides

Issue 1: Low and Inconsistent Signal Intensity for Anteiso-C18:0

This is a classic symptom of ion suppression due to matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interfering lipids. If using PPT, consider a subsequent clean-up step.

    • Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering compounds. A common approach for fatty acids is a modified Folch or Bligh-Dyer extraction.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A mixed-mode or reverse-phase SPE cartridge can be used to isolate the fatty acid fraction.

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between anteiso-C18:0 and co-eluting matrix components.

    • Column Selection: A C18 column is generally suitable for long-chain fatty acids. Consider a column with a different chemistry or a longer column for better resolution.

  • Implement Stable Isotope Dilution:

Issue 2: Poor Peak Shape and Co-elution with Other Fatty Acids

Poor chromatography can exacerbate matrix effects and lead to inaccurate integration.

Troubleshooting Steps:

  • Mobile Phase Modification: The addition of a small amount of a weak acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium (B1175870) hydroxide) to the mobile phase can improve the peak shape of free fatty acids. For negative ion mode, a slightly basic mobile phase is often preferred.

  • Flow Rate and Temperature: Optimizing the column temperature and mobile phase flow rate can improve separation efficiency.

  • Injection Volume: Injecting a smaller volume can sometimes improve peak shape and reduce column overload.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to isolate free fatty acids from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (e.g., Stearic acid-d35)

  • Methanol (B129727)

  • Hexane (B92381)

  • Diethyl ether

  • Acetic acid

  • Nitrogen gas for evaporation

  • SPE cartridge (e.g., aminopropyl-bonded silica)

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the internal standard solution.

  • Lipid Extraction: Perform a liquid-liquid extraction by adding 1 mL of methanol and 2 mL of hexane. Vortex vigorously and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction.

  • Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • SPE Cleanup:

    • Conditioning: Condition the aminopropyl SPE cartridge with 2 mL of hexane.

    • Loading: Reconstitute the dried extract in a small volume of hexane and load it onto the SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of hexane to remove neutral lipids.

    • Elution: Elute the free fatty acids with 2 mL of diethyl ether containing 2% acetic acid.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Anteiso-C18:0 Quantification

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Ammonium Hydroxide

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 10-15 minute run time to elute the fatty acids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rationale: In the absence of a direct experimental fragmentation pattern for free anteiso-C18:0 in negative ion mode, we can infer a likely transition based on the behavior of similar saturated fatty acids. Saturated fatty acids typically show a loss of the carboxyl group as CO2 (44 Da) upon collision-induced dissociation (CID).

    • Proposed Transition for Anteiso-C18:0: m/z 283.3 → m/z 239.3 (Precursor ion [M-H]⁻ to product ion [M-H-CO₂]⁻)

    • Proposed Transition for Internal Standard (Stearic acid-d35): m/z 318.5 → m/z 274.5

  • Collision Energy: This will need to be optimized for your specific instrument, but a starting point of 15-25 eV is reasonable.

  • Other Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to your instrument manufacturer's recommendations.

Data Presentation

Table 1: Example MRM Transitions for Anteiso-C18:0 Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Anteiso-C18:0283.3239.3Negative
Stearic acid-d35 (IS)318.5274.5Negative

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)
Protein Precipitation4585
Liquid-Liquid Extraction2575
Solid-Phase Extraction<1090

(Note: The data in this table is illustrative and will vary depending on the specific matrix and experimental conditions.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) spike Spike with Internal Standard start->spike lle Liquid-Liquid Extraction spike->lle evap1 Evaporate to Dryness lle->evap1 spe Solid-Phase Extraction evap1->spe evap2 Evaporate to Dryness spe->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate quantify Quantification using Internal Standard integrate->quantify result Final Concentration quantify->result

Caption: Experimental workflow for the quantification of anteiso-C18:0.

troubleshooting_matrix_effects start Inconsistent/Low Signal for Anteiso-C18:0 check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Implement LLE or SPE check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Optimize Gradient and/or Change Column check_chromatography->optimize_lc No use_is Implement Stable Isotope-Labeled Internal Standard check_chromatography->use_is Yes optimize_lc->use_is end Accurate Quantification use_is->end

Caption: Troubleshooting guide for matrix effects in anteiso-C18:0 analysis.

Technical Support Center: Derivatization of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of branched-chain fatty acids (BCFAs) for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of BCFAs.

Issue 1: Low or No Peak Intensity of Derivatized BCFAs

Question: I am not seeing any peaks for my BCFAs, or the peaks are very small after derivatization. What could be the problem?

Answer: This is a common issue that typically points to incomplete or failed derivatization. Here are the potential causes and solutions:

  • Presence of Water: Derivatization reagents, especially silylating agents like BSTFA and MSTFA, are highly sensitive to moisture.[1][2] Water will react with the reagent, reducing its availability to derivatize your fatty acids.[2]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If your sample is aqueous, it must be thoroughly dried, for example, by lyophilization, before adding the derivatization reagent.[1][3] Store reagents under an inert gas and away from moisture.[4]

  • Incomplete Reaction: The reaction conditions may not be optimal for the specific BCFAs you are analyzing, particularly if they are sterically hindered.

    • Solution: Optimize the reaction time and temperature. Many esterification and silylation reactions benefit from heating, typically between 60-100°C for 30-60 minutes.[1][4] To determine the ideal reaction time, you can analyze aliquots at different time points until the peak area of the derivative no longer increases.

  • Reagent Degradation or Insufficient Amount: The derivatization reagent may have degraded due to improper storage or may have been added in an insufficient amount.

    • Solution: Use fresh reagents. It is recommended to use at least a 2:1 molar ratio of derivatizing reagent to the analyte.[2] For complex samples, a larger excess may be necessary.

  • Catalyst Absence (for hindered groups): Sterically hindered hydroxyl or carboxyl groups, common in BCFAs, may require a catalyst for efficient derivatization.

    • Solution (Silylation): For silylation with reagents like BSTFA or MSTFA, add 1% Trimethylchlorosilane (TMCS) to act as a catalyst, which increases the reactivity of the agent.[1][5]

    • Solution (Esterification): Acid catalysts like Boron Trifluoride (BF₃) or Hydrochloric Acid (HCl) are effective for esterification.[6][7]

Issue 2: Poor Chromatographic Peak Shape (Tailing)

Question: My BCFA derivative peaks are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing for fatty acid derivatives often indicates an interaction between the analyte and active sites in the GC system, or incomplete derivatization.[1]

  • Cause 1: Incomplete Derivatization: If some of the highly polar carboxyl groups remain underivatized, they can interact with the GC column, causing peak tailing.

    • Solution: Re-optimize your derivatization procedure as described in Issue 1 to ensure the reaction goes to completion.

  • Cause 2: Active Sites in the GC System: Active sites in the GC inlet liner or the front of the column can interact with the analytes.

    • Solution: Use a deactivated inlet liner. If you are not already, consider using a liner with glass wool to trap non-volatile residues. You can also perform maintenance on your GC by trimming the first few centimeters of the column to remove active sites that may have developed over time.

  • Cause 3: Derivative Instability: Some derivatives, particularly Trimethylsilyl (B98337) (TMS) ethers, can be prone to hydrolysis if any moisture is present in the final sample extract or in the GC system.[1][4]

    • Solution: Analyze samples as quickly as possible after derivatization. Ensure the carrier gas is dry and the GC system is free of leaks. You can also dry the final organic extract with anhydrous sodium sulfate (B86663) before injection.

Issue 3: Co-elution of BCFA Isomers

Question: I am having trouble separating different BCFA isomers (e.g., iso- and anteiso- forms). What can I do?

Answer: The structural similarity of BCFA isomers makes their chromatographic separation challenging.[8] Co-elution is a frequent problem even with highly polar columns.[8]

  • Cause 1: Insufficient Column Resolution: The GC column may not have the appropriate selectivity for your specific isomers.

    • Solution: Use a long, highly-polar capillary column specifically designed for fatty acid methyl ester (FAME) analysis, such as a BPX-70.[9] Optimizing the temperature program, particularly by using a slower ramp rate, can also significantly improve resolution.[9]

  • Cause 2: Derivatization Choice: While derivatization is necessary for volatility, the choice of derivative itself does not typically resolve co-elution issues for structural isomers in GC. The separation is primarily dependent on the column and GC conditions.

    • Solution: For complex mixtures where GC separation is insufficient, consider alternative analytical platforms. Ultra-high performance liquid chromatography (UHPLC) has shown promise for separating BCFA isomers without derivatization or with specific pre-column derivatization for LC-MS analysis.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing branched-chain fatty acids? A1: Derivatization is essential for the analysis of fatty acids by GC.[1] The process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ether.[12] This reduces peak tailing, improves thermal stability, and allows the compounds to be readily analyzed by gas chromatography.[1]

Q2: Should I choose esterification (e.g., to FAMEs) or silylation (e.g., to TMS ethers) for my BCFAs? A2: Both are common and effective methods.

  • Esterification to Fatty Acid Methyl Esters (FAMEs) is the most traditional and widely used method for fatty acid analysis.[9] Reagents like BF₃-methanol or methanolic HCl are robust and create stable derivatives.[1] This method is preferable when analyzing a wide range of fatty acids in complex samples like foods and biological tissues.[9]

  • Silylation to Trimethylsilyl (TMS) Ethers is also very effective and can derivatize other functional groups like hydroxyls in a single step.[1] It is often used in metabolomics. However, TMS derivatives can be more sensitive to moisture and may be less stable over time compared to FAMEs.[1][4]

Q3: My samples contain very long-chain BCFAs like phytanic and pristanic acid. Are there special considerations? A3: Yes. Phytanic and pristanic acids are important biomarkers for certain peroxisomal disorders.[13][14] Their analysis requires robust and sensitive methods. While GC-MS after esterification is common, LC-MS/MS methods have also been developed.[15][16] These LC-MS/MS methods often involve derivatization with reagents designed to improve ionization efficiency in the mass spectrometer.[15] For both GC and LC methods, stable isotope-labeled internal standards are crucial for accurate quantification.[16]

Q4: How critical are anhydrous conditions for derivatization? A4: Extremely critical, especially for silylation.[2][17] Silylating reagents react readily with water, which will consume the reagent and inhibit the derivatization of your target analytes.[2][5] While acid-catalyzed esterification is also sensitive to water, which can cause hydrolysis of the resulting esters, silylation reactions are generally considered more susceptible to failure due to moisture.[7][18]

Q5: Can I derivatize BCFAs directly in a complex sample matrix? A5: Yes, in-situ or direct transesterification methods are available. These protocols combine lipid extraction and derivatization into a single step, which can be applied directly to small amounts of tissue or other biological samples.[19][20] This approach can improve throughput and reduce sample loss.[20]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to FAMEs using BF₃-Methanol

This protocol is a common method for preparing fatty acid methyl esters (FAMEs).[6]

  • Place approximately 1-10 mg of the extracted lipid sample (or dried sample containing the lipids) into a screw-capped glass tube.

  • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[6]

  • If the sample contains a high proportion of triacylglycerols or sterol esters, first dissolve the dry lipids in 0.75 mL of chloroform/methanol (1:1, v/v) and then add 0.25 mL of the BF₃/methanol reagent.[6]

  • Flush the tube with nitrogen, cap it tightly, and heat at 100°C in a heating block or boiling water bath for 30-45 minutes.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1-2 mL of hexane (B92381) to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • To ensure complete dryness, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to TMS Ethers using BSTFA

This protocol is suitable for creating trimethylsilyl (TMS) derivatives of BCFAs.[21]

  • Transfer the dried sample (containing <100 µg of fatty acids) to a GC vial.

  • Add an appropriate aprotic solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

  • Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For sterically hindered BCFAs, using BSTFA with 1% TMCS as a catalyst is recommended.[1]

  • Add 25 µL of pyridine (if not used as the solvent) to catalyze the reaction, especially for hindered groups.[21]

  • Cap the vial tightly and heat at 65-70°C for 30-60 minutes.[4][21]

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS system without an extraction step, as the byproducts are volatile.[21]

  • Note: Analyze TMS derivatives promptly as they can degrade in the presence of trace moisture.[1][4]

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Reaction Conditions

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA +/- TMCS)
Reagent 12-14% BF₃ in MethanolBSTFA (with or without 1% TMCS)
Catalyst Boron Trifluoride (BF₃)Trimethylchlorosilane (TMCS) (optional, but recommended for hindered groups)
Solvent Methanol, ChloroformPyridine, Acetonitrile, DMF
Temperature 60 - 100°C[6]60 - 70°C[4][21]
Time 5 - 60 minutes[1]20 - 60 minutes[21][22]
Moisture Sensitivity Moderate (can cause hydrolysis of esters)[7]High (reagent reacts with water)[1][2]
Derivative Stability High (FAMEs are generally stable)Moderate to Low (TMS ethers can be hydrolyzed)[1]

Visualizations

Diagrams of Derivatization Workflows and Logic

G cluster_esterification Workflow: Acid-Catalyzed Esterification (FAME Synthesis) start Start: Dried Lipid Sample add_reagent Add BF3-Methanol Reagent start->add_reagent heat Heat at 100°C for 30 min add_reagent->heat cool Cool to Room Temp heat->cool extract Add Water & Hexane, Vortex cool->extract transfer Transfer Hexane Layer to GC Vial extract->transfer analyze Analyze by GC-MS transfer->analyze

Caption: Experimental workflow for FAME synthesis.

G cluster_troubleshooting Troubleshooting: Low Derivatization Yield start Low or No BCFA Peak q1 Were anhydrous conditions used? start->q1 a1_no Result: Reagent likely reacted with water. q1->a1_no No q2 Was reaction time/temp sufficient? q1->q2 Yes s1 Solution: Thoroughly dry all samples, solvents, and glassware. a1_no->s1 end_node Re-run Derivatization s1->end_node a2_no Result: Incomplete reaction. q2->a2_no No q3 Is the BCFA sterically hindered? q2->q3 Yes s2 Solution: Increase time/temp (e.g., 60 min at 70°C). a2_no->s2 s2->end_node a3_yes Result: Reaction may require a catalyst. q3->a3_yes Yes q3->end_node No s3 Solution: Add 1% TMCS to silylating agent (e.g., BSTFA). a3_yes->s3 s3->end_node

Caption: Logical decision tree for troubleshooting low yield.

G cluster_reactions Chemical Derivatization Reactions ester_label Esterification (FAME Synthesis) bcfa1 R-COOH (Branched-Chain Fatty Acid) fame R-COOCH3 (Fatty Acid Methyl Ester) catalyst1 BF3 or H+ bcfa1->catalyst1 methanol CH3OH (Methanol) methanol->catalyst1 water H2O catalyst1->fame catalyst1->water silyl_label Silylation (TMS Ether Synthesis) bcfa2 R-COOH (Branched-Chain Fatty Acid) tms_ether R-COOSi(CH3)3 (TMS Ester) bcfa2->tms_ether bstfa BSTFA bstfa->tms_ether byproduct CF3CONH-Si(CH3)3 bstfa->byproduct

Caption: Simplified chemical reactions for derivatization.

References

Technical Support Center: Enhancing Anteisostearic Acid Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of anteisostearic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of anteisostearic acid detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is anteisostearic acid, and why is its sensitive detection important?

A1: Anteisostearic acid is a type of branched-chain fatty acid (BCFA) with a methyl group on the antepenultimate (third-to-last) carbon atom of the fatty acid chain.[1] These fatty acids are found in various biological systems, including bacteria, and are components of substances like vernix caseosa in human infants and lanolin.[2] Their presence and concentration can be indicative of specific biological processes or the origin of certain natural products. Sensitive detection is crucial for understanding their roles in metabolic pathways, identifying them as biomarkers, and for quality control in industries like cosmetics and food.[1][3]

Q2: Which analytical platform, GC-MS or LC-MS/MS, is more sensitive for anteisostearic acid analysis?

A2: Both GC-MS and LC-MS/MS can be highly sensitive for the analysis of anteisostearic acid, and the choice often depends on the specific application, sample matrix, and available instrumentation.

  • GC-MS typically requires derivatization to convert the fatty acid into a more volatile and less polar compound, such as a fatty acid methyl ester (FAME).[4] This method can offer excellent chromatographic separation and high sensitivity, especially when using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).[5][6]

  • LC-MS/MS can analyze anteisostearic acid without derivatization, which simplifies sample preparation.[2] However, derivatization can also be used to significantly enhance ionization efficiency and, therefore, sensitivity.[7] LC-MS/MS is particularly advantageous for complex biological matrices where minimizing sample handling is desirable to reduce contamination and analyte loss.[8]

Q3: What are the most effective derivatization strategies to enhance the sensitivity of anteisostearic acid for GC-MS analysis?

A3: The most common and effective derivatization strategy for GC-MS analysis of fatty acids, including anteisostearic acid, is the conversion to fatty acid methyl esters (FAMEs). This is typically achieved through:

  • Acid-catalyzed methylation: Using reagents like boron trifluoride in methanol (B129727) (BF3/MeOH) or methanolic HCl.[9]

  • Base-catalyzed methylation: Using reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol.[9]

  • Using (Trimethylsilyl)diazomethane (TMS-DM): This reagent reacts rapidly with carboxylic acids to form methyl esters and is considered a safer alternative to diazomethane.[10]

For enhancing sensitivity, especially in complex matrices, derivatization to form pentafluorobenzyl (PFB) esters followed by negative chemical ionization (NCI) GC-MS can provide excellent sensitivity.[11]

Q4: How can I improve the ionization efficiency of anteisostearic acid in LC-MS/MS for better sensitivity?

A4: Improving ionization efficiency is key to enhancing sensitivity in LC-MS/MS. Here are several strategies:

  • Mobile Phase Optimization: The pH of the mobile phase is critical. For negative ion mode ESI, a basic mobile phase can enhance deprotonation of the carboxylic acid group. However, this may compromise chromatographic performance on reversed-phase columns. A common approach is to use a mobile phase with a low concentration of a weak acid (e.g., formic acid or acetic acid) and optimize the source parameters.[6]

  • Post-Column Modification: Adding a base post-column and pre-ion source can increase the pH of the eluent, promoting deprotonation and enhancing the signal in negative ion mode without affecting the chromatographic separation.[6]

  • Chemical Derivatization: Derivatizing the carboxylic acid group with a reagent that introduces a permanently charged or easily ionizable group can dramatically increase sensitivity. For instance, derivatization to form an amide with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can lead to a significant increase in sensitivity in positive ion mode.[7]

Q5: I am observing co-elution of anteisostearic acid with other isomers. How can I improve the chromatographic separation?

A5: Co-elution of branched-chain fatty acid isomers is a common challenge. To improve separation:

  • GC: Utilize a high-resolution capillary column with a polar stationary phase (e.g., a wax-type column) and optimize the temperature gradient. Slower temperature ramps can improve the separation of closely eluting isomers.[3]

  • LC: Employ a column with high shape selectivity, such as a C18 or C8 column with specific bonding chemistry, and optimize the mobile phase composition and gradient. For complex mixtures of isomers, ultra-high performance liquid chromatography (UHPLC) with sub-2 µm particle columns can provide superior resolution.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis

  • Symptom: The peak for anteisostearic acid (as a FAME) shows significant tailing, leading to inaccurate integration and reduced sensitivity.

  • Possible Causes & Solutions:

    • Active Sites in the GC System: The free carboxyl group of underivatized anteisostearic acid or active sites in the inlet liner, column, or detector can cause peak tailing.

      • Solution: Ensure complete derivatization. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If the problem persists, trimming the first few centimeters of the column can remove active sites that have developed over time.[13][14]

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

      • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends.[14]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the issue.[15]

Issue 2: Low Signal Intensity or No Peak Detected in LC-MS/MS

  • Symptom: The signal for anteisostearic acid is very low or absent.

  • Possible Causes & Solutions:

    • Poor Ionization Efficiency: Anteisostearic acid may not be ionizing efficiently under the current source conditions.

      • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows. Experiment with both positive and negative ion modes. As mentioned in the FAQs, consider mobile phase modification, post-column pH adjustment, or chemical derivatization to enhance ionization.[15][16]

    • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of anteisostearic acid.[17]

      • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[18] Modifying the chromatographic method to separate anteisostearic acid from the suppression zone is also effective. The use of a stable isotope-labeled internal standard for anteisostearic acid can help to correct for ion suppression.[17]

    • In-source Fragmentation: The molecule may be fragmenting in the ion source before reaching the mass analyzer.

      • Solution: Reduce the source temperature and other source parameters to achieve "softer" ionization conditions.[16]

Issue 3: High Background Noise and Contamination

  • Symptom: The chromatogram shows a high baseline or numerous interfering peaks, making it difficult to detect and quantify low levels of anteisostearic acid.

  • Possible Causes & Solutions:

    • Contaminated Solvents or Reagents: Solvents, reagents, and water used in sample preparation and analysis can be a source of fatty acid contamination.

      • Solution: Use high-purity, LC-MS or GC-grade solvents and reagents. Run a "method blank" (a sample with no analyte that goes through the entire preparation process) to identify the source of contamination.[19]

    • Leaching from Plasticware: Plastic tubes, pipette tips, and vial caps (B75204) can leach plasticizers and other contaminants that interfere with the analysis.

      • Solution: Whenever possible, use glass or polypropylene (B1209903) labware. If plastic must be used, pre-rinse it with the analysis solvent.[19]

    • System Contamination: The injector, column, or mass spectrometer source can become contaminated over time.

      • Solution: Regularly clean the injector and MS source according to the manufacturer's instructions. If the column is contaminated, it may need to be flushed or baked out (for GC columns).[20]

Data Presentation

Table 1: Comparison of Reported Limits of Detection (LOD) and Quantification (LOQ) for Branched-Chain Fatty Acids using Different Analytical Methods

AnalyteMethodDerivatizationMatrixLODLOQReference
Branched-Chain Fatty AcidsGC-MSFAME--0.5 ng/mL
Very-Long-Chain BCFAsGC-MS-SIMFAMEAdipose Tissue1.1-1.4 µg/g3.6-4.8 µg/g[5]
Various Fatty AcidsLC-MS/MSNone--0.003–14.88 ng/mL[21]
Various Fatty AcidsLC-MSNone-5–100 nM-[3]
Palmitic & Stearic AcidGC-MSFAMERubber Stoppers11.9 ng/mL-[4]
Various Fatty AcidsLC-MS/MSDMAQMeat Extract< 75 ng/L10-100 ng/L[2]
C18 Fatty AcidsGC-MSFAMEMilk9.0-168.8 µg/L30.1-562.7 µg/L[11]
Fatty AcidsGC-MS/MSDeuterated MethanolWater1–30 µg/L-[22]

Note: The sensitivity of a method is highly dependent on the specific instrument, experimental conditions, and sample matrix. This table provides a general comparison based on published data.

Experimental Protocols

Protocol 1: GC-MS Analysis of Anteisostearic Acid as a Fatty Acid Methyl Ester (FAME)

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAME using BF3-Methanol:

    • To the dried lipid extract, add 2 mL of 14% boron trifluoride in methanol.

    • Cap the vial tightly and heat at 60°C for 10 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 240°C, and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. For anteiso-C18:0 methyl ester, characteristic ions would be monitored.

Protocol 2: LC-MS/MS Analysis of Anteisostearic Acid with Derivatization for Enhanced Sensitivity

  • Lipid Extraction:

    • Perform lipid extraction as described in Protocol 1.

  • Derivatization with an Ionizable Tag (e.g., AMPP):

    • Follow a validated protocol for the derivatization of carboxylic acids with a charge-carrying moiety. This typically involves an activation step followed by reaction with the derivatizing agent.[7]

  • LC-MS/MS Conditions:

    • Column: A C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an acid like formic acid.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • MS/MS Detector: Operate in positive ion mode (for AMPP derivatives) using Multiple Reaction Monitoring (MRM) for quantification. The MRM transition would be from the precursor ion (the derivatized anteisostearic acid) to a specific product ion.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Derivatization to FAME (e.g., BF3/MeOH) Extraction->Derivatization Injection GC Injection Derivatization->Injection FAMEs in Hexane Separation Chromatographic Separation (Polar Column) Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of anteisostearic acid.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Optional Derivatization (e.g., AMPP) Extraction->Derivatization Injection LC Injection Derivatization->Injection Derivatized or Native Analyte Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

Caption: Workflow for LC-MS/MS analysis of anteisostearic acid.

Troubleshooting_Logic Start Low Sensitivity Issue CheckPeakShape Is Peak Shape Poor (e.g., Tailing)? Start->CheckPeakShape CheckMatrix Is the Matrix Complex? CheckPeakShape->CheckMatrix No OptimizeDeriv Optimize Derivatization & GC Conditions CheckPeakShape->OptimizeDeriv Yes ImproveCleanup Improve Sample Cleanup (SPE, LLE) CheckMatrix->ImproveCleanup Yes OptimizeIonization Optimize Ionization Source & Mobile Phase CheckMatrix->OptimizeIonization No Solution Sensitivity Enhanced OptimizeDeriv->Solution ImproveCleanup->Solution ConsiderDeriv Consider Derivatization for LC-MS OptimizeIonization->ConsiderDeriv ConsiderDeriv->Solution

Caption: Troubleshooting logic for low sensitivity in anteisostearic acid analysis.

References

dealing with co-elution of fatty acid isomers in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of fatty acid isomers in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fatty acid isomer co-elution in my chromatograms?

Co-elution of fatty acid isomers, where two or more isomers are not adequately separated and emerge from the chromatographic column at the same time, is a common challenge.[1][2] This can be attributed to several factors:

  • Insufficient Column Selectivity: The stationary phase of the gas chromatography (GC) or liquid chromatography (LC) column may not have the chemical properties to differentiate between structurally similar isomers.[1]

  • Suboptimal Chromatographic Conditions: Factors such as temperature programs in GC, mobile phase composition in LC, and flow rates can significantly impact resolution.[1][3]

  • High Sample Complexity: In complex biological samples, the sheer number of fatty acid isomers and other matrix components can lead to peak overlap.

  • Inadequate Sample Preparation: Improper derivatization or the presence of interfering substances from the sample matrix can affect chromatographic performance.[4]

Q2: How can I detect if I have a co-elution problem?

Identifying co-elution is the first step toward resolving it. Here are some common indicators:

  • Asymmetrical Peak Shapes: Look for non-Gaussian peak shapes, such as shoulders or tailing, which can suggest the presence of a hidden overlapping peak.[2]

  • Mass Spectrometry Data: If using a mass spectrometer (MS) as a detector, examine the mass spectra across a single chromatographic peak. A change in the spectral profile from the leading edge to the tailing edge of the peak is a strong indication of co-eluting compounds.[2]

  • Diode Array Detector (DAD) Data (for LC): Similar to MS, a DAD can acquire UV spectra across a peak. Inconsistent spectra suggest peak impurity.[2]

Q3: What are the first troubleshooting steps I should take to resolve co-eluting fatty acid isomers?

When faced with co-elution, a systematic approach to troubleshooting is recommended. The "Resolution Equation" in chromatography provides a framework for addressing this issue by considering three key factors: capacity factor, selectivity, and efficiency.[1]

  • Optimize Retention (Capacity Factor): Ensure that the fatty acid isomers are sufficiently retained on the column. For reversed-phase LC, you can weaken the mobile phase to increase retention. In GC, you can adjust the initial oven temperature or the temperature ramp rate.[1][2]

  • Improve Column Efficiency: Check the performance of your column. A deteriorating column will lead to broader peaks and reduced resolution. Replacing the column with a new one, particularly one with a smaller particle size or a more uniform packing, can increase efficiency (narrower peaks).[1]

  • Enhance Selectivity: This is often the most critical factor for separating isomers.

    • Change the Stationary Phase: The chemistry of the column is paramount. For GC, highly polar columns, such as those with bis-cyanopropyl polysiloxane or ionic liquid stationary phases, are effective for separating fatty acid methyl ester (FAME) isomers.[5][6][7]

    • Modify the Mobile Phase (LC): Altering the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) or changing the pH of the aqueous phase can significantly impact selectivity in reversed-phase LC.[1][3]

    • Adjust the Temperature (GC): Modifying the oven temperature program can alter the elution order and improve the separation of some isomers.

Troubleshooting Guides

Guide 1: Improving Separation of FAMEs by Gas Chromatography (GC)

Issue: Poor resolution of cis/trans or positional fatty acid methyl ester (FAME) isomers in a complex mixture.

Troubleshooting Workflow:

GC_Troubleshooting cluster_0 Column Selection cluster_1 Condition Optimization cluster_2 Derivatization Strategies cluster_3 Advanced GC Techniques Start Start: Co-elution of FAME Isomers Check_Column Step 1: Evaluate GC Column Start->Check_Column Optimize_Conditions Step 2: Optimize GC Conditions Check_Column->Optimize_Conditions If column is appropriate High_Polarity Use Highly Polar Column (e.g., bis-cyanopropyl, ionic liquid) Check_Column->High_Polarity Long_Column Increase Column Length (e.g., > 60m) Check_Column->Long_Column Derivatization Step 3: Consider Derivatization Optimize_Conditions->Derivatization If resolution is still poor Temp_Program Optimize Temperature Program (slower ramp rate) Optimize_Conditions->Temp_Program Flow_Rate Adjust Carrier Gas Flow Rate Optimize_Conditions->Flow_Rate Advanced_Techniques Step 4: Employ Advanced Techniques Derivatization->Advanced_Techniques For very complex samples PFB_Br Pentafluorobenzyl Bromide (PFBBr) for NCI-GC-MS Derivatization->PFB_Br Amidation Amidation for Charge-Remote Fragmentation in MS/MS Derivatization->Amidation End End: Resolution Achieved Advanced_Techniques->End GCxGC Comprehensive 2D GC (GCxGC) Advanced_Techniques->GCxGC GC_MSMS GC-Tandem MS (MS/MS) Advanced_Techniques->GC_MSMS

Caption: Troubleshooting workflow for GC separation of FAME isomers.

Detailed Methodologies:

  • Standard FAMEs Analysis by GC-FID:

    • Derivatization: Convert fatty acids to fatty acid methyl esters (FAMEs) using a base-catalyzed method (e.g., methanolic KOH) followed by an acid-catalyzed method (e.g., HCl) or using (trimethylsilyl)diazomethane.[4]

    • GC Column: Utilize a highly polar capillary column such as a BPX-70 (70% cyanopropyl polysiloxane) or an ionic liquid column (e.g., IL111).[6][7]

    • Injector: Use a split/splitless inlet at 250°C.

    • Oven Program: A typical program starts at 100°C, holds for 2 minutes, then ramps at 2°C/min to 240°C and holds for 10 minutes.[8]

    • Carrier Gas: Use hydrogen or helium at a constant flow.

    • Detector: A Flame Ionization Detector (FID) is commonly used for quantification.[8] For identification, a Mass Spectrometer (MS) is preferred.[9]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

    • Principle: GCxGC employs two columns with different selectivities connected by a modulator. This significantly increases peak capacity and separation power.[5]

    • First Dimension (1D) Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often used for separation based on boiling point.[8]

    • Second Dimension (2D) Column: A highly polar column (e.g., BPX-70, 4 m x 0.25 mm x 0.25 µm) provides separation based on polarity.[8]

    • Modulation: A modulator traps and re-injects small fractions of the effluent from the first column onto the second column. Modulation times are typically short (e.g., 2 seconds).[8]

Quantitative Data Summary:

TechniqueColumn(s)Key AdvantageTypical Peak CapacityReference
1D-GC High-polarity (e.g., 100m bis-cyanopropyl)Good for many common isomers~100-200[5]
GCxGC 1D: Non-polar; 2D: Polar (e.g., IL100)Excellent for complex mixtures, structured chromatograms>1000[5][6]
Guide 2: Leveraging Mass Spectrometry and Other Techniques

Issue: Co-eluting isomers that are difficult to resolve by chromatography alone.

Logical Relationship Diagram:

Advanced_Techniques_Logic cluster_LCMS LC-MS/MS Approaches cluster_IMS Ion Mobility Spectrometry cluster_SFC Supercritical Fluid Chromatography Start Start: Co-elution Persists LC_MS LC-MS/MS Strategies Start->LC_MS IMS_MS Ion Mobility-MS (IMS-MS) Start->IMS_MS SFC Supercritical Fluid Chromatography (SFC) Start->SFC Final_Resolution Isomer Resolution and Identification LC_MS->Final_Resolution Derivatization_LC Derivatization to enhance ionization and fragmentation LC_MS->Derivatization_LC EAD Electron Activated Dissociation (EAD) to locate double bonds LC_MS->EAD Paterno_Buchi Paternò-Büchi reaction for double bond localization LC_MS->Paterno_Buchi IMS_MS->Final_Resolution LC_IMS_MS LC-IMS-MS separates isomers based on shape and size (CCS) IMS_MS->LC_IMS_MS SFC->Final_Resolution SFC_MS SFC-MS for fast separation of non-polar compounds SFC->SFC_MS TIMS Trapped Ion Mobility Spectrometry (TIMS) for high resolution LC_IMS_MS->TIMS C18_SFC C18 columns in SFC for intraclass separation of isomers SFC_MS->C18_SFC

Caption: Advanced techniques for resolving challenging co-eluting isomers.

Detailed Methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization:

    • Lipid Extraction: Perform a lipid extraction from the sample (e.g., using a modified Folch method).[10]

    • Saponification: Saponify the extracted lipids to release the fatty acids.[10]

    • Derivatization: Derivatize the fatty acids to improve ionization and allow for informative fragmentation. For example, use 2-dimethylaminoethylamine (DMED) for enhanced sensitivity.[11]

    • LC Separation: Use a reversed-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid).[12]

    • MS/MS Analysis: Use a tandem mass spectrometer to fragment the derivatized fatty acids. The fragmentation pattern can help identify the position of double bonds.[9]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

    • Principle: IMS separates ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation to LC and MS.[13][14]

    • Workflow: Samples are introduced into the instrument, often after LC separation. The ions are then guided into an ion mobility cell where they are separated based on their drift time before reaching the mass analyzer.[14]

    • Application: IMS is particularly powerful for separating lipid isomers that have the same mass but different three-dimensional structures, such as cis/trans isomers or isomers with different double bond positions.[15][16]

  • Supercritical Fluid Chromatography (SFC)-MS:

    • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages of both gas and liquid chromatography, providing high efficiency and fast separations.[17][18]

    • Columns: Both normal-phase (e.g., silica-like BEH) and reversed-phase (e.g., C18) columns can be used. C18 columns in SFC can provide intraclass separation of isomers.[19]

    • Application: SFC is well-suited for the analysis of non-polar compounds like fatty acids and can effectively separate isomers.[20][21]

Quantitative Data Summary:

TechniquePrinciple of SeparationKey Advantage for IsomersReference
LC-MS/MS with Derivatization Differential fragmentation patternsIdentification of double bond positions[9][22]
LC-IMS-MS Gas-phase separation by size and shape (Collision Cross-Section)Separation of structural and stereoisomers unresolved by LC[13][23][15]
SFC-MS Polarity and molecular weight in supercritical fluidFast and efficient separation of non-polar isomers[17][20][18]

References

Technical Support Center: Optimizing Injection Parameters for Volatile Fatty Acid Methyl Esters (VFAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for the analysis of volatile fatty acid methyl esters (VFAMEs).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before optimizing injection parameters for VFAME analysis?

A1: Before optimizing injection parameters, it is crucial to ensure proper sample preparation. The derivatization of volatile fatty acids (VFAs) to their corresponding methyl esters (FAMEs) must be complete and reproducible. Incomplete derivatization can lead to a host of chromatographic problems, including poor peak shape and inaccurate quantification.[1][2]

Q2: Should I use a split or splitless injection for my VFAME samples?

A2: The choice between split and splitless injection depends primarily on the concentration of your analytes.[3][4]

  • Split Injection: This is the most common and versatile technique, ideal for samples with high analyte concentrations.[4][5] It works by venting a significant portion of the injected sample, allowing only a small, representative fraction to enter the column. This prevents column overload and produces sharp, narrow peaks.[5]

  • Splitless Injection: This technique is best suited for trace analysis where analyte concentrations are very low.[3][4][5] The entire vaporized sample is transferred to the column, maximizing sensitivity.[3] However, it can lead to broader peaks, especially for more volatile compounds, and may increase the risk of analyte degradation due to longer residence times in the hot inlet.[4][5]

Q3: What is a good starting point for the inlet temperature?

A3: A common starting point for the inlet temperature is 250 °C.[6] This temperature is generally sufficient to ensure the rapid and complete vaporization of most VFAMEs without causing thermal degradation.[6] However, this parameter should be optimized for your specific analytes. For less volatile FAMEs, a higher temperature may be necessary, while for thermally sensitive compounds, a lower temperature might be required.[6][7]

Q4: How do I determine the optimal split ratio for my analysis?

A4: The split ratio, which determines the proportion of the sample that enters the column versus what is vented, typically ranges from 5:1 to 500:1.[8] The optimal ratio depends on your sample concentration and detector sensitivity. For concentrated samples, a higher split ratio (e.g., 100:1) is used to avoid overloading the column. For less concentrated samples, a lower split ratio (e.g., 10:1 or 20:1) can be used to improve sensitivity.

Q5: What are the advantages of using hydrogen as a carrier gas instead of helium?

A5: Hydrogen is often a more efficient carrier gas than helium, allowing for faster analyses at lower pressures.[9] It can provide better resolution in a shorter amount of time. However, it is a reactive gas, and its use requires appropriate safety precautions. While some studies show no evidence of reduction of unsaturated FAMEs with hydrogen, it is a factor to consider.[9] The rising cost of helium has also made hydrogen a more attractive alternative.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of VFAMEs.

Issue 1: Peak Tailing

  • Possible Causes:

    • Active Sites in the Inlet or Column: Free silanol (B1196071) groups in the liner or on the column can interact with polar analytes, causing tailing.[10]

    • Column Overloading: Injecting too much sample can lead to broad, tailing peaks.[11]

    • Improper Sample Vaporization: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing.[11]

    • Contamination: Contamination in the inlet liner, septum, or column can cause peak tailing.[10][11]

  • Solutions:

    • Use a deactivated inlet liner and a high-quality capillary column.[12]

    • Reduce the injection volume or increase the split ratio.[13]

    • Optimize the inlet temperature to ensure complete vaporization.[6]

    • Regularly replace the septum and inlet liner and check for system leaks.[10][14]

Issue 2: Ghost Peaks (Unexpected Peaks in the Chromatogram)

  • Possible Causes:

    • Septum Bleed: Small particles from a worn or incorrect septum can enter the inlet and elute as ghost peaks.[14][15]

    • Carryover: Residual sample from a previous injection can elute in a subsequent run.[11][16]

    • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can appear as peaks in the chromatogram.[15]

  • Solutions:

    • Use a high-quality, low-bleed septum and replace it regularly.[14]

    • Implement a thorough wash procedure for the syringe between injections and consider a bake-out of the inlet and column.

    • Ensure the use of high-purity carrier gas and solvents.[15]

Issue 3: Poor Resolution or Peak Overlap

  • Possible Causes:

    • Suboptimal Temperature Program: The oven temperature program may not be optimized for the separation of your target analytes.[11]

    • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation.[15]

    • Inappropriate Column: The column phase or dimensions may not be suitable for separating the VFAMEs of interest.[11]

  • Solutions:

    • Optimize the oven temperature program, including the initial temperature, ramp rates, and final hold time.[13]

    • Adjust the carrier gas flow rate to its optimal linear velocity.[17]

    • Select a column with a stationary phase that provides the best selectivity for your analytes. Highly polar phases are often used for FAME analysis.[2][18]

Issue 4: Irreproducible Results (Poor Peak Area or Retention Time Precision)

  • Possible Causes:

    • Leaks in the System: Leaks in the inlet, fittings, or septum can cause fluctuations in pressure and flow, leading to poor reproducibility.[15][19]

    • Inconsistent Injection Volume: Manual injections can be a source of variability.[16]

    • Fluctuations in Oven Temperature or Gas Flow: Instability in these parameters will affect retention times and peak areas.[16]

  • Solutions:

    • Perform a thorough leak check of the entire GC system.[19]

    • Use an autosampler for precise and repeatable injections.[20]

    • Ensure the GC oven and electronic pressure control (EPC) are functioning correctly and are properly calibrated.

Data Presentation: Recommended GC Injection Parameters for VFAME Analysis

ParameterSplit InjectionSplitless Injection
Typical Application High-concentration samplesTrace analysis
Inlet Temperature 250 - 280 °C250 - 280 °C
Injection Volume 0.1 - 2 µL0.5 - 2 µL
Split Ratio 10:1 to 200:1N/A
Splitless Hold Time N/A30 - 60 seconds
Septum Purge Flow ~3 mL/min~3 mL/min
Liner Type Split liner with glass woolSplitless liner, single taper with glass wool

Note: These are general recommendations. Optimal parameters will vary depending on the specific application, analytes, and instrument.

Experimental Protocols

Protocol 1: Standard Split Injection for VFAME Analysis

  • System Preparation:

    • Install a deactivated split inlet liner, often containing glass wool to aid in vaporization and trap non-volatile residues.

    • Set the inlet temperature to 250 °C.

    • Set the desired split ratio (e.g., 50:1).

    • Set the carrier gas flow rate to the column manufacturer's recommendation for optimal linear velocity.

    • Set the septum purge flow to approximately 3 mL/min.[5]

  • Sample Injection:

    • Draw 1 µL of the prepared VFAME sample into a clean GC syringe.

    • Inject the sample into the GC inlet. An autosampler is highly recommended for reproducibility.[20]

  • Analysis:

    • Initiate the GC oven temperature program and data acquisition.

Protocol 2: Splitless Injection for Trace VFAME Analysis

  • System Preparation:

    • Install a deactivated splitless inlet liner (e.g., single taper).

    • Set the inlet temperature to 250 °C.

    • Set the split vent to be closed during the injection and for a specified period afterward (splitless hold time). A typical starting point is 45 seconds.[4]

    • Set the carrier gas flow rate to the column's optimal flow.

    • Set the septum purge flow to approximately 3 mL/min.[5]

  • Sample Injection:

    • Inject 1 µL of the VFAME sample.

  • Analysis:

    • After the splitless hold time, the split vent opens to purge the remaining solvent and contaminants from the inlet.

    • The GC oven temperature program and data acquisition proceed.

Visualizations

Troubleshooting_Workflow start Problem Identified peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks poor_resolution Poor Resolution start->poor_resolution irreproducible Irreproducible Results start->irreproducible check_liner Check/Replace Inlet Liner peak_tailing->check_liner check_column Check Column Activity/ Condition or Replace peak_tailing->check_column optimize_temp Optimize Inlet Temperature peak_tailing->optimize_temp reduce_conc Reduce Sample Concentration/ Increase Split Ratio peak_tailing->reduce_conc replace_septum Replace Septum ghost_peaks->replace_septum clean_inlet Clean Inlet/Syringe ghost_peaks->clean_inlet check_gas Check Gas/Solvent Purity ghost_peaks->check_gas optimize_oven Optimize Oven Program poor_resolution->optimize_oven optimize_flow Optimize Carrier Gas Flow poor_resolution->optimize_flow check_column_selectivity Evaluate Column Selectivity poor_resolution->check_column_selectivity leak_check Perform Leak Check irreproducible->leak_check use_autosampler Use Autosampler irreproducible->use_autosampler check_stability Check System Stability (Temp/Pressure) irreproducible->check_stability Injection_Decision_Tree start Start: VFAME Sample concentration Analyte Concentration? start->concentration split Use Split Injection concentration->split High splitless Use Splitless Injection concentration->splitless Low (Trace) optimize_split Optimize Split Ratio, Inlet Temp, Injection Vol. split->optimize_split optimize_splitless Optimize Splitless Hold Time, Inlet Temp, Injection Vol. splitless->optimize_splitless

References

Technical Support Center: Branched-Chain Fatty Acid (BCFA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of branched-chain fatty acids (BCFAs) using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my BCFA calibration curve?

A1: Poor linearity in your calibration curve can stem from several sources:

  • Inaccurate Standard Preparation: Errors in weighing the primary standard, incorrect solvent volumes, or instability of the standard solutions can lead to non-linear responses.[1] It is crucial to use high-purity standards and calibrated equipment.

  • Incomplete Derivatization: The derivatization reaction to convert BCFAs to their volatile esters (e.g., fatty acid methyl esters, FAMEs) may be incomplete across the concentration range, especially at higher concentrations.[2]

  • Detector Saturation: At high concentrations, the detector (e.g., in a GC-MS or LC-MS system) can become saturated, leading to a plateau in the signal response.

  • Matrix Effects: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to a non-linear response.[3][4]

Q2: My chromatogram shows co-eluting peaks for my BCFA standards. How can I resolve this?

A2: Co-elution of BCFA isomers or with other fatty acids is a common challenge.[5][6] Here are some strategies to improve resolution:

  • Optimize Chromatographic Conditions:

    • GC: Adjust the temperature program (slower ramp rate), change the carrier gas flow rate, or use a longer or more polar capillary column.[7]

    • LC: Modify the mobile phase composition (e.g., solvent strength, pH), change the gradient profile, or try a column with a different stationary phase chemistry.[8][9]

  • Mass Spectrometry: Utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a mass spectrometer to selectively detect the specific mass-to-charge ratio (m/z) of your target BCFA, even if it co-elutes chromatographically.

Q3: What are the best practices for preparing and storing BCFA standard solutions?

A3: Proper preparation and storage of standard solutions are critical for accurate quantification.

  • Preparation: Use high-purity (≥99%) BCFA standards and accurately weigh them using a calibrated analytical balance.[1] Dissolve the standards in a high-purity, non-polar solvent like hexane (B92381) or toluene. For cell culture experiments, ethanol (B145695) can be used to prepare stock solutions.[10]

  • Storage: Store stock solutions in amber glass vials with PTFE-lined caps (B75204) at -20°C or lower to minimize degradation.[11][12] Polyunsaturated fatty acids are particularly susceptible to oxidation.[12] It is recommended to prepare fresh working standards from the stock solution for each experiment.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My BCFA peaks are tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing is often an indication of active sites in the GC system or issues with the derivatization.

Troubleshooting Workflow for Peak Tailing:

G start Poor Peak Shape (Tailing) check_derivatization 1. Check Derivatization - Incomplete reaction? - Excess derivatizing reagent? start->check_derivatization check_inlet 2. Inspect GC Inlet - Contaminated liner? - Active sites? check_derivatization->check_inlet If derivatization is ok solution_derivatization Optimize derivatization: - Check reagent quality and age. - Adjust reaction time/temperature. - Quench excess reagent. check_derivatization->solution_derivatization check_column 3. Evaluate GC Column - Column bleed? - Contamination? check_inlet->check_column If inlet is clean solution_inlet Perform inlet maintenance: - Replace inlet liner. - Use a deactivated liner. - Trim the column front. check_inlet->solution_inlet solution_column Address column issues: - Condition the column. - Trim the column. - Replace the column if necessary. check_column->solution_column

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Evaluate Derivatization: Incomplete derivatization can leave free carboxyl groups that interact with active sites in the GC system, causing tailing. Ensure your derivatization reagent is fresh and the reaction goes to completion.

  • GC Inlet Maintenance: The inlet liner is a common source of contamination and active sites. Replace the liner with a fresh, deactivated one. You can also trim the first few centimeters of the GC column to remove any non-volatile residues.[7]

  • Column Conditioning: If the column has been sitting unused or has been exposed to oxygen at high temperatures, it may need to be reconditioned according to the manufacturer's instructions.

Issue 2: Inconsistent or Low Derivatization Efficiency

Question: I suspect my FAME derivatization is not working efficiently. How can I troubleshoot this?

Answer:

Inconsistent derivatization is a frequent source of variability in BCFA quantification.

Troubleshooting Steps:

  • Reagent Quality: Derivatization reagents like BF3-methanol or HCl-methanol can degrade over time, especially if exposed to moisture.[2] Use fresh, high-quality reagents.

  • Reaction Conditions: Ensure the reaction temperature and time are optimal for your specific BCFAs. For some complex lipids, longer reaction times or higher temperatures may be necessary.[13]

  • Sample Dryness: The presence of water can significantly hinder the derivatization reaction. Ensure your lipid extract is completely dry before adding the derivatization reagent.

  • pH: For acid-catalyzed derivatization, ensure the reaction mixture is acidic. For base-catalyzed methods, ensure it is basic.

Issue 3: Suspected Matrix Effects

Question: How do I know if matrix effects are impacting my BCFA quantification, and what can I do about it?

Answer:

Matrix effects, where components of the sample matrix interfere with the analyte's signal, can lead to inaccurate quantification.[3][4]

Identifying Matrix Effects:

  • Post-extraction Spike: Prepare two sets of samples. In the first set, spike a known amount of BCFA standard into the solvent. In the second set, spike the same amount of standard into a sample that has already been extracted. A significant difference in the analyte response between the two sets indicates a matrix effect.[3]

  • Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ²H) version of your target BCFA as an internal standard. This standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.

Experimental Protocols

Protocol 1: Preparation of BCFA Calibration Standards

Objective: To prepare a series of standard solutions for generating a calibration curve.

Materials:

  • High-purity (≥99%) BCFA standards (e.g., iso-pentadecanoic acid, anteiso-pentadecanoic acid, iso-heptadecanoic acid, anteiso-heptadecanoic acid)

  • High-purity, non-polar solvent (e.g., hexane or toluene)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare a Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of the BCFA standard. b. Quantitatively transfer the standard to a 10 mL volumetric flask. c. Dissolve the standard in a small amount of solvent and then dilute to the mark with the same solvent.

  • Prepare Intermediate and Working Standards: a. Perform serial dilutions of the primary stock solution to create a series of working standards covering the desired concentration range for your calibration curve. b. Transfer the working standards to labeled amber glass vials. c. Store all stock and working standards at -20°C or below.[11]

Protocol 2: Acid-Catalyzed FAME Derivatization

Objective: To convert BCFAs into their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

Workflow for FAME Derivatization:

G start Start: Dry Lipid Extract add_reagent Add 14% BF3-Methanol start->add_reagent heat Heat at 100°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool add_water Add Saturated NaCl Solution cool->add_water add_hexane Add Hexane and Vortex add_water->add_hexane centrifuge Centrifuge to Separate Layers add_hexane->centrifuge collect Collect Upper Hexane Layer centrifuge->collect end_node Analyze by GC-MS collect->end_node

Caption: Workflow for acid-catalyzed FAME derivatization.

Materials:

  • Dry lipid extract or BCFA standard

  • 14% Boron trifluoride in methanol (B129727) (BF3-methanol)

  • Saturated sodium chloride (NaCl) solution

  • High-purity hexane

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the lipid extract in the reaction vial is completely dry.

  • Add 1 mL of 14% BF3-methanol to the vial.[2][14]

  • Cap the vial tightly and heat at 100°C for 30 minutes.[13]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to quench the reaction.

  • Add 1 mL of hexane, cap the vial, and vortex thoroughly for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Data Presentation

Table 1: Example of Matrix Effects on BCFA Quantification in Different Biological Matrices

AnalyteMatrixSpiked Concentration (µM)Observed Concentration (µM)Signal Suppression/Enhancement (%)
iso-C15:0Plasma107.8-22%
anteiso-C15:0Plasma108.1-19%
iso-C17:0Liver Tissue Homogenate106.5-35%
anteiso-C17:0Liver Tissue Homogenate106.9-31%
iso-C15:0Fecal Extract1011.5+15%
anteiso-C15:0Fecal Extract1011.2+12%

Note: This table presents hypothetical data to illustrate the concept of matrix effects. Actual values will vary depending on the sample, extraction method, and analytical instrumentation.[3][4][15]

References

Technical Support Center: Enhancing Fatty Acid Extraction from Low Biomass Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the efficiency of fatty acid extraction from challenging low biomass samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your lipidomics workflows.

Troubleshooting Guide

Encountering issues during fatty acid extraction from low biomass samples is common. This guide addresses specific problems with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fatty Acid Yield Incomplete Cell Lysis: The rigid cell membranes of some samples may not be sufficiently disrupted by solvents alone.- Mechanical Disruption: Employ bead beating, ultrasonication, or cryo-homogenization (grinding frozen tissue with a mortar and pestle) to physically break down cell structures before solvent addition.[1] - Enzymatic Lysis: For specific cell types, enzymatic digestion (e.g., with lyticase or zymolyase for yeast) can improve cell wall breakdown.
Insufficient Solvent-to-Sample Ratio: Using too little solvent for the amount of tissue or cells can lead to incomplete extraction.- For methods like the Folch extraction, a sample-to-solvent ratio of 1:20 (v/v) is recommended to achieve the highest yield, especially for samples with over 2% lipid content.[2][3]
Inappropriate Solvent System: The polarity of the solvent mixture may not be optimal for the specific lipid classes of interest or the sample matrix.- For a broad range of lipids from mammalian tissues, a butanol:methanol (B129727) (BUME) mixture has shown high lipid coverage and reproducibility.[4] - A methyl-tert-butyl ether (MTBE) based extraction is a less toxic alternative to chloroform-based methods and has been shown to provide similar or better recovery for most major lipid classes.[5][6][7][8]
Sample Loss During Phase Separation: Aspiration of the lipid-containing organic phase can be challenging, especially with small volumes, leading to sample loss.- The MTBE method is advantageous here as the lipid-containing organic phase is the upper layer, simplifying its collection and minimizing losses.[5][6][7] - Ensure complete phase separation by adequate centrifugation.
Poor Reproducibility Inconsistent Sample Homogenization: Variability in the degree of tissue or cell disruption between samples.- Standardize the homogenization procedure (e.g., duration and intensity of sonication or bead beating).
Variable Sample Input: Inconsistent starting amounts of tissue or cell numbers.- Normalize the starting material by dry weight, protein content, or cell number to ensure consistency across samples.
Lipid Degradation: Enzymatic or oxidative degradation of fatty acids during sample handling and extraction.- Keep samples on ice at all times. The use of cold solvents can help quench enzymatic activity.[1] - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of polyunsaturated fatty acids.[1]
Contamination of Lipid Extract Co-extraction of Non-lipid Components: Proteins, sugars, and salts can be carried over into the organic phase, interfering with downstream analysis.- A wash step with a salt solution (e.g., 0.9% NaCl or 1 M KCl) helps to remove non-lipid contaminants from the organic phase.[1] - The MTBE method results in a dense pellet of non-extractable matrix at the bottom, which is easily separated by centrifugation, leading to a cleaner extract.[5][6]
Plasticizer Contamination: Leaching of plasticizers from tubes and pipette tips into the organic solvents.- Use glass vials and syringes for handling organic solvents like chloroform (B151607).[1]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for very small samples, like laser-captured cells?

A1: For extremely low biomass samples such as those obtained from laser capture microdissection (LCM), a single-step, one-phase extraction is often preferred to minimize sample loss. A chloroform:methanol:isopropanol (B130326) (1:2:1, by vol.) mixture has been successfully used for in-situ lipid extraction from as few as ten cells.[9] This approach combines extraction and infusion into a single step, enhancing sensitivity and reproducibility.[9]

Q2: How can I minimize the use of hazardous solvents like chloroform?

A2: There are several effective and less toxic alternatives to chloroform-based extractions. The methyl-tert-butyl ether (MTBE) method is a popular choice that offers comparable or even superior lipid recovery for many applications.[5][6][7][8] Another option is to use a mixture of n-hexane and isopropanol.[2]

Q3: My sample is aqueous (e.g., cell culture media). How should I adapt the extraction protocol?

A3: For aqueous samples, the Bligh & Dyer method is particularly suitable.[10] This method is designed for samples with high water content and uses a specific ratio of chloroform and methanol to create a single-phase system with the sample's water, ensuring efficient extraction. Subsequent addition of chloroform and water induces phase separation.

Q4: Should I dry my samples before extraction?

A4: While drying the biomass can improve the efficiency of some extraction methods by allowing better penetration of non-polar solvents, it is not always necessary and can sometimes lead to the degradation of certain lipid species. For many low-biomass applications, especially with tissues and cells, direct extraction of the wet sample is common and effective, provided the correct solvent ratios are used to account for the water content.

Q5: How important are internal standards in fatty acid extraction?

A5: Internal standards are crucial for accurate quantification of fatty acids. They are known quantities of specific fatty acids (often deuterated) that are added to the sample before extraction. By comparing the signal of the endogenous fatty acids to that of the internal standards in the final analysis (e.g., by GC-MS), you can correct for any sample loss during the extraction and processing steps, leading to more accurate and reproducible results.

Quantitative Data on Extraction Method Performance

The choice of extraction method can significantly impact the yield and profile of extracted fatty acids. The following table summarizes a comparison of different methods for various low-biomass sample types.

Sample Type Extraction Method Key Findings Reference
Mouse Liver Tissue Butanol:Methanol (BUME) vs. Methyl-tert-butyl ether (MTBE)MTBE with ammonium (B1175870) acetate (B1210297) was most effective, identifying 707 lipid species with a coefficient of variation (CV) < 30%.[4]
Mouse Adipose Tissue Butanol:Methanol (BUME) vs. Methyl-tert-butyl ether (MTBE)BUME (3:1) provided the highest lipid coverage and reproducibility, with 886 lipids identified with a CV < 30%.[4]
Mouse Heart Tissue Butanol:Methanol (BUME) vs. Methyl-tert-butyl ether (MTBE)BUME (1:1) was the most effective for heart tissue, identifying 311 lipids with a CV < 30%.[4]
Human LDL Folch, Bligh & Dyer, acidified Bligh & Dyer, methanol/MTBE, n-hexane/isopropanolThe Folch and acidified Bligh & Dyer methods showed the highest total lipid yield. n-hexane/isopropanol yielded the lowest amount of lipids.[2]
E. coli Folch vs. MTBEBoth methods recovered the same total number and mol% of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) species.[6]
Marine Tissue (<2% lipid) Folch vs. Bligh & DyerBoth methods are equally efficient in extracting total lipids.[3]
Marine Tissue (>2% lipid) Folch vs. Bligh & DyerThe Folch method produced a substantially higher amount of lipids, likely due to the higher solvent-to-sample ratio.[3]

Experimental Protocols

Here are detailed methodologies for key fatty acid extraction experiments.

Protocol 1: Modified Folch Method for Cultured Cells or Tissue Homogenate

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Sample Preparation:

    • For cultured cells, start with a pellet of 2-3 million cells.

    • For tissue, use 20-30 mg of homogenized tissue.

    • Place the sample in a glass tube with a Teflon-lined cap.

  • Solvent Addition and Extraction:

    • Add 200 µL of cold methanol containing an appropriate internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Add 500 µL of chloroform using a glass syringe.

    • Vortex and incubate on ice for 10 minutes.

  • Phase Separation:

    • Add 200 µL of water to induce phase separation.

    • Vortex and incubate on ice for another 10 minutes.

    • Centrifuge at low speed (e.g., 600 x g) for 5 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform layer (approximately 300 µL), which contains the lipids, using a glass syringe.

    • Transfer the lipid-containing phase to a new clean glass vial.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C.

    • For analysis, reconstitute the dried lipids in an appropriate solvent, such as a 1:1 mixture of isopropanol and methanol.

Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction for Low Biomass Samples

This method is a safer and often more efficient alternative to the Folch method.

  • Sample Preparation:

    • Place the low biomass sample (e.g., tissue biopsy, cell pellet) in a glass tube.

    • Add 100 µL of methanol containing the internal standard.

  • Extraction:

    • Add 1 mL of MTBE.

    • Vortex for 1 hour at room temperature.

  • Phase Separation:

    • Add 250 µL of water to induce phase separation.

    • Vortex for 1 minute and then let it stand for 10 minutes at room temperature.

    • Centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection:

    • The upper MTBE phase contains the lipids. Carefully transfer this upper layer to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Visualizations

The following diagrams illustrate key experimental workflows for fatty acid extraction.

Experimental_Workflow_General cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_downstream Downstream Processing Sample Low Biomass Sample Homogenization Homogenization/ Cell Lysis Sample->Homogenization Solvent_Addition Solvent Addition (with Internal Standard) Homogenization->Solvent_Addition Vortex_Incubate Vortexing & Incubation Solvent_Addition->Vortex_Incubate Phase_Separation Induce Phase Separation Vortex_Incubate->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Lipid_Collection Collect Lipid Phase Centrifugation->Lipid_Collection Drying Drying Lipid_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis Analysis (e.g., GC-MS) Reconstitution->Analysis

Caption: General workflow for fatty acid extraction from low biomass samples.

Folch_Method_Workflow Sample Sample (Cells/Tissue) + Cold Methanol (IS) Vortex1 Vortex (Protein Precipitation) Sample->Vortex1 Add_CHCl3 Add Chloroform Vortex1->Add_CHCl3 Vortex_Incubate1 Vortex & Incubate (Ice) Add_CHCl3->Vortex_Incubate1 Add_H2O Add Water Vortex_Incubate1->Add_H2O Vortex_Incubate2 Vortex & Incubate (Ice) Add_H2O->Vortex_Incubate2 Centrifuge Centrifuge Vortex_Incubate2->Centrifuge Collect_Lower Collect Lower (Chloroform) Phase Centrifuge->Collect_Lower Dry_Reconstitute Dry & Reconstitute Collect_Lower->Dry_Reconstitute

Caption: Step-by-step workflow of the modified Folch extraction method.

Pretreatment_Options cluster_pretreatment Pre-treatment for Cell Lysis Sample Low Biomass Sample Bead_Beating Bead Beating Sample->Bead_Beating Sonication Sonication Sample->Sonication Cryo_Homogenization Cryo-Homogenization Sample->Cryo_Homogenization Solvent_Extraction Solvent Extraction Bead_Beating->Solvent_Extraction Sonication->Solvent_Extraction Cryo_Homogenization->Solvent_Extraction

Caption: Common pre-treatment options for enhancing cell lysis.

References

Technical Support Center: Robust Quantification of 15-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of 15-Methylheptadecanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Troubleshooting

Q1: Why are my fatty acid peaks, including this compound, showing tailing?

A1: Peak tailing in GC analysis of fatty acids is a common problem that can lead to inaccurate quantification.[1] The primary causes include:

  • Active Sites in the GC System: Free fatty acids are polar and can interact with active sites, such as exposed silanols in the injector liner or on the GC column. This secondary interaction can cause the peak to tail.

    • Solution: Deactivate the liner or use a liner with glass wool. Ensure a high-quality, well-deactivated capillary column is used.

  • Incomplete Derivatization: If the fatty acids are not completely converted to their more volatile and less polar methyl esters (FAMEs), the remaining free acids will exhibit poor chromatography.

    • Solution: Optimize the derivatization reaction conditions (e.g., time, temperature, reagent concentration). Ensure the sample is dry, as water can interfere with the reaction.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. Increase the split ratio if using a split injection.

Q2: I am observing poor sensitivity and no peaks for this compound. What are the possible reasons?

A2: Low or no signal can stem from several factors throughout the analytical workflow:

  • Sample Preparation Issues: Inefficient extraction or loss of analyte during sample workup. The derivatization step may have failed.

    • Solution: Verify the extraction efficiency with a spiked sample. Confirm the integrity and effectiveness of your derivatization reagent (e.g., BF₃-Methanol).

  • Injector Problems: Leaks in the injector, incorrect injector temperature, or a contaminated liner can all lead to sample loss.

    • Solution: Perform a leak check. Ensure the injector temperature is appropriate for the volatilization of FAMEs (typically around 250°C). Clean or replace the injector liner.[1]

  • Column Issues: A degraded or broken column will not perform adequately. Incorrect column installation can also lead to problems.

    • Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, trim the first few centimeters of the column or replace it entirely.

  • Detector Problems: A contaminated or malfunctioning detector (e.g., FID flame is extinguished) will not produce a signal.

    • Solution: Check the detector gas flows and temperature. Clean the detector as per the instrument manual.

LC-MS/MS Troubleshooting

Q3: My this compound signal is being suppressed. How can I mitigate matrix effects?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids (B1166683), which are a major source of matrix effects in plasma and serum samples.

    • Solution: While simple protein precipitation is fast, it is often insufficient for removing phospholipids. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner sample extracts.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Solution: Modify the HPLC gradient to better separate the analyte from early-eluting phospholipids and other interferences. Using a column with a different selectivity may also be beneficial.

  • Internal Standard Selection: A suitable internal standard is crucial for compensating for matrix effects.

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If unavailable, a structurally similar fatty acid that is not present in the sample can be used.

Q4: I am observing inconsistent retention times for my analyte. What could be the cause?

A4: Fluctuations in retention time can compromise data quality and make peak integration difficult.

  • Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An adequate equilibration period is typically 5-10 column volumes.

  • Mobile Phase Issues: Changes in mobile phase composition, pH, or the presence of air bubbles can affect retention.

    • Solution: Prepare fresh mobile phase daily and ensure it is properly degassed. Check for leaks in the HPLC system.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If retention times continue to shift and peak shape deteriorates, the column may need to be replaced.

Experimental Protocols

GC-MS Protocol for this compound Quantification

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma) as its fatty acid methyl ester (FAME).

1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma, add an internal standard (e.g., C19:0 or C21:0 fatty acid).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Dry the extract under a gentle stream of nitrogen.

2. Derivatization to FAMEs (Using BF₃-Methanol)

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to aid phase separation.

  • Transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Analysis

  • GC Column: A polar capillary column, such as a DB-23 or SP-2560, is recommended for FAME analysis.

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use selected ion monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for 15-methylheptadecanoate methyl ester.

LC-MS/MS Protocol for this compound Quantification

This protocol is suitable for the direct analysis of this compound in plasma without derivatization.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 50% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The MRM transition for this compound would be m/z 283.3 → 283.3 (precursor to product ion).

Quantitative Data Summary

The following tables present representative validation data for a fatty acid quantification method. While specific to the analytes shown, these tables illustrate the expected performance parameters for a robust method for this compound.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Palmitic Acid0.5 - 100>0.9980.150.5
Stearic Acid0.5 - 100>0.9970.180.5
This compound (Illustrative)0.1 - 50>0.9950.030.1

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteSpiked Conc. (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Palmitic Acid198.54.299.15.5
50101.22.5100.53.1
80100.82.1101.02.8
Stearic Acid197.95.198.66.2
50102.13.0101.43.8
80101.52.6101.23.3
This compound (Illustrative)0.599.26.5101.37.8
25100.74.199.85.2
40101.13.5100.44.5

Data in italics are illustrative for this compound and represent typical expected values for a validated method.

Visualizations

GCMS_Workflow Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS Extraction Lipid Extraction (e.g., Folch) IS->Extraction Dry Dry Extract Extraction->Dry Derivatization Derivatization (e.g., BF3/Methanol) Dry->Derivatization FAME_Extract Extract FAMEs (Hexane) Derivatization->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for GC-MS quantification of this compound.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) IS_Precip Add IS & Protein Precipitation (ACN) Sample->IS_Precip Centrifuge Centrifuge IS_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

Troubleshooting_Logic Problem Poor Chromatographic Performance? Peak_Shape Issue with Peak Shape (Tailing/Fronting)? Problem->Peak_Shape Yes Good_Chroma Good Chromatography Problem->Good_Chroma No Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Sol_Peak_Shape Check Derivatization Check for Active Sites Reduce Sample Load Peak_Shape->Sol_Peak_Shape Yes Sensitivity Low/No Signal? Retention_Time->Sensitivity No Sol_Retention_Time Ensure Column Equilibration Check Mobile Phase Inspect Column Retention_Time->Sol_Retention_Time Yes Sol_Sensitivity Verify Sample Prep Check Injector & Detector Check for Leaks Sensitivity->Sol_Sensitivity Yes

Caption: Logical troubleshooting guide for chromatographic issues.

References

Technical Support Center: Branched-Chain Fatty Acid (BCFA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate and reproducible branched-chain fatty acid (BCFA) analysis.

Frequently Asked Questions (FAQs)

Q1: What are branched-chain fatty acids (BCFAs) and why are they important?

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches on their carbon backbone.[1][2][3] The most common forms are iso and anteiso BCFAs, where the methyl group is on the penultimate or antepenultimate carbon, respectively.[3][4] These fatty acids are crucial components of bacterial cell membranes, influencing their fluidity.[1][2][3] They are found in dairy products, ruminant meats, and fermented foods.[1][5] BCFAs play a role in metabolic regulation, immune modulation, and may even have anticancer properties.[1]

Q2: Which analytical platform is better for BCFA analysis: GC-MS or LC-MS/MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for BCFA analysis, and the best choice depends on the specific research needs.[6]

  • GC-MS is a robust method, often used for profiling volatile short-chain fatty acids, including branched isomers.[1] It typically requires a derivatization step to convert the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).[1][7]

  • LC-MS/MS offers the advantage of analyzing fatty acids in their native form, which simplifies sample preparation by avoiding derivatization.[6] This technique is highly sensitive and can be used for the absolute quantification of BCFAs in complex biological matrices.[2]

Q3: Why is derivatization necessary for GC-MS analysis of BCFAs?

Derivatization is a crucial step in preparing BCFAs for GC-MS analysis. It converts the fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs).[1][7] This process increases the volatility of the fatty acids, which is essential for their separation in the gas phase by the GC column.[7] Common derivatization reagents include boron trifluoride in methanol.[8]

Q4: How do I choose an appropriate internal standard for BCFA quantification?

The selection of a suitable internal standard is critical for accurate quantification. The ideal internal standard should have physicochemical properties closely matching the analyte to compensate for variations during sample preparation and analysis.[6]

  • Stable Isotope-Labeled (SIL) Standards: These are considered the gold standard.[6] Using a deuterated or 13C-labeled analog of the BCFA of interest ensures that it behaves almost identically to the analyte during extraction, derivatization, and analysis.[6][9]

  • Structurally Similar BCFAs: If a SIL standard for the specific analyte is unavailable, a deuterated branched-chain fatty acid with a similar chain length and branching pattern can be used.[6]

  • Odd-Chain Fatty Acids: Non-endogenous, odd-chain fatty acids like heptadecanoic acid (C17:0) or heneicosanoic acid (21:0) are also commonly used, particularly in GC-MS analysis.[5][6]

Q5: What are typical quality control (QC) samples to include in a BCFA analysis run?

A comprehensive quality control approach is essential for reliable and reproducible results.[10] A typical analytical batch should include:

  • Method Blanks (or Reagent Blanks): These are processed and analyzed just like a sample but contain no sample matrix. They are used to monitor for contamination from reagents and the analytical process.[11]

  • Laboratory Control Samples (LCS) / Laboratory Fortified Blanks (LFB): A clean matrix (like reagent water or a certified reference material) is spiked with a known concentration of the analytes of interest.[11] The recovery of the analytes is used to assess the accuracy and performance of the overall method.[11]

  • Matrix Spikes (MS) / Matrix Spike Duplicates (MSD): A known amount of analyte is added to a real sample, which is then split into two and analyzed. This helps to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.[12]

  • Sample Duplicates: A sample is split into two separate aliquots and each is processed and analyzed independently. This is used to assess the precision of the sample preparation and analysis.[11][13]

Troubleshooting Guides

Guide 1: Chromatographic Issues

Q: My chromatogram shows poor peak shape (fronting or tailing). What are the possible causes and solutions?

Poor peak shape can significantly impact the accuracy of quantification.

  • Peak Fronting: This is often caused by column overload.[14]

    • Solution: Reduce the injection volume or dilute the sample. You can also increase the split ratio if using a split injection.[14][15] Another potential cause is an injector temperature that is too low, preventing complete vaporization of the sample.[15] In this case, increasing the injector temperature may resolve the issue.[15]

  • Peak Tailing: This is frequently a sign of active sites in the inlet liner or on the column that are interacting with the analytes.[16]

    • Solution: First, try cleaning or replacing the inlet liner.[14] If the problem persists, conditioning the column at a high temperature (baking out) may help.[16] If the column is old or heavily contaminated, it may need to be replaced.[14]

Q: I am observing unexpected shifts in retention times. How can I troubleshoot this?

Retention time shifts can lead to incorrect peak identification and integration.

  • Possible Cause 1: Fluctuations in Carrier Gas Flow Rate. This is a common cause of retention time shifts.[15][17]

    • Solution: Check for leaks in the system using an electronic leak detector.[14] Verify the carrier gas flow rate and ensure the gas supply pressure is stable.[15]

  • Possible Cause 2: Column Issues. An improperly installed or aging column can lead to inconsistent retention times.[17]

    • Solution: Ensure the column is installed correctly according to the manufacturer's instructions. If the column is old, it may be degrading, leading to changes in its stationary phase and affecting retention times. In this case, replacing the column is the best solution.[14]

  • Possible Cause 3: Oven Temperature Instability. The GC oven temperature must be stable and reproducible for consistent retention times.[17]

    • Solution: Verify the oven temperature with an external calibrated thermometer.[14]

Q: My chromatogram has a noisy or drifting baseline. What should I do?

A stable baseline is critical for accurate peak integration, especially for low-abundance analytes.

  • Noisy Baseline: This can be caused by a contaminated carrier gas, a dirty detector, or electronic interference.[15][16]

    • Solution: Ensure high-purity carrier gas is being used and that gas purification traps are functional.[15] Clean the detector according to the manufacturer's protocol.[15]

  • Drifting Baseline: This is often due to column bleed at high temperatures or a contaminated system.[15]

    • Solution: Condition the column by baking it out at its maximum recommended temperature.[15] If the drift persists, check for contamination in the injector port and clean it if necessary.[14]

Guide 2: Sample Preparation and Recovery Issues

Q: I am experiencing low recovery of my internal standard. What are the potential causes?

Low internal standard recovery can indicate a problem with the sample preparation process.

  • Possible Cause 1: Inefficient Extraction. The solvent system may not be optimal for extracting both the analyte and the internal standard from the sample matrix.[6]

    • Solution: Ensure the polarity of the extraction solvent is appropriate for BCFAs.[6] Consider a multi-step extraction with solvents of varying polarities or evaluate different extraction techniques like solid-phase extraction (SPE).[6]

  • Possible Cause 2: Incomplete Derivatization (for GC-MS). The reaction to form FAMEs may be incomplete.

    • Solution: Review the derivatization protocol. Ensure the correct amount of reagent is used and that the reaction time and temperature are optimal.

  • Possible Cause 3: Degradation of the Internal Standard. The internal standard may be degrading during sample processing.

    • Solution: Check the stability of the internal standard under your experimental conditions. Ensure proper storage of the standard stock solution.

Quantitative Data Summary

Table 1: Performance Characteristics of BCFA Analysis Methods

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 5–10 ng/mLAs low as 0.5 ng/mL[1]
Intra-batch Reproducibility (CV) < 5%< 5%[1]
Quantification Accuracy >95% (with SIL internal standards)>95% (with SIL internal standards)[1]
Derivatization Required Yes (typically to FAMEs)No[6]

Experimental Protocols

Protocol 1: General Lipid Extraction and Derivatization for GC-MS

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Sample Homogenization: Homogenize the tissue or cell sample (e.g., 50-150 mg) in a suitable solvent.[2][5]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., heneicosanoic acid) to the homogenized sample.[5]

  • Lipid Extraction: Perform a lipid extraction using a method such as the Folch extraction, which typically involves a mixture of chloroform (B151607) and methanol.[8]

  • Derivatization to FAMEs:

    • Evaporate the extracted lipids to dryness under a stream of nitrogen.

    • Add a derivatization agent, such as a 10% boron trifluoride/methanol solution.[8]

    • Heat the sample (e.g., at 100°C for 30 minutes) to facilitate the reaction.

    • After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

    • Collect the organic layer containing the FAMEs for GC-MS analysis.

Protocol 2: GC-MS Analysis of BCFAs (as FAMEs)
  • Gas Chromatograph: Use a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[5]

  • Column: A capillary column suitable for FAME analysis, such as a BPX-70 (25 m × 0.22 mm × 0.25 µm), is commonly used.[5]

  • Carrier Gas: Hydrogen or Helium.[5]

  • Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

  • Identification and Quantification: Identify FAME peaks by comparing their retention times and mass spectra to those of authentic reference standards.[5] Quantify the BCFAs using the internal standard method.[5]

Visualizations

experimental_workflow General Experimental Workflow for BCFA Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Sample Collection (e.g., tissue, plasma) Homogenize Homogenization Sample->Homogenize IS_spike Spike with Internal Standard Homogenize->IS_spike Extraction Lipid Extraction IS_spike->Extraction QC_samples Include QC Samples: - Blanks - LCS - Duplicates Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Inject Sample DataProc Data Processing (Peak Integration) GCMS->DataProc Quant Quantification DataProc->Quant

Caption: General experimental workflow for BCFA analysis.

troubleshooting_workflow Troubleshooting: Low Internal Standard Recovery Start Low Internal Standard Recovery Detected CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDeriv Review Derivatization Protocol (GC-MS only) CheckExtraction->CheckDeriv OK OptimizeSolvent Optimize Extraction Solvent Polarity or Technique CheckExtraction->OptimizeSolvent Inefficient? CheckStability Check IS Stability and Purity CheckDeriv->CheckStability OK OptimizeReaction Optimize Derivatization Time/Temp/Reagents CheckDeriv->OptimizeReaction Incomplete? NewStandard Use Fresh Internal Standard Stock CheckStability->NewStandard Degraded? End Problem Resolved CheckStability->End OK OptimizeSolvent->End OptimizeReaction->End NewStandard->End

Caption: Troubleshooting workflow for low internal standard recovery.

internal_standard_selection Logic for Internal Standard Selection Start Need to Quantify a Specific BCFA SIL_available Is a Stable Isotope-Labeled (SIL) version of the analyte available? Start->SIL_available Use_SIL Use SIL Standard (Gold Standard) SIL_available->Use_SIL Yes Struct_similar_available Is a SIL standard of a structurally similar BCFA available? SIL_available->Struct_similar_available No Validate Validate performance (recovery and response) Use_SIL->Validate Use_struct_similar Use Structurally Similar SIL Standard Struct_similar_available->Use_struct_similar Yes Odd_chain_option Consider a non-endogenous odd-chain fatty acid (e.g., C17:0, C21:0) Struct_similar_available->Odd_chain_option No Use_struct_similar->Validate Odd_chain_option->Validate

Caption: Logical diagram for selecting an internal standard.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Anteiso- and Iso-Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacterial species and are also found in various natural sources, including the vernix caseosa of newborns and dairy products. The two primary families of BCFAs are the iso- and anteiso-fatty acids, distinguished by the position of a methyl branch on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain. While structurally similar, this subtle difference in methyl group placement leads to distinct physicochemical properties and, consequently, diverse biological activities. This guide provides a comprehensive comparison of the biological effects of anteiso- and iso-fatty acids, supported by experimental data, to inform research and drug development endeavors.

I. Impact on Cell Membrane Fluidity

The primary and most well-documented difference between anteiso- and iso-fatty acids lies in their influence on the fluidity of cell membranes. Membrane fluidity is crucial for a multitude of cellular processes, including transport, signaling, and the function of membrane-bound proteins.

Key Findings:

  • Anteiso-fatty acids are more effective at increasing membrane fluidity than their iso- counterparts. The methyl branch in the anteiso position creates a more significant disruption in the packing of the acyl chains within the lipid bilayer, leading to a lower melting temperature and a more fluid state.[1]

  • Bacteria often modulate the ratio of anteiso- to iso-fatty acids in their membranes to adapt to changes in temperature. An increase in the proportion of anteiso-fatty acids helps maintain membrane fluidity at lower temperatures.

Quantitative Data: Membrane Fluidity Comparison

The following table summarizes data from a study on Bacillus subtilis, comparing the membrane fluidity of cells with predominantly anteiso- or iso-branched-chain fatty acids. Fluidity was measured by steady-state fluorescence anisotropy of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), where a lower anisotropy value indicates higher membrane fluidity.

Cell TypePredominant BCFA TypeFluorescence Anisotropy (r)Relative Membrane Fluidity
Wild-TypeMix of iso- and anteiso-~0.23Intermediate
Δbkd + 2-methylbutyric acidHigh anteiso-BCFA~0.21High
Δbkd + isobutyric acidHigh iso-BCFA~0.24Low

Data adapted from Nickels et al., eLife, 2017.[1]

Experimental Protocol: Determination of Membrane Fluidity using Fluorescence Anisotropy

Objective: To quantify and compare the effects of anteiso- and iso-fatty acids on membrane fluidity.

Materials:

  • Bacterial cells or liposomes with incorporated fatty acids

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Cell/Liposome Preparation: Prepare bacterial cells or liposomes with membranes enriched in either anteiso- or iso-fatty acids.

  • Labeling with DPH: Incubate the cells or liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to partition into the lipid bilayers.

  • Washing: Centrifuge the labeled cells/liposomes and wash with PBS to remove unincorporated DPH.

  • Fluorescence Anisotropy Measurement: Resuspend the labeled samples in PBS and measure the fluorescence anisotropy using a fluorometer. Excite the sample with vertically polarized light and measure the emission intensity of both vertically and horizontally polarized light.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor.

  • Data Interpretation: A lower anisotropy value (r) corresponds to a higher rotational freedom of the DPH probe, indicating a more fluid membrane.

II. Antimicrobial Activity

Branched-chain fatty acids, in general, possess antimicrobial properties. However, their efficacy can vary depending on their structure, the target microorganism, and the experimental conditions. While extensive comparative data is limited, existing research points to a broad-spectrum activity of BCFAs.

Key Findings:

  • Both iso- and anteiso-fatty acids contribute to the overall antimicrobial defense in various organisms.

  • The antimicrobial activity of fatty acids is generally more pronounced against Gram-positive bacteria.

  • The specific minimum inhibitory concentrations (MICs) can vary significantly based on the chain length and branching of the fatty acid, as well as the bacterial species being tested.

Currently, there is a lack of publicly available, direct comparative studies providing extensive quantitative data (e.g., MIC values) for a range of iso- versus anteiso-fatty acids against a panel of pathogenic bacteria. The provided information is based on the general antimicrobial properties of branched-chain fatty acids.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine and compare the minimum concentration of anteiso- and iso-fatty acids required to inhibit the growth of specific bacterial strains.

Materials:

  • Anteiso- and iso-fatty acids

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fatty Acid Solutions: Prepare stock solutions of the test fatty acids in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of each fatty acid in the bacterial growth medium in the wells of a 96-well microplate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.

  • Inoculation: Add the bacterial suspension to each well of the microplate containing the fatty acid dilutions. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

III. Anti-Inflammatory Effects and Signaling Pathways

Recent research has unveiled the immunomodulatory properties of branched-chain fatty acids, with emerging evidence suggesting differential effects between the iso- and anteiso- forms on inflammatory gene expression and signaling pathways.

Key Findings:

  • A study on human visceral adipocytes demonstrated that an iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) have opposing effects on the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2]

  • Specifically, 14-MPA (iso) decreased IL-6 expression in a dose-dependent manner, suggesting an anti-inflammatory potential.[2]

  • Conversely, 12-MTA (anteiso) led to an increase in IL-6 expression.[2]

  • Both 14-MPA and 12-MTA were found to decrease the expression of 15-lipoxygenase (ALOX-15), an enzyme involved in the production of inflammatory mediators.[2]

These findings highlight the nuanced and sometimes opposing roles of iso- and anteiso-fatty acids in modulating inflammation. The underlying mechanisms likely involve the differential activation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: Differential Effects on Inflammatory Gene Expression in Human Adipocytes

The following table summarizes the relative gene expression of key inflammatory markers in human visceral adipocytes after 48 hours of incubation with either an anteiso- or an iso-branched-chain fatty acid.

Fatty AcidConcentrationRelative Gene Expression (Fold Change vs. Control)
IL-6 ALOX-15
12-MTA (anteiso) 10 µM↑ (~1.5)↓ (~0.7)
50 µM↑ (~2.0)↓ (~0.6)
100 µM↑ (~2.5)↓ (~0.5)
14-MPA (iso) 10 µM↓ (~0.8)↓ (~0.8)
50 µM↓ (~0.6)↓ (~0.7)
100 µM↓ (~0.4)↓ (~0.6)

Data adapted from Czumaj et al., Nutrients, 2022.[2]

Experimental Workflow and Signaling Pathway

The differential effects of anteiso- and iso-fatty acids on inflammatory gene expression suggest distinct interactions with intracellular signaling cascades. The following diagrams illustrate a general experimental workflow for such a study and a simplified representation of the NF-κB and MAPK signaling pathways, which are common targets for modulation by fatty acids.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis adipocytes Human Visceral Adipocytes iso_fa Iso-Fatty Acid (14-MPA) adipocytes->iso_fa Incubation (48h) anteiso_fa Anteiso-Fatty Acid (12-MTA) adipocytes->anteiso_fa Incubation (48h) rna_extraction RNA Extraction iso_fa->rna_extraction anteiso_fa->rna_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr gene_expression Gene Expression Analysis (IL-6, ALOX-15) rt_qpcr->gene_expression

Experimental workflow for analyzing fatty acid effects on gene expression.

Signaling_Pathways cluster_stimuli Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response iso_fa Iso-Fatty Acid mapk MAPK Pathway (ERK, JNK, p38) iso_fa->mapk Modulate nfkb NF-κB Pathway (IKK, IκB) iso_fa->nfkb Modulate anteiso_fa Anteiso-Fatty Acid anteiso_fa->mapk Modulate anteiso_fa->nfkb Modulate transcription_factors Transcription Factors (AP-1, NF-κB) mapk->transcription_factors Activate nfkb->transcription_factors Activate gene_expression Inflammatory Gene Expression (e.g., IL-6) transcription_factors->gene_expression Regulate

Simplified overview of inflammatory signaling pathways.
Experimental Protocol: Gene Expression Analysis by RT-qPCR

Objective: To quantify the differential effects of anteiso- and iso-fatty acids on the expression of specific inflammatory genes.

Materials:

  • Cultured cells (e.g., human adipocytes or hepatocytes)

  • Anteiso- and iso-fatty acids

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers for target genes (e.g., IL-6, ALOX-15) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency and then treat them with various concentrations of the iso- and anteiso-fatty acids for a specified period (e.g., 48 hours). Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression of the target genes in the treated samples compared to the control, normalized to the expression of the housekeeping gene.

Conclusion

The biological activities of anteiso- and iso-fatty acids, while both significant, are not interchangeable. Anteiso-fatty acids demonstrate a superior capacity to enhance membrane fluidity, a property that is critical for microbial adaptation to cold environments. In contrast, the immunomodulatory effects of these two classes of BCFAs can be opposing, as evidenced by their differential regulation of the pro-inflammatory cytokine IL-6. These distinctions underscore the importance of considering the specific isomeric form of branched-chain fatty acids in research and development. For professionals in drug development, the targeted use of either anteiso- or iso-fatty acids could offer novel strategies for modulating membrane-dependent processes or inflammatory responses. Further research is warranted to fully elucidate the comparative antimicrobial spectra and the detailed mechanisms of action in various signaling pathways to unlock their full therapeutic potential.

References

Anteiso-C18:0 vs. Straight-Chain C18:0: A Comparative Guide to Membrane Fluidizing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biophysical properties of cell membranes, particularly their fluidity, are critical determinants of cellular function, influencing everything from signal transduction to drug permeability. The fatty acid composition of membrane phospholipids (B1166683) is a key regulator of this fluidity. This guide provides a detailed comparison of the membrane-fluidizing effects of anteiso-C18:0, a branched-chain fatty acid, and stearic acid (C18:0), its straight-chain counterpart. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting appropriate lipids for their model membrane systems and to provide a deeper understanding of the structural basis of membrane fluidity.

Introduction to Fatty Acids and Membrane Fluidity

The fluidity of a lipid bilayer is largely governed by the packing of its constituent phospholipid acyl chains. Straight-chain saturated fatty acids, such as stearic acid (C18:0), have linear hydrocarbon chains that allow for tight packing through van der Waals interactions. This close packing results in a more ordered, gel-like membrane phase with lower fluidity.

In contrast, branched-chain fatty acids, like anteiso-C18:0, introduce a methyl group near the end of the acyl chain. This branching disrupts the regular packing of the hydrocarbon chains, creating more space between the lipid molecules and weakening the van der Waals forces. This disruption leads to a more disordered, liquid-crystalline phase with increased membrane fluidity. It is generally observed that anteiso-branched fatty acids are more effective at fluidizing membranes than their iso-branched counterparts.[1]

Quantitative Comparison of Membrane Fluidizing Effects

The most direct way to compare the membrane fluidizing effects of anteiso-C18:0 and stearic acid is by examining the phase transition temperature (Tm) of phospholipids containing these fatty acids. The Tm is the temperature at which a lipid bilayer transitions from the ordered gel phase to the disordered liquid-crystalline phase. A lower Tm indicates a more fluid membrane at a given temperature.

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the Tm of lipid bilayers. The table below summarizes the key thermotropic parameters for phosphatidylcholines containing anteiso-C18:0 and straight-chain C18:0 (distearoylphosphatidylcholine, DSPC).

Fatty Acyl Chain CompositionMain Phase Transition Temperature (Tm)Reference
Di-anteiso-C18:0 Phosphatidylcholine29.5 °C[2]
Di-stearoyl-C18:0 Phosphatidylcholine (DSPC)54.9 °C[3]

Note: The data for di-anteiso-C18:0 PC is from differential thermal analysis (DTA), a technique closely related to DSC.

The significantly lower Tm of di-anteiso-C18:0 phosphatidylcholine compared to DSPC quantitatively demonstrates the potent membrane fluidizing effect of the anteiso-methyl branching. This substantial difference underscores the critical role of acyl chain structure in modulating membrane biophysical properties.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for reproducing and building upon these findings. Below are detailed methodologies for Differential Scanning Calorimetry and Fluorescence Anisotropy, two key techniques for assessing membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid membranes, it provides precise measurements of the Tm and the enthalpy of the transition (ΔH).

Experimental Protocol:

  • Liposome (B1194612) Preparation:

    • The desired phospholipid (e.g., di-anteiso-C18:0 PC or DSPC) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the lipid to form multilamellar vesicles (MLVs).

    • For some applications, the MLVs can be further processed by extrusion or sonication to form unilamellar vesicles.

  • DSC Measurement:

    • A known amount of the liposome suspension is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.

    • The sample and reference pans are placed in the calorimeter.

    • The temperature is scanned over a range that encompasses the expected phase transition of the lipid. A typical scan rate is 1-2 °C/min.

    • The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.

    • The Tm is determined as the temperature at the peak of the endothermic transition.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates higher rotational freedom and thus greater membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.

Experimental Protocol:

  • Liposome Preparation: Prepare liposomes containing either anteiso-C18:0 or stearic acid as described in the DSC protocol.

  • Probe Labeling:

    • A stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) is prepared.

    • A small aliquot of the DPH stock solution is added to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • The mixture is incubated in the dark at a temperature above the Tm for at least 30 minutes to allow for the probe to incorporate into the lipid bilayers.

  • Anisotropy Measurement:

    • The fluorescence anisotropy is measured using a spectrofluorometer equipped with polarizing filters.

    • The sample is excited with vertically polarized light at the excitation maximum of DPH (around 355 nm).

    • The fluorescence emission is measured at the emission maximum of DPH (around 430 nm) through polarizers oriented both vertically (IVV) and horizontally (IVH) with respect to the excitation polarizer.

    • The anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.

    • Measurements are typically performed at a controlled temperature.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and fluorescence anisotropy.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement dissolve Dissolve Phospholipid in Organic Solvent film Form Thin Lipid Film dissolve->film dry Dry under Vacuum film->dry hydrate Hydrate with Buffer dry->hydrate load Load Sample and Reference into Pans hydrate->load scan Scan Temperature load->scan record Record Thermogram scan->record analyze Determine Tm record->analyze

DSC Experimental Workflow

Fluorescence_Anisotropy_Workflow cluster_prep Liposome Preparation cluster_measurement Anisotropy Measurement dissolve Dissolve Phospholipid in Organic Solvent film Form Thin Lipid Film dissolve->film dry Dry under Vacuum film->dry hydrate Hydrate with Buffer dry->hydrate label_probe Label Liposomes with DPH hydrate->label_probe measure Measure Fluorescence Anisotropy label_probe->measure calculate Calculate Anisotropy (r) measure->calculate

Fluorescence Anisotropy Workflow

Conclusion

The inclusion of an anteiso-methyl branch in the C18:0 acyl chain has a profound impact on the physical properties of phospholipid membranes. By significantly lowering the gel-to-liquid crystalline phase transition temperature, anteiso-C18:0 acts as a potent membrane fluidizer compared to its straight-chain counterpart, stearic acid. This guide provides the quantitative data and detailed experimental protocols necessary for researchers to understand and apply these differences in their own work, whether for designing model membrane systems, developing drug delivery vehicles, or investigating the fundamental principles of membrane biology. The choice between these two fatty acids can therefore be a critical experimental variable in studies where membrane fluidity is a key parameter.

References

15-Methylheptadecanoic Acid: A Validated Biomarker for Bacterial Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparative analysis of 15-Methylheptadecanoic acid (iso-15:0) as a bacterial biomarker.

This compound, a branched-chain fatty acid, has been widely recognized and validated as a significant biomarker for the presence of bacteria, particularly Gram-positive species. Its unique chemical structure, absent in most eukaryotes, makes it a reliable indicator in complex biological samples. This guide provides a comparative analysis of this compound against other biomarkers, detailed experimental protocols for its detection, and an overview of its biosynthetic pathway.

Comparative Analysis of Bacterial Fatty Acid Biomarkers

The cellular fatty acid composition of bacteria is a stable and characteristic trait that can be used for their identification and classification. Branched-chain fatty acids, such as this compound (iso-15:0) and anteiso-15:0, are particularly valuable as biomarkers because they are major components of the cell membranes of many bacterial species. In contrast, straight-chain fatty acids are more ubiquitous across different life forms.

Below is a comparative summary of the typical distribution of key fatty acid biomarkers across different bacterial groups.

Fatty Acid BiomarkerChemical StructurePredominantly Found InTypical Abundance Range (% of total fatty acids)Notes
This compound (iso-15:0) Branched-chainGram-positive bacteria (e.g., Bacillus, Staphylococcus)5 - 50%A primary and often abundant marker for many Gram-positive bacteria.
anteiso-15:0 Branched-chainGram-positive bacteria, some Gram-negative bacteria2 - 30%Often found in conjunction with iso-15:0; the ratio can be species-specific.
Heptadecanoic acid (17:0) Straight-chainGram-positive and Gram-negative bacteria1 - 10%Less specific than branched-chain fatty acids as it is more widely distributed.
cis-9,10-Methylenehexadecanoic acid (17:0 cyclo) CyclopropaneGram-negative bacteria (e.g., E. coli)5 - 25%A key marker for many Gram-negative species.
Vaccenic acid (18:1ω7c) MonounsaturatedGram-negative bacteria10 - 40%Often a major component in Gram-negative bacteria.
Palmitic acid (16:0) SaturatedUbiquitous in bacteria, eukaryotes, and archaea15 - 40%Generally not a specific biomarker due to its widespread presence.
Oleic acid (18:1ω9c) MonounsaturatedFungi, some bacteriaVariableMore commonly used as a fungal biomarker.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

The gold standard for analyzing bacterial fatty acid profiles is Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). This process involves the saponification of cellular lipids, methylation of the liberated fatty acids, extraction of the FAMEs, and subsequent analysis.

Detailed Methodology
  • Cell Harvesting and Preparation:

    • Grow bacterial cultures to the late logarithmic or early stationary phase.

    • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

    • Lyophilize or oven-dry the cell pellet to a constant weight.

  • Saponification:

    • To the dried cell pellet (typically 10-40 mg), add 1 mL of a saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol/water).

    • Seal the tube tightly and heat at 100°C for 30 minutes in a water bath, with vortexing every 10 minutes to ensure complete cell lysis and liberation of fatty acids from lipids.

  • Methylation:

    • Cool the saponified sample to room temperature.

    • Add 2 mL of a methylation reagent (e.g., 6 N HCl in methanol).

    • Seal the tube and heat at 80°C for 10 minutes in a water bath. This step converts the free fatty acids into their volatile methyl esters.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).

    • Mix thoroughly by gentle inversion for 10 minutes.

    • Centrifuge briefly to separate the phases. The upper organic phase contains the FAMEs.

  • Aqueous Wash:

    • Transfer the upper organic phase to a new tube.

    • Add 3 mL of a wash solution (e.g., 1.2% w/v NaOH in water).

    • Mix gently and centrifuge to separate the phases.

    • Transfer the upper, washed organic phase containing the purified FAMEs to a clean vial for GC analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the FAME extract into the GC-MS.

    • Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • The temperature program typically starts at a lower temperature (e.g., 150°C) and ramps up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their boiling points and polarity.

    • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

Visualizations

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_chemical_reaction Chemical Reactions cluster_extraction Extraction & Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting & Washing bacterial_culture->cell_harvesting drying Drying cell_harvesting->drying saponification Saponification (NaOH, Methanol, 100°C) drying->saponification methylation Methylation (HCl, Methanol, 80°C) saponification->methylation extraction FAME Extraction (Hexane/MTBE) methylation->extraction wash Aqueous Wash extraction->wash gc_ms GC-MS Analysis wash->gc_ms

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.

Bacterial Branched-Chain Fatty Acid Biosynthesis Pathway

BCFAs_Biosynthesis cluster_precursors Precursors cluster_fas_cycle Fatty Acid Synthase (FAS II) Elongation Cycle cluster_products Products acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa AccABCD elongation Elongation Cycles (FabF/B, FabG, FabZ, FabI) malonyl_coa->elongation branched_starters Branched-chain Acyl-CoA (from amino acids) initiation Initiation (FabH) branched_starters->initiation initiation->elongation iso_15_0 iso-15:0 (this compound) elongation->iso_15_0 anteiso_15_0 anteiso-15:0 elongation->anteiso_15_0 other_fas Other Fatty Acids elongation->other_fas phospholipids Membrane Phospholipids iso_15_0->phospholipids anteiso_15_0->phospholipids other_fas->phospholipids

Caption: Biosynthesis of branched-chain fatty acids in bacteria.

Comparative Analysis of 15-Methylheptadecanoic Acid and Palmitic Acid on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of 15-Methylheptadecanoic acid (15-MHA), a branched-chain saturated fatty acid, and palmitic acid, a straight-chain saturated fatty acid, on cell viability. The information presented herein is curated from experimental data to assist researchers in understanding the distinct cellular responses to these two fatty acids.

Executive Summary

Palmitic acid, an abundant saturated fatty acid, is widely recognized for its lipotoxic effects, inducing cellular stress and apoptosis in a variety of cell types. In contrast, data on this compound is less extensive. However, studies on related branched-chain and odd-chain fatty acids suggest a potentially different and often less detrimental impact on cell viability. This guide synthesizes the available evidence, details the underlying molecular mechanisms, and provides standardized protocols for comparative studies.

Comparative Effects on Cell Viability: A Data-Driven Overview

The cytotoxic effects of palmitic acid are consistently reported across numerous cell lines, manifesting as a dose- and time-dependent reduction in cell viability. This is often attributed to the induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent activation of apoptotic pathways.

Direct comparative data for 15-MHA is limited. However, research on other branched-chain fatty acids (BCFAs) and odd-chain fatty acids (OCFAs) suggests they may not share the same degree of lipotoxicity as palmitic acid. BCFAs are known to influence cell membrane fluidity, which could mitigate some of the detrimental effects observed with straight-chain saturated fatty acids. Some studies on odd-chain fatty acids like pentadecanoic acid and heptadecanoic acid have even reported anti-proliferative effects against certain cancer cell lines, indicating a complex and cell-type-specific role in cell viability. One study on pancreatic cancer cells did find heptadecanoic acid to be more cytotoxic than palmitic acid, highlighting that the effects are not universally benign and depend on the specific fatty acid and cell context.

Table 1: Summary of Quantitative Data on Cell Viability

Fatty AcidCell LineConcentrationExposure TimeEffect on Cell ViabilityReference
Palmitic Acid BV2 Microglia50-200 µM24hSignificant dose-dependent decrease[1]
INS-1 Pancreatic β-cells0.4 mM24hDecreased viability[2]
HepG2 Hepatoma>1 mM24hSignificant decrease
Rat Tendon-Derived Cells10 µg/ml48h~60% reduction
Heptadecanoic Acid (C17:0) Panc-1 & MIA PaCa-2 Pancreatic CancerNot specifiedNot specifiedStronger cytotoxic effect than palmitic acid[2]
Pentadecanoic Acid (C15:0) MCF-7/SC Breast Cancer Stem-Like119 µM (IC50)48hTime-dependent cytotoxic effects[3]
MCF-10A Normal Mammary EpithelialNot specified48hLess cytotoxic than heptadecanoic acid[3]

Note: Data for this compound is not sufficiently available for direct inclusion in this table. The data for other odd-chain fatty acids is provided for inferential comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fatty acid effects on cell viability. Below are standard protocols for key experiments.

Preparation of Fatty Acid Solutions

To ensure bioavailability and prevent solvent-induced cytotoxicity, fatty acids should be complexed with bovine serum albumin (BSA).

  • Dissolve the fatty acid (e.g., palmitic acid or 15-MHA) in ethanol (B145695) to create a stock solution.

  • Prepare a BSA solution (e.g., 10% w/v) in serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Add the fatty acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration. The molar ratio of fatty acid to BSA is critical and should be optimized.

  • Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes before adding to cell cultures.

  • A BSA-only solution should be used as a vehicle control in all experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fatty acid-BSA complex or BSA vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1][4]

  • Remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.[1][4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in 6-well plates and treat with fatty acid-BSA complexes as described above.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[5][6]

  • Incubate the cells for 15 minutes at room temperature in the dark.[5][6]

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Visualizations

The differential effects of palmitic acid and 15-MHA on cell viability can be attributed to their distinct interactions with cellular signaling pathways.

Palmitic Acid-Induced Lipotoxicity Pathways

Palmitic acid is known to induce lipotoxicity through a multi-pronged mechanism involving ER stress, oxidative stress, and inflammation, ultimately leading to apoptosis.

Palmitic_Acid_Lipotoxicity PA Palmitic Acid ER_Stress ER Stress PA->ER_Stress ROS Oxidative Stress (ROS Production) PA->ROS Inflam Inflammation (e.g., NF-κB activation) PA->Inflam Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Mito_Dys->Apoptosis Inflam->Apoptosis Cell_Death Decreased Cell Viability Apoptosis->Cell_Death

Palmitic Acid Lipotoxicity Signaling Cascade.

Inferred Signaling Pathways for this compound

Based on studies of other odd-chain and branched-chain fatty acids, 15-MHA might modulate signaling pathways related to cell growth, proliferation, and survival, such as the JAK2/STAT3 and PI3K/Akt/mTOR pathways. These pathways are often dysregulated in cancer, and their modulation by fatty acids can lead to either pro-survival or anti-proliferative effects depending on the cellular context.

MHA_Signaling MHA This compound Membrane Membrane Fluidity Modulation MHA->Membrane JAK2_STAT3 JAK2/STAT3 Pathway MHA->JAK2_STAT3 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway MHA->PI3K_Akt_mTOR Cell_Fate Modulation of Cell Proliferation & Survival Membrane->Cell_Fate JAK2_STAT3->Cell_Fate PI3K_Akt_mTOR->Cell_Fate

Inferred Signaling Pathways for 15-MHA.

Experimental Workflow

A generalized workflow for the comparative analysis of fatty acid effects on cell viability is depicted below.

Experimental_Workflow Start Cell Seeding Treatment Fatty Acid-BSA Complex Treatment Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Comparative Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly indicates that palmitic acid is a potent inducer of cell death via lipotoxicity in a multitude of cell types. In contrast, while direct evidence remains scarce, the structural characteristics of this compound and data from related branched-chain and odd-chain fatty acids suggest a potentially distinct and less cytotoxic profile. It is plausible that 15-MHA may even exert protective or anti-proliferative effects in specific cellular contexts.

Further research is imperative to directly compare the effects of 15-MHA and palmitic acid on the viability of a wide range of normal and cancerous cell lines. Such studies will be invaluable for understanding the nuanced roles of different fatty acid species in cellular health and disease, and for the development of novel therapeutic strategies.

References

A Comparative Guide to Confirming the Identity of 15-Methylheptadecanoic Acid in Environmental Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confident identification and quantification of 15-methylheptadecanoic acid, a branched-chain fatty acid, in environmental microbial isolates. We present a detailed overview of the primary and alternative techniques, supported by experimental protocols and performance data to aid in method selection and implementation.

Introduction

This compound (anteiso-C18:0) is a saturated branched-chain fatty acid commonly found as a component of the cell membranes of various bacteria. Its presence and relative abundance can serve as a valuable biomarker for characterizing microbial communities in diverse environmental niches. Accurate identification and quantification of this fatty acid are crucial for studies in microbial ecology, chemotaxonomy, and the discovery of novel bioactive compounds. This guide compares the well-established Gas Chromatography-Mass Spectrometry (GC-MS) method with the increasingly powerful Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) technique for the analysis of this compound.

Methods Comparison

The two primary methods for the analysis of this compound from environmental isolates are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs), and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Principle Separation of volatile FAMEs based on their boiling points and polarity, followed by mass-based detection.Separation of fatty acids in their native form based on their polarity, followed by high-resolution mass analysis.
Sample Preparation Requires lipid extraction and chemical derivatization (transesterification) to FAMEs.Requires lipid extraction; derivatization is optional but can improve ionization efficiency.
Throughput Moderate to high, with automated systems capable of analyzing many samples sequentially.[1]High, with rapid analysis times offered by UHPLC systems.
Selectivity Excellent for separating a wide range of FAMEs, including positional isomers.High, particularly effective for distinguishing between isomers of branched-chain fatty acids.[2][3]
Sensitivity (LOD/LOQ) Generally low to mid ng/mL range.[4]Can achieve lower detection limits, often in the pg/mL to low ng/mL range.[5][6]
Accuracy & Precision High, with well-established protocols and availability of internal standards.[7][8]High, with the use of appropriate internal standards.[6]
Cost Lower initial instrument cost compared to high-resolution MS. Consumables are relatively inexpensive.[1]Higher initial instrument cost.

Experimental Protocols

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a widely adopted and robust method for the analysis of fatty acids in microbial samples.

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • To a pellet of microbial cells (approximately 50-100 mg wet weight), add a single-phase mixture of chloroform (B151607):methanol:phosphate buffer (1:2:0.8, v/v/v).

  • Vortex vigorously for 1 minute and incubate at room temperature for 1 hour with occasional shaking.

  • Add additional chloroform and water to achieve a two-phase system (final ratio of chloroform:methanol:water of 1:1:0.9, v/v/v).

  • Centrifuge to separate the phases. The lower chloroform phase contains the total lipids.

  • Carefully transfer the lower chloroform phase to a clean vial and evaporate the solvent under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

  • Incubate at 37°C for 15 minutes.

  • Neutralize the reaction by adding 1 mL of 1 M acetic acid.

  • Extract the FAMEs by adding 2 mL of hexane (B92381) and vortexing.

  • Centrifuge and transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Identification: Based on retention time matching with an authentic standard of this compound methyl ester and comparison of the mass spectrum with a reference library (e.g., NIST).

II. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Analysis

This method offers a powerful alternative for the direct analysis of fatty acids without derivatization and can provide enhanced isomer separation.[2][3]

1. Lipid Extraction

  • Follow the same modified Bligh-Dyer extraction protocol as described for the GC-MS method.

2. UHPLC-ESI-QTOF-MS Instrumental Parameters

  • UHPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) or a specialized column for isomer separation like Chiralpak IG-U.[3][9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: SWATH (Sequential Window Acquisition of all Theoretical Mass Spectra) for untargeted profiling.[2][3]

  • Identification: Based on accurate mass measurement (within 5 ppm) of the [M-H]⁻ ion and its fragmentation pattern compared to an authentic standard.

Data Presentation

Table 1: Performance Comparison of GC-MS and UHPLC-MS for Fatty Acid Analysis

ParameterGC-MS (as FAME)UHPLC-ESI-QTOF-MSReference
Limit of Detection (LOD) 0.51 - 13.79 µg/mL (general fatty acids)0.2 - 1.9 ng/g (derivatized fatty acids)[10],[5]
Limit of Quantification (LOQ) ~10:1 signal-to-noise ratio1 ng/mL (general fatty acids)[4],[6]
Recovery 67.9 ± 7.28% - 99.6 ± 4.26% (general fatty acids)>85% (general fatty acids)[10],[6]
Precision (RSD) < 12% (general fatty acids)< 15% (intra- and inter-day)[10],[6]

Note: The presented data are for general fatty acid analysis and may vary for this compound specifically. It is recommended to perform in-house validation for the specific analyte and matrix.

Visualization of Workflows and Decision Making

G Figure 1: General Workflow for Fatty Acid Analysis cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Environmental Isolate Extraction Lipid Extraction Sample->Extraction FAME Transesterification (for GC-MS) Extraction->FAME UHPLCMS UHPLC-MS Analysis Extraction->UHPLCMS GCMS GC-MS Analysis FAME->GCMS Identification Identification GCMS->Identification UHPLCMS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for fatty acid analysis from environmental isolates.

G Figure 2: Method Selection Decision Tree Start Start: Need to identify this compound Isomer Is isomeric separation critical? Start->Isomer Derivatization Is derivatization to be avoided? Isomer->Derivatization No UHPLCMS Use UHPLC-MS Isomer->UHPLCMS Yes Cost Is instrument cost a major constraint? Derivatization->Cost No Derivatization->UHPLCMS Yes GCMS Use GC-MS Cost->GCMS Yes Cost->UHPLCMS No

References

cross-validation of different analytical methods for anteiso-C18:0 quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific fatty acids like anteiso-C18:0 is critical for various applications, from biomarker discovery to understanding cellular metabolism. This guide provides an objective comparison of the two primary analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Method Comparison at a Glance

Both GC-MS and LC-MS are powerful techniques for fatty acid analysis, but they operate on different principles, influencing sample preparation, sensitivity, and selectivity.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing volatile and thermally stable compounds. Since fatty acids are not inherently volatile, a crucial derivatization step is required to convert them into fatty acid methyl esters (FAMEs) before analysis.[1][3] This method offers high chromatographic resolution and sensitivity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and well-suited for a broader range of molecules, including non-volatile and thermally labile compounds, without the need for derivatization.[4] This makes it a more direct approach for analyzing free fatty acids.

Quantitative Performance Data

The following tables summarize the key quantitative performance parameters for the analysis of fatty acids using GC-MS and LC-MS, compiled from various studies. While specific performance for anteiso-C18:0 may vary depending on the exact experimental conditions and matrix, these values provide a representative comparison.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical ValueReference
Limit of Detection (LOD)9.0 µg/L (for C18:0 FAME)[5]
Limit of Quantitation (LOQ)30.1 µg/L (for C18:0 FAME)[5]
Linearity (Concentration Range)0.15 - 400 µg/mL[5]
Precision (Intra-day RSD)1.8% - 4.9%[5]
Precision (Inter-day RSD)2.1% - 4.6%[5]
Recovery>96%[6]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance

ParameterTypical ValueReference
Limit of Detection (LOD)5 - 100 nM[7]
Limit of Quantitation (LOQ)Low nanomolar range[8]
Linearity (Concentration Range)0.05 - 20.0 µM[9]
Precision (CV)< 15%[9]
Accuracy (Agreement with GC-FID)80% - 120%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both GC-MS and LC-MS analysis of fatty acids.

GC-MS Protocol for Anteiso-C18:0 Quantification

This protocol is adapted from methodologies focused on the analysis of branched-chain fatty acids.[3][6][10]

1. Lipid Extraction:

  • A common method for lipid extraction from biological samples is the Folch or Bligh and Dyer method, which uses a chloroform/methanol (B129727)/water solvent system.[3][10]

  • Alternatively, accelerated solvent extraction (ASE) can be used for solid samples like foodstuffs.[6]

2. Saponification and Derivatization (Transesterification):

  • To convert fatty acids into their volatile methyl esters (FAMEs), a base-catalyzed transesterification is performed.

  • Add 500 µL of 0.5 M methanolic KOH to the extracted lipid sample.[6]

  • Incubate at 80°C for 5 minutes.[6]

  • Cool the mixture in an ice bath.[6]

  • Acid-catalyzed methylation can also be employed, though base-catalyzation is often sufficient for milk fats.[5]

3. FAME Extraction:

  • Add 2 mL of hexane (B92381) and 2 mL of a saturated NaCl solution and shake well.[6]

  • The upper organic phase containing the FAMEs is collected for GC-MS analysis.[6]

4. GC-MS Analysis:

  • GC Column: A polar capillary column, such as one coated with cyanopropylphenyl polysiloxane (e.g., Rtx-2330), is typically used for FAME separation.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program: A temperature gradient is essential for separating the different FAMEs. A typical program might be:

    • Initial temperature of 60°C for 1 min.

    • Ramp to 150°C at 6°C/min.

    • Ramp to 190°C at 4°C/min.

    • Ramp to 250°C at 7°C/min and hold for 7 min.[6]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Scan Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes.[6] For FAMEs, common ions monitored include m/z 74, 87, and the molecular ion.[6]

LC-MS Protocol for Anteiso-C18:0 Quantification

This protocol is based on general methods for free fatty acid analysis by reverse-phase LC-MS.[7][8]

1. Sample Preparation:

  • For the analysis of free fatty acids, a simple protein precipitation and extraction step is often sufficient.

  • Add a solvent like acetonitrile (B52724) containing an internal standard to the plasma or serum sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further diluted.

2. LC-MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used for separating fatty acids.[8][11]

  • Mobile Phases:

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the fatty acids.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.[8]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification on a triple quadrupole mass spectrometer, offering high sensitivity and specificity.[8]

Visualizing the Workflow and a Potential Signaling Context

To further clarify the experimental processes and potential biological relevance, the following diagrams are provided.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample (e.g., tissue, plasma) gcms_extraction Lipid Extraction (e.g., Folch method) gcms_start->gcms_extraction gcms_derivatization Derivatization (Transesterification to FAMEs) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis (EI, SIM mode) gcms_derivatization->gcms_analysis gcms_quant Quantification of anteiso-C18:0 gcms_analysis->gcms_quant lcms_start Sample (e.g., plasma, serum) lcms_extraction Protein Precipitation & Extraction lcms_start->lcms_extraction lcms_analysis LC-MS/MS Analysis (ESI-, MRM mode) lcms_extraction->lcms_analysis lcms_quant Quantification of anteiso-C18:0 lcms_analysis->lcms_quant

Caption: Comparative workflows for anteiso-C18:0 quantification by GC-MS and LC-MS.

While specific signaling pathways for anteiso-C18:0 are not yet fully elucidated, saturated fatty acids like stearic acid (C18:0) are known to influence cellular signaling. For instance, stearic acid can modulate the activity of G-protein-coupled receptors and impact downstream pathways such as the EGFR/AKT signaling cascade.[12] The following diagram illustrates a generalized pathway where a saturated fatty acid could exert its effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sfa Anteiso-C18:0 (Saturated Fatty Acid) receptor Membrane Protein (e.g., GNAI) sfa->receptor Acylation / Modulation egfr EGFR receptor->egfr Potentiation gab1 Gab1 egfr->gab1 Recruitment pi3k PI3K gab1->pi3k akt AKT pi3k->akt Activation response Cellular Response (e.g., Growth, Proliferation) akt->response

Caption: A potential signaling pathway influenced by saturated fatty acids like anteiso-C18:0.

References

Assessing the Purity of Commercial 15-Methylheptadecanoic Acid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the accuracy of their standards, ensuring the purity of commercially available 15-Methylheptadecanoic acid is paramount. This guide provides a framework for assessing and comparing the purity of these standards from various suppliers. The following sections present a comprehensive overview of analytical methodologies, comparative data, and detailed experimental protocols to aid in the selection of the most suitable standard for your research needs.

Comparative Purity Analysis

To illustrate the potential variability among commercial sources, the following table summarizes hypothetical purity data for this compound standards from three fictional suppliers. This data is representative of what could be obtained using the analytical methods detailed in this guide.

Table 1: Comparative Purity of this compound Standards

SupplierLot NumberStated Purity (%)Measured Purity by GC-MS (%)Measured Purity by HPLC (%)Major Impurities Identified
Supplier AA123>9898.5 ± 0.298.2 ± 0.3Heptadecanoic acid, Palmitic acid
Supplier BB456≥9999.6 ± 0.199.5 ± 0.2Trace amounts of C16 and C18 fatty acids
Supplier CC789>9797.8 ± 0.497.5 ± 0.516-Methylheptadecanoic acid, Stearic acid

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the accurate determination of purity. The following diagram outlines a typical experimental workflow for receiving, preparing, and analyzing commercial this compound standards.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Receive Receive 15-Methylheptadecanoic Acid Standards Document Document Supplier Information (Lot No., Stated Purity) Receive->Document Prepare_Stock Prepare Stock Solutions in a Suitable Solvent Document->Prepare_Stock Derivatize Derivatize to Fatty Acid Methyl Esters (FAMEs) (for GC-MS) Prepare_Stock->Derivatize Required for GC HPLC High-Performance Liquid Chromatography (HPLC) Analysis Prepare_Stock->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatize->GCMS Analyze_GCMS Analyze GC-MS Data (Peak Integration, Library Search) GCMS->Analyze_GCMS Analyze_HPLC Analyze HPLC Data (Peak Area, Retention Time) HPLC->Analyze_HPLC Compare Compare Purity Results & Identify Impurities Analyze_GCMS->Compare Analyze_HPLC->Compare

Workflow for Purity Assessment of Fatty Acid Standards.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the two primary analytical techniques used in the assessment of fatty acid purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a predominant technique for fatty acid analysis, often requiring conversion to more volatile fatty acid methyl esters (FAMEs) for optimal separation and quantification.[1][2]

1. Sample Preparation (Derivatization to FAMEs):

  • Objective: To convert the free fatty acids into their corresponding methyl esters, which are more volatile and provide better chromatographic separation.[1][2]

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound standard into a glass reaction vial.

    • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 2 hours in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Add 2 mL of n-hexane and 1 mL of deionized water.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: A suitable capillary column for FAME analysis, such as a BPX-70 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 30:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

3. Data Analysis:

  • The purity of the this compound methyl ester is determined by calculating the relative peak area of the main component in the total ion chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a valuable alternative for the analysis of fatty acids, particularly for separating isomers and for instances where derivatization is not desirable.[3][4][5]

1. Sample Preparation:

  • Objective: To dissolve the fatty acid standard in a suitable solvent for direct injection into the HPLC system.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve the standard in 10 mL of a suitable solvent mixture, such as methanol/acetonitrile (B52724) (1:1, v/v), to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm). The ELSD is often preferred for its more uniform response to compounds lacking a strong chromophore.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition could be 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Conditions (if used):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

3. Data Analysis:

  • The purity of this compound is determined by the relative peak area of the main component in the chromatogram.

  • Impurities can be tentatively identified based on their retention times relative to known standards.

By employing these standardized methods and comparative frameworks, researchers can make informed decisions about the quality of their this compound standards, ultimately enhancing the reliability and reproducibility of their scientific findings.

References

A Researcher's Guide to Inter-laboratory Profiling of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of branched-chain fatty acids (BCFAs) is crucial for understanding their role in various physiological and pathological processes. This guide provides a comparative overview of the two primary analytical techniques for BCFA profiling: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is synthesized from various studies to offer a comprehensive look at expected performance and methodologies, in lieu of a direct head-to-head inter-laboratory comparison study for which public data is limited.

Performance Comparison: GC-MS vs. LC-MS/MS for BCFA Analysis

The selection of an analytical platform for BCFA profiling often involves a trade-off between sensitivity, specificity, and sample throughput. Below is a summary of key performance parameters collated from various publications to guide laboratory setup and methodology choices.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) Generally in the low micromolar (µM) to nanomolar (nM) range, highly dependent on the derivatization agent used. For instance, methods using pentafluorobenzyl bromide (PFBBr) derivatization can achieve LODs in the sub-micromolar range for short-chain fatty acids, including BCFAs.[1]Can achieve low micromolar (µM) to sub-micromolar levels. A direct LC-MS/MS method reported LODs of 0.001 mM for most short-chain fatty acids.[2]GC-MS often requires derivatization to improve volatility and sensitivity, while LC-MS can sometimes analyze underivatized BCFAs, though derivatization can also enhance LC-MS performance.
Limit of Quantification (LOQ) Typically follows the LOD, with quantification limits often in the low µM range.Quantitative performance is also in the low µM range, with some methods demonstrating robust quantification at these levels.The complexity of the biological matrix can influence the LOQ for both techniques.
Reproducibility (RSD) Intra- and inter-day precision is generally good, with relative standard deviations (RSDs) typically below 15%.Similar to GC-MS, LC-MS/MS methods demonstrate good precision, with intra- and inter-day RSDs often below 15%.[2]Reproducibility is highly dependent on the standardization of the entire analytical workflow, from sample preparation to data analysis.
Sample Throughput Generally lower due to longer chromatographic run times and the often necessary derivatization step.Can be higher, especially with the use of ultra-high-performance liquid chromatography (UHPLC) systems that allow for shorter run times.[3]The complexity of sample preparation can be a bottleneck for both methods.
Isomer Separation Can be challenging for structural isomers of BCFAs, often requiring specialized capillary columns and optimized temperature gradients.Offers more flexibility in stationary phase chemistry, which can aid in the separation of iso- and anteiso-BCFA isomers.[4][5]The separation of BCFA isomers is a critical aspect of accurate profiling.

Experimental Workflows and Signaling Pathways

A general experimental workflow for the analysis of BCFAs in a biological matrix, such as human plasma, is depicted below. This workflow is applicable to both GC-MS and LC-MS platforms, with variations in the sample processing and chromatography steps.

BCFA Analysis Workflow General Experimental Workflow for BCFA Analysis cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Serum) InternalStandard Addition of Internal Standards SampleCollection->InternalStandard Standardization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) InternalStandard->Extraction Hydrolysis Hydrolysis of Complex Lipids (Saponification) Extraction->Hydrolysis Derivatization Derivatization (e.g., FAMEs for GC-MS) Hydrolysis->Derivatization Required for GC-MS Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS or MS/MS) Chromatography->MassSpectrometry Ionization & Detection PeakIntegration Peak Integration and Identification MassSpectrometry->PeakIntegration Quantification Quantification PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

A generalized workflow for BCFA analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of BCFAs in human plasma using GC-MS and LC-MS/MS. These are generalized procedures and may require optimization for specific laboratory instrumentation and research questions.

Protocol 1: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs)
  • Lipid Extraction:

    • To 100 µL of plasma, add an internal standard mixture containing isotopically labeled BCFAs.

    • Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 mL of 0.5 M methanolic NaOH and heat at 80 °C for 10 minutes to hydrolyze the lipids.

    • Cool the sample and add 2 mL of 14% boron trifluoride in methanol. Heat at 80 °C for 2 minutes to convert the free fatty acids to FAMEs.

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 230 °C at 5 °C/min, and hold for 10 min.

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific BCFA FAMEs.

Protocol 2: LC-MS/MS Analysis of BCFAs
  • Protein Precipitation and Extraction:

    • To 50 µL of plasma, add an internal standard mixture containing isotopically labeled BCFAs.

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific BCFAs.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the profiling of branched-chain fatty acids. The choice between them will depend on the specific research goals, available instrumentation, and the desired balance between sensitivity, throughput, and the need for isomeric separation. For robust and comparable results in inter-laboratory studies, the use of certified reference materials, such as NIST SRM 1950 Metabolites in Human Plasma, is highly recommended to ensure accuracy and traceability of measurements.[6][7] Furthermore, participation in proficiency testing programs, like the Fatty Acid Quality Assurance Program (FAQAP) previously run by NIST, is invaluable for assessing and improving the comparability of measurements between laboratories.[8]

References

comparing the antimicrobial properties of different branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Antimicrobial Properties of Branched-Chain Fatty Acids

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial activities of various fatty acids is crucial for the development of new therapeutic agents. This guide provides a comparative overview of the antimicrobial properties of different branched-chain fatty acids (BCFAs), supported by available experimental data.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are carboxylic acids with a hydrocarbon chain that contains one or more methyl branches. The most common forms in bacteria are the iso and anteiso structures, where the methyl group is located on the penultimate (second-to-last) or antepenultimate (third-to-last) carbon atom, respectively. These fatty acids are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria like Staphylococcus aureus, where they play a critical role in regulating membrane fluidity.[1] The structure of BCFAs, particularly the position of the methyl branch, influences their physical properties and, consequently, their antimicrobial efficacy.

Comparative Antimicrobial Activity

The antimicrobial activity of fatty acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While extensive research has been conducted on the antimicrobial properties of straight-chain fatty acids, comprehensive and directly comparable data for a wide range of BCFAs against a standardized panel of microbes is less readily available in the scientific literature. The following table summarizes the available data for selected BCFAs against key pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Branched-Chain Fatty Acids (MICs)

Fatty AcidTarget MicroorganismMIC (µg/mL)MIC (µM)Notes
anteiso-C15:0 Staphylococcus aureus~24.2~100Strongly inhibited growth.[2]
Pseudomonas aeruginosa>10>41Completely inhibited swarming motility at 10 µg/mL, but did not cause significant growth inhibition in liquid culture.[3]
iso-C13:0 Staphylococcus aureusData not availableData not available
iso-C14:0 Staphylococcus aureusData not availableData not available
iso-C15:0 Staphylococcus aureusData not availableData not available
iso-C16:0 Staphylococcus aureusData not availableData not available
anteiso-C17:0 Staphylococcus aureusData not availableData not available
Various BCFAs Escherichia coliGenerally reported to be less effective against Gram-negative bacteria. Specific MIC values for individual BCFAs are not consistently reported.Data not availableGram-negative bacteria possess an outer membrane that acts as a barrier to fatty acids.
Candida albicansData on antifungal activity of BCFAs is limited. Most studies focus on straight-chain fatty acids.Data not available

Note: The lack of comprehensive, directly comparable MIC data for a wide range of BCFAs is a notable gap in the current scientific literature. The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Mechanism of Action

The primary mechanism of antimicrobial action for fatty acids is the disruption of the bacterial cell membrane. Due to their amphipathic nature, they can insert into the phospholipid bilayer, leading to a loss of structural integrity, increased permeability, and dissipation of the proton motive force, which is essential for energy production. BCFAs, in particular, can alter membrane fluidity. While bacteria like Staphylococcus aureus endogenously produce BCFAs to maintain optimal membrane fluidity[1], the introduction of exogenous BCFAs at antimicrobial concentrations can lead to a lethal disruption of this delicate balance.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing antimicrobial activity. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines)

1. Preparation of Materials:

  • Branched-Chain Fatty Acids (BCFAs): Stock solutions of the test BCFAs are prepared in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) [DMSO]) at a high concentration.
  • Microbial Cultures: The target microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase of growth. The turbidity of the cultures is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The bacterial suspension is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each BCFA stock solution is prepared directly in the microtiter plate wells using the appropriate broth medium. This creates a range of concentrations to be tested.
  • Inoculation: Each well is inoculated with the standardized microbial suspension.
  • Controls:
  • Positive Control: Wells containing the microbial suspension in broth without any BCFA to ensure the viability of the microorganisms.
  • Negative Control: Wells containing broth only to check for sterility.
  • Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used to dissolve the BCFAs to ensure it has no inhibitory effect on microbial growth.
  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the BCFA at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualization

Fatty Acid Biosynthesis (FASII) Pathway in Staphylococcus aureus

The synthesis of branched-chain fatty acids in Staphylococcus aureus is a crucial metabolic pathway and a potential target for antimicrobial agents. The following diagram illustrates the key steps in this pathway.

FASII_Pathway BCAA Branched-Chain Amino Acids (Ile, Leu, Val) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (Primers) BCKA->BC_Acyl_CoA BKD complex FabH FabH (Condensation) BC_Acyl_CoA->FabH Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA AccABCD Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD FabD Malonyl_ACP->FabD Malonyl_ACP->FabH Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) FabD->Elongation_Cycle FabH->Elongation_Cycle BCFA Branched-Chain Fatty Acids (e.g., iso-C15:0, anteiso-C15:0) Elongation_Cycle->BCFA Termination Membrane Membrane Phospholipids BCFA->Membrane

Caption: FASII pathway in S. aureus.

Conclusion

Branched-chain fatty acids exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Their primary mode of action involves the disruption of cell membrane integrity. While anteiso-C15:0 has shown notable activity against S. aureus and inhibitory effects on P. aeruginosa motility, a comprehensive and comparative dataset of MICs for a wide range of BCFAs against various pathogens is still needed. The standardized broth microdilution method provides a reliable framework for future investigations into the antimicrobial potential of these molecules. Further research in this area could lead to the development of novel antimicrobial agents that target bacterial membranes.

References

A Comparative Guide to the Validation of Methods for Detecting Trace Levels of Anteisostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques for the quantification of trace levels of anteisostearic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable measurement of anteisostearic acid, a branched-chain fatty acid, in various matrices, particularly in research and drug development where precision at low concentrations is paramount.

Methodology Comparison

Both GC-MS and LC-MS/MS are powerful analytical tools, but they differ in their principles of separation, sample preparation requirements, and overall performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like fatty acids, a crucial derivatization step is necessary to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs). This method offers excellent chromatographic resolution and high sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile. While direct analysis of free fatty acids is possible, derivatization is often employed to enhance ionization efficiency and, consequently, sensitivity, which is crucial for trace-level detection.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the detection of anteisostearic acid using GC-MS with Selected Ion Monitoring (SIM) and a representative LC-MS/MS method. It is important to note that performance characteristics for LC-MS/MS can vary significantly based on the specific derivatization reagent and instrumentation used.

ParameterGas Chromatography-Mass Spectrometry (GC-MS-SIM)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1.1 - 1.4 µg/g[1]Estimated to be in the low ng/mL to pg/mL range with derivatization[2][3][4]
Limit of Quantitation (LOQ) 3.6 - 4.8 µg/g[1]Estimated to be in the low ng/mL range with derivatization[4][5]
Linearity Good, typically with R² > 0.99Good, typically with R² > 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Sample Throughput Lower, due to longer run times and derivatizationHigher, with shorter run times possible
Specificity High, especially with high-resolution MSVery high, due to MRM transitions

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols represent common practices and can be adapted based on specific instrumentation and matrix requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the derivatization of anteisostearic acid to its fatty acid methyl ester (FAME) followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode.

1. Sample Preparation and Lipid Extraction:

  • A suitable amount of the sample is homogenized.

  • Lipids are extracted using a solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v).

  • An internal standard (e.g., a deuterated analog or a fatty acid not present in the sample) is added prior to extraction.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are transesterified to FAMEs using a reagent like 14% boron trifluoride in methanol (BF₃/MeOH) or methanolic HCl.

  • The reaction mixture is heated, and then the FAMEs are extracted with a non-polar solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar cyanopropyl phase).

  • Injection: A small volume of the FAME extract is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the anteisostearic acid methyl ester (e.g., m/z 87, the McLafferty rearrangement ion for saturated FAMEs).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol involves the derivatization of anteisostearic acid to enhance its ionization efficiency for sensitive detection by LC-MS/MS.

1. Sample Preparation and Lipid Extraction:

  • Similar to the GC-MS protocol, lipids are extracted from the sample using an appropriate solvent system.

  • An internal standard (e.g., a stable isotope-labeled anteisostearic acid) is added.

2. Derivatization:

  • The carboxyl group of anteisostearic acid is derivatized to introduce a readily ionizable moiety. Several reagents can be used, including:

    • 2-dimethylaminoethylamine (DMED): Reacts with the fatty acid to form an amide, which ionizes well in positive electrospray ionization (ESI) mode.

    • 3-Nitrophenylhydrazine (3-NPH): Forms a hydrazone derivative suitable for sensitive detection.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reverse-phase column (e.g., C18 or C8) is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative ESI mode, depending on the derivatization agent.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the derivatized anteisostearic acid and a specific product ion generated upon fragmentation, providing high specificity and sensitivity.

Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using the DOT language.

Experimental Workflow for GC-MS Analysis of Anteisostearic Acid sample_prep Sample Preparation (Homogenization) lipid_extraction Lipid Extraction (e.g., Chloroform:Methanol) sample_prep->lipid_extraction derivatization Derivatization to FAMEs (e.g., BF3/Methanol) lipid_extraction->derivatization gc_ms_analysis GC-MS Analysis (SIM Mode) derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing

Caption: Workflow for GC-MS analysis of anteisostearic acid.

Experimental Workflow for LC-MS/MS Analysis of Anteisostearic Acid sample_prep Sample Preparation (Homogenization) lipid_extraction Lipid Extraction sample_prep->lipid_extraction derivatization Derivatization (e.g., with DMED or 3-NPH) lipid_extraction->derivatization lc_msms_analysis LC-MS/MS Analysis (MRM Mode) derivatization->lc_msms_analysis data_processing Data Processing and Quantification lc_msms_analysis->data_processing

Caption: Workflow for LC-MS/MS analysis of anteisostearic acid.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are suitable techniques for the trace-level detection of anteisostearic acid, with the choice of method depending on the specific requirements of the study.

  • GC-MS is a highly reliable and well-validated method, particularly when high chromatographic separation of isomers is required. The extensive libraries of mass spectra for FAMEs can aid in identification. However, the requirement for derivatization and longer run times can limit sample throughput.

  • LC-MS/MS offers higher throughput and can be more sensitive, especially when coupled with appropriate derivatization strategies. The high specificity of MRM detection minimizes interferences from complex matrices. However, method development can be more complex, and a suitable derivatization strategy is crucial for achieving the desired sensitivity for trace-level analysis.

For studies requiring the highest sensitivity and throughput, a well-optimized and validated LC-MS/MS method with derivatization is recommended. For laboratories with established GC-MS protocols and expertise in FAME analysis, this remains a robust and reliable option. It is always recommended to validate the chosen method in the specific matrix of interest to ensure data quality and accuracy.

References

Unveiling Thermal Adaptation: A Comparative Analysis of Fatty Acid Profiles in Thermophilic and Mesophilic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct membrane lipid compositions that enable bacteria to thrive in diverse thermal environments, providing crucial insights for researchers in microbiology and drug development.

Bacteria exhibit remarkable adaptability to a wide range of temperatures, a feat largely attributable to the dynamic nature of their cell membranes. The fluidity and integrity of these membranes, critical for cellular function and survival, are meticulously regulated by altering their fatty acid composition. This guide provides a comparative study of the fatty acid profiles of thermophilic bacteria, which thrive in high-temperature environments, and mesophilic bacteria, which prefer moderate temperatures. Understanding these differences is paramount for fields ranging from industrial biotechnology to the development of novel antimicrobial agents.

Key Differences in Fatty Acid Composition

To maintain optimal membrane fluidity, bacteria modulate the composition of their fatty acid chains. Thermophiles, living at elevated temperatures, require more rigid membranes to counteract the fluidizing effect of heat. Conversely, mesophiles need to maintain membrane fluidity at lower temperatures. These opposing needs are reflected in their distinct fatty acid profiles.

Thermophilic bacteria typically exhibit a higher proportion of:

  • Saturated Fatty Acids: These straight-chain fatty acids pack tightly, increasing the melting point and decreasing membrane fluidity.

  • Branched-Chain Fatty Acids (BCFAs): Particularly iso-branched fatty acids, which have a methyl group on the second-to-last carbon atom. Iso-BCFAs have higher melting points compared to their anteiso-counterparts, contributing to membrane stability at high temperatures.[1][2][3]

  • Longer-Chain Fatty Acids: Increased chain length leads to stronger van der Waals interactions between acyl chains, further enhancing membrane rigidity.

In contrast, mesophilic bacteria possess a greater abundance of:

  • Unsaturated Fatty Acids: The presence of double bonds introduces kinks in the fatty acid chains, preventing tight packing and thereby increasing membrane fluidity at moderate temperatures.[4][5]

  • Anteiso-Branched-Chain Fatty Acids: These have a methyl group on the third-to-last carbon atom and lower melting points than iso-BCFAs, contributing to a more fluid membrane.

  • Cyclopropane (B1198618) Fatty Acids: In some mesophiles, unsaturated fatty acids are modified to form cyclopropane fatty acids in the stationary phase, which increases membrane rigidity.[6]

Quantitative Comparison of Fatty Acid Profiles

The following table summarizes the key differences in the fatty acid composition between a representative thermophilic bacterium, Thermus aquaticus, and a representative mesophilic bacterium, Escherichia coli.

Fatty Acid TypeThermus aquaticus (Thermophile)Escherichia coli (Mesophile)Predominant Role in Thermal Adaptation
Saturated Straight-Chain Increased proportion with rising temperature (e.g., normal-C16:0).[1][7][8]Present (e.g., Palmitic acid, C16:0).[6][9]Increases membrane rigidity at high temperatures.
Monounsaturated Proportions decrease with increasing temperature.[1][7][8]High proportions (e.g., Palmitoleic acid, C16:1; Vaccenic acid, C18:1).[6][10]Maintains membrane fluidity at moderate temperatures.
Branched-Chain (iso) High proportions, particularly iso-C15:0 and iso-C17:0. The ratio of iso-C16:0 increases with temperature.[1][2][7][8]Generally absent or in very low amounts.Increases membrane packing and stability at high temperatures.
Branched-Chain (anteiso) Present at lower temperatures, but decreases significantly or disappears at higher growth temperatures.[1][2][8]Generally absent or in very low amounts.Contributes to membrane fluidity at lower temperatures.
Cyclopropane Not a major component.Present, particularly in the stationary phase (e.g., Methylenehexadecanoic acid).[6]Increases membrane stability in stationary phase.

Visualizing Membrane Adaptation Strategies

To illustrate the fundamental differences in membrane architecture driven by fatty acid composition, the following diagram depicts the conceptual membrane structures of thermophilic and mesophilic bacteria.

G cluster_thermophile Thermophilic Bacterial Membrane (High Temperature) cluster_mesophile Mesophilic Bacterial Membrane (Moderate Temperature) thermophile_membrane Saturated & Iso-Branched Fatty Acids Tightly Packed Reduced Fluidity thermophile_desc Higher proportion of saturated and iso-branched fatty acids leads to a more rigid and stable membrane at high temperatures. mesophile_membrane Unsaturated & Anteiso-Branched Fatty Acids Loosely Packed Increased Fluidity mesophile_desc Higher proportion of unsaturated and anteiso-branched fatty acids creates kinks, preventing tight packing and maintaining fluidity at moderate temperatures. adaptation Thermal Adaptation Strategy cluster_thermophile cluster_thermophile adaptation->cluster_thermophile cluster_mesophile cluster_mesophile adaptation->cluster_mesophile

Comparative membrane structures.

Experimental Protocols

The analysis of bacterial fatty acid profiles is crucial for understanding microbial physiology and for taxonomic purposes. The standard method involves the extraction of total cellular fatty acids and their conversion to fatty acid methyl esters (FAMEs), followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the preparation of FAMEs from bacterial cells for GC-MS analysis.[11]

I. Cell Harvesting and Lysis:

  • Grow bacterial cultures to the desired growth phase (typically mid-to-late exponential phase) under standardized conditions (temperature, medium, aeration).

  • Harvest cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Lyse the cells to release the lipids. This can be achieved by saponification.

II. Saponification and Methylation:

  • Saponification: Resuspend the cell pellet in a strong base solution (e.g., 1.0 ml of 15% NaOH in 50% methanol). Heat the suspension in a boiling water bath for approximately 30 minutes to hydrolyze the lipids and release the fatty acids as sodium salts.

  • Methylation: After cooling, acidify the mixture and add a methylation reagent (e.g., 2.0 ml of 6.0 N HCl in methanol). Heat the mixture at 80°C for 10 minutes. This process converts the fatty acids to their volatile methyl esters.

III. Extraction:

  • Cool the reaction mixture and add an organic extraction solvent (e.g., 1.25 ml of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).

  • Mix thoroughly by gentle inversion or rotation for about 10 minutes to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases.

IV. Base Wash and Sample Preparation:

  • Transfer the organic (upper) phase containing the FAMEs to a clean tube.

  • Add a dilute base solution (e.g., 3.0 ml of 0.3 N NaOH) to the organic phase and mix gently for 5 minutes to remove any residual acidic components.

  • Transfer the final organic phase to a GC vial for analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general guideline for the analysis of FAMEs using GC-MS.[12][13][14][15][16]

I. Instrumentation and Columns:

  • Gas Chromatograph: An Agilent 7890A GC or similar, equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for the separation of FAMEs.

II. GC Conditions:

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C for 2 minutes.

    • Ramp to 240°C at a rate of 2-5°C/minute.

    • Hold at 240°C for 10 minutes.

    • (Note: The temperature program should be optimized based on the specific column and the expected range of fatty acids).

III. MS Conditions:

  • Ion Source Temperature: 230-250°C.

  • Mass Scan Range: m/z 40-450.

  • Data Acquisition: Full scan mode.

IV. Data Analysis:

  • Identify the FAMEs by comparing their mass spectra and retention times with those of known standards and by searching against a spectral library (e.g., NIST).

  • Quantify the relative abundance of each fatty acid by integrating the peak areas in the total ion chromatogram.

Workflow for Comparative Fatty Acid Profiling

The following diagram illustrates the experimental workflow for the comparative analysis of fatty acid profiles in thermophilic and mesophilic bacteria.

G cluster_thermophile Thermophilic Bacteria cluster_mesophile Mesophilic Bacteria T_culture Culture at High Temp. Harvest Cell Harvesting & Washing T_culture->Harvest M_culture Culture at Mod. Temp. M_culture->Harvest FAME FAME Preparation (Saponification & Methylation) Harvest->FAME Extraction Solvent Extraction FAME->Extraction GCMS GC-MS Analysis Extraction->GCMS Analysis Data Analysis & Comparison GCMS->Analysis

Experimental workflow diagram.

References

A Comprehensive Guide to Assessing the Specificity of Antibodies for 15-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug development, and cellular metabolism, the accurate detection and quantification of specific lipids are paramount. 15-Methylheptadecanoic acid, a branched-chain saturated fatty acid, plays a role in various biological processes, and the ability to specifically measure its levels is crucial for advancing research. This guide provides a detailed comparison of methods for assessing the specificity of antibodies raised against this compound, offering insights into immunoassay-based approaches and alternative analytical techniques.

Currently, commercially available antibodies specifically targeting this compound are not readily found. Therefore, researchers often need to produce custom antibodies. The specificity of these custom-generated antibodies is a critical parameter that must be rigorously evaluated.

Immunoassay-Based Assessment of Specificity

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are a common method for detecting and quantifying small molecules like fatty acids. The specificity of an antibody in this context is its ability to bind to this compound with high affinity while showing minimal binding to other structurally similar molecules.

Generating Antibodies Against this compound

Since fatty acids are small molecules (haptens), they are not immunogenic on their own. To elicit an immune response and generate antibodies, this compound must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Experimental Protocol: Conjugation of this compound to a Carrier Protein using EDC/NHS Chemistry

This protocol describes the covalent conjugation of the carboxyl group of this compound to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carrier protein (BSA or KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA) in the Conjugation Buffer to a final concentration of 10 mg/mL.

  • Hapten Preparation: Dissolve this compound in an organic solvent such as DMSO or DMF to a high concentration, then dilute it into the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group of the fatty acid.

  • Conjugation:

    • Immediately add the activated hapten solution to the carrier protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove unconjugated hapten and reaction by-products by passing the solution through a desalting column equilibrated with PBS.

  • Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry to determine the number of hapten molecules coupled per carrier protein molecule.

Diagram of the EDC/NHS Conjugation Workflow

EDC_NHS_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step 15_MHA 15-Methylheptadecanoic Acid Activated_MHA NHS-activated 15-MHA 15_MHA->Activated_MHA EDC/NHS Activation Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_MHA Conjugate 15-MHA-Protein Conjugate Activated_MHA->Conjugate Conjugation Buffer Carrier_Protein Carrier Protein (BSA or KLH) Carrier_Protein->Conjugate Desalting Desalting Column Conjugate->Desalting Purified_Conjugate Purified Conjugate Desalting->Purified_Conjugate

Workflow for conjugating this compound to a carrier protein.
Assessing Specificity using Competitive ELISA

A competitive ELISA is the most suitable format for determining the specificity of anti-hapten antibodies. In this assay, free this compound in a sample competes with a labeled or coated this compound conjugate for binding to a limited amount of the antibody.

Experimental Protocol: Competitive ELISA for this compound

Materials:

  • Microtiter plate

  • This compound-BSA conjugate (for coating)

  • Primary antibody raised against this compound

  • Standard solutions of this compound

  • Potentially cross-reacting fatty acids (e.g., palmitic acid, stearic acid, other branched-chain fatty acids)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating Buffer, Wash Buffer, Blocking Buffer, and Assay Buffer

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-BSA conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with Wash Buffer and then block the remaining protein-binding sites with Blocking Buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and potential cross-reactants.

    • In a separate plate or tubes, pre-incubate the primary antibody with the standard dilutions or test samples for 1-2 hours.

    • Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Measurement: Stop the reaction with the Stop Solution and measure the absorbance at 450 nm.

Data Analysis: The concentration of this compound is inversely proportional to the signal. The specificity is assessed by determining the 50% inhibition concentration (IC50) for this compound and for each potential cross-reactant. The cross-reactivity is calculated as:

% Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Diagram of the Competitive ELISA Workflow

Competitive_ELISA cluster_coating Coating & Blocking cluster_competition Competition cluster_detection Detection cluster_readout Readout Plate Microtiter Plate Coated_Plate Plate coated with 15-MHA-BSA Plate->Coated_Plate Add 15-MHA-BSA Blocked_Plate Blocked Plate Coated_Plate->Blocked_Plate Add Blocking Buffer Incubated_Plate Competition on Plate Blocked_Plate->Incubated_Plate Antibody Primary Antibody Mixture Antibody-Antigen Mixture Antibody->Mixture Sample Sample with free 15-MHA Sample->Mixture Mixture->Incubated_Plate Add to Plate Detected_Plate Color Development Incubated_Plate->Detected_Plate Add Secondary Ab then Substrate Secondary_Ab HRP-conjugated Secondary Antibody Secondary_Ab->Detected_Plate Substrate TMB Substrate Substrate->Detected_Plate Absorbance Measure Absorbance at 450 nm Detected_Plate->Absorbance Add Stop Solution Stop_Solution Stop Solution Stop_Solution->Absorbance

Workflow for a competitive ELISA to assess antibody specificity.

Quantitative Comparison of Detection Methods

The following table summarizes the expected performance characteristics of a highly specific antibody for this compound in a competitive ELISA format, compared to alternative analytical methods.

ParameterCompetitive ELISA Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Antigen-antibody binding competitionSeparation of volatile derivatives by chromatography and detection by massSeparation by liquid chromatography and detection by mass
Specificity Dependent on antibody cross-reactivityHigh, based on retention time and mass fragmentationHigh, based on retention time and mass fragmentation
Sensitivity ng/mL to pg/mL rangepg to ng rangepg to fg range
Sample Throughput High (96-well plate format)Low to mediumMedium
Sample Preparation Minimal for clean samplesDerivatization required (e.g., methylation)Derivatization may be required
Cost per Sample Low to moderateModerate to highHigh
Instrumentation Standard plate readerGC-MS systemLC-MS/MS system

Alternative Methods for Detection and Quantification

While immunoassays are valuable tools, mass spectrometry-based methods are the gold standard for the definitive identification and quantification of fatty acids due to their high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis of this compound

Materials:

  • Sample containing fatty acids

  • Internal standard (e.g., heptadecanoic acid)

  • Extraction solvent (e.g., hexane/isopropanol)

  • Derivatization reagent (e.g., BF₃-methanol or trimethylsilyldiazomethane)

  • GC-MS system with a suitable capillary column (e.g., a polar column like a wax column)

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system.

  • Saponification and Methylation (Derivatization):

    • Saponify the lipid extract using methanolic NaOH to release the fatty acids from complex lipids.

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAMEs into the GC-MS system.

    • Separate the FAMEs based on their volatility and interaction with the column stationary phase.

    • Identify this compound methyl ester based on its characteristic retention time and mass spectrum.

    • Quantify using the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocol: LC-MS Analysis of this compound

Materials:

  • Sample containing fatty acids

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., methanol/chloroform)

  • LC-MS/MS system with a suitable column (e.g., a C18 reversed-phase column)

Procedure:

  • Lipid Extraction: Extract lipids from the sample.

  • LC Separation:

    • Inject the lipid extract into the LC system.

    • Separate the fatty acids using a reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).

  • MS/MS Detection:

    • Introduce the eluent into the mass spectrometer.

    • Use electrospray ionization (ESI) in negative ion mode.

    • Perform targeted analysis using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

    • Quantify using the internal standard.

Conclusion

Assessing the specificity of antibodies raised against this compound is a multi-faceted process. While immunoassays like competitive ELISA offer a high-throughput and cost-effective method for routine analysis, their accuracy is entirely dependent on the specificity of the antibody. Therefore, rigorous characterization of the antibody, including extensive cross-reactivity testing against structurally related fatty acids, is essential. For definitive quantification and as a reference method to validate immunoassay results, mass spectrometry-based techniques such as GC-MS and LC-MS remain the methods of choice due to their inherent high specificity and sensitivity. The selection of the most appropriate method will depend on the specific research question, required throughput, and available resources.

The Statistical Validation of 15-Methylheptadecanoic Acid as a Signature Lipid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of biomarker discovery and lipidomics, the identification of specific and reliable molecular signatures is paramount for advancing diagnostics, understanding disease mechanisms, and developing targeted therapeutics. 15-Methylheptadecanoic acid (15-MHDA), a branched-chain fatty acid of the anteiso series, has emerged as a lipid of interest due to its unique biological origins and potential associations with various physiological and pathological states. This guide provides a comprehensive comparison of the statistical validation of 15-MHDA as a signature lipid, presenting supporting experimental data, detailed methodologies, and a comparative analysis with alternative biomarkers.

Data Presentation: Quantitative Comparison of Lipid Biomarkers

The following tables summarize the quantitative data from studies validating 15-MHDA and other relevant lipid biomarkers.

Table 1: Statistical Validation of this compound (as LPC 15-MHDA) in Persistent Multisite Musculoskeletal Pain

BiomarkerAssociation with ConditionOdds Ratio (OR) per log nM decrease95% Confidence Intervalp-valueStudy Population
LPC(15-MHDA[sn1])Negative0.360.25 - 0.52< 0.001Cohort study of participants with and without persistent multisite musculoskeletal pain[1]

Table 2: Comparison with Other Branched-Chain and Odd-Chain Fatty Acid Biomarkers

BiomarkerAssociated Condition/ApplicationKey FindingsQuantitative DataReference
Pentadecanoic acid (C15:0) & Heptadecanoic acid (C17:0)Biomarkers of dairy fat intakePositive correlation with dairy consumption.Weak but significant positive correlations (rs values between 0.16 and 0.24) with various dairy food groups.[2][2]
Iso-heptadecanoic acidNon-alcoholic fatty liver disease (NAFLD) in childrenInversely associated with liver fat.Specific quantitative data on diagnostic accuracy (e.g., AUC) not provided in the abstract.[3][4][3][4]
Branched-chain fatty acids (general)Metabolic SyndromeA meta-analysis showed a significant negative correlation between endogenous BCFAs and the risk of developing metabolic syndrome.Weighted Mean Difference: -0.11% (95% CI: -0.12, -0.09).[5][5]
Branched-chain amino acids (BCAAs)Metabolic WellnessBCAA and related metabolites are promising biomarkers that may aid in understanding cardiometabolic health independent of BMI.PCA-derived factors with levels that differed the most between metabolically well and unwell groups.[6][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation and replication of biomarker validation studies. Below are the typical protocols employed for the analysis of 15-MHDA and other fatty acids.

Lipid Extraction from Serum/Plasma

This protocol is a common method for extracting total lipids from blood products.

  • Sample Preparation: Thaw frozen serum or plasma samples on ice.

  • Solvent Addition: To 50 µL of the sample, add a solution of methanol (B129727) and dichloromethane (B109758) (2:1, v/v).

  • Internal Standards: A mixture of deuterated fatty acid internal standards is added to the sample to allow for accurate quantification.

  • Extraction: The mixture is vortexed and then centrifuged to separate the layers. The lower organic layer containing the lipids is carefully collected.

  • Drying: The extracted lipid fraction is dried under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a gold-standard technique for the separation and quantification of fatty acids.

  • Derivatization: The extracted lipids are derivatized to form fatty acid methyl esters (FAMEs). This is typically achieved by adding a methanolic solution of sodium hydroxide (B78521) and refluxing the mixture. This step makes the fatty acids volatile for GC analysis.

  • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC-MS system.

  • Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., TR-FAME). The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different fatty acids.[7]

  • Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron ionization) and the resulting fragments are detected. The mass-to-charge ratio of these fragments provides a unique "fingerprint" for each fatty acid, allowing for its identification and quantification.[7]

Mandatory Visualization

Workflow for 15-MHDA Biomarker Validation

cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation A Biological Sample Collection (e.g., Serum, Plasma) B Lipid Extraction A->B C Fatty Acid Derivatization (FAMEs) B->C D Gas Chromatography- Mass Spectrometry (GC-MS) C->D E Quantification of 15-MHDA D->E F Statistical Analysis (e.g., Logistic Regression) E->F G Biomarker Performance Evaluation (Odds Ratio, AUC, etc.) F->G H Signature Lipid Identification G->H Clinical Utility Assessment

Caption: Workflow for the validation of 15-MHDA as a signature lipid.

Biosynthesis of Branched-Chain Fatty Acids in Bacteria

cluster_0 Precursors cluster_1 Biosynthesis Pathway cluster_2 Products A Branched-chain Amino Acids (e.g., Isoleucine) C Conversion to Branched-chain Acyl-CoA A->C B Short-chain Carboxylic Acids B->C D Fatty Acid Synthase (FAS) II System C->D E Anteiso-Fatty Acids (e.g., 15-MHDA) D->E F Iso-Fatty Acids D->F G Bacterial Cell Membrane E->G Incorporation into Membrane Lipids F->G Incorporation into Membrane Lipids

Caption: Biosynthesis of branched-chain fatty acids in bacteria.

Discussion and Conclusion

The statistical validation of this compound as a signature lipid is a growing area of research. Current evidence strongly suggests its potential as a biomarker, particularly in the context of persistent multisite musculoskeletal pain where lower levels of its lysophosphatidylcholine (B164491) form are significantly associated with the condition.[1]

15-MHDA is primarily of bacterial origin, synthesized from precursors like isoleucine.[8] Its presence in human tissues and fluids can, therefore, reflect the composition and metabolic activity of the host's microbiome. This makes it a candidate biomarker for conditions influenced by gut dysbiosis or specific bacterial populations. Furthermore, as an anteiso-fatty acid, it plays a role in maintaining membrane fluidity in bacteria, a feature that is crucial for their survival in various environments.[9]

In comparison to other odd-chain and branched-chain fatty acids, 15-MHDA offers a potentially more specific window into certain biological processes. While C15:0 and C17:0 are well-established biomarkers for dairy intake, their utility can be confounded by endogenous production.[10][11] The primarily exogenous origin of 15-MHDA from bacteria could make it a more direct and less confounded biomarker in specific contexts.

However, the broader clinical utility of 15-MHDA as a signature lipid requires further validation across diverse diseases and populations. Future research should focus on:

  • Expanding the scope of validation studies: Investigating the association of 15-MHDA with other conditions, including infectious diseases and metabolic disorders, is crucial.

  • Standardizing analytical methods: The development of standardized and high-throughput analytical methods will be essential for the widespread clinical adoption of 15-MHDA as a biomarker.

  • Elucidating its biological role: A deeper understanding of the specific signaling pathways and physiological functions influenced by 15-MHDA will provide a stronger biological basis for its use as a signature lipid.

References

A Comparative Analysis of Anteiso-C18:0 and Stearic Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular impact of fatty acids is a cornerstone of metabolic research and drug development. While structurally similar, nuanced differences between fatty acid isomers can elicit distinct downstream biological effects, particularly on gene expression. This guide provides a comparative analysis of two such fatty acids: stearic acid (a straight-chain saturated fatty acid) and anteiso-C18:0 (15-methylheptadecanoic acid, a branched-chain fatty acid).

It is important to note that to date, no single study has directly compared the effects of anteiso-C18:0 and stearic acid on gene expression within the same experimental system. Therefore, this guide synthesizes findings from separate studies to offer a comprehensive overview of their individual and potentially contrasting roles in regulating gene expression. The data presented herein is collated from research on stearic acid and various branched-chain fatty acids (BCFAs), including other anteiso-forms, which serve as the closest available proxy for anteiso-C18:0.

Data on Gene Expression

The following tables summarize the observed effects of stearic acid and branched-chain fatty acids on the expression of key genes involved in lipid metabolism and inflammation.

Stearic Acid (C18:0) Induced Gene Expression Changes
GeneEffect on ExpressionExperimental ModelReference
ACACA (Acetyl-CoA Carboxylase Alpha)↑ (41%)Bovine Mammary Epithelial Cells[1]
FASN (Fatty Acid Synthase)↓ (26.1%)Mammary Gland of Dairy Ewes[1]
INSIG1 (Insulin Induced Gene 1)↓ (37%)Bovine Mammary Epithelial Cells
GPAT (Glycerol-3-Phosphate Acyltransferase)Subcutaneous Adipose Tissue of Ewe Lambs[2]
FABP4 (Fatty Acid Binding Protein 4)↓ (41%)Bovine Mammary Epithelial Cells[1]
Branched-Chain Fatty Acid (BCFA) Induced Gene Expression Changes

The following data is for the anteiso-BCFA 12-methyltetradecanoic acid (12-MTA) and the iso-BCFA 14-methylpentadecanoic acid (14-MPA).

GeneFatty AcidEffect on ExpressionExperimental ModelReference
FASN (Fatty Acid Synthase)12-MTA (anteiso)HepG2 (Hepatocyte Cell Line)[3]
14-MPA (iso)HepG2 (Hepatocyte Cell Line)[3]
SREBP1 (Sterol Regulatory Element-Binding Protein 1)12-MTA (anteiso)No significant changeHepG2 (Hepatocyte Cell Line)[3]
14-MPA (iso)HepG2 (Hepatocyte Cell Line)[3]
CRP (C-Reactive Protein)12-MTA (anteiso)HepG2 (Hepatocyte Cell Line)[3]
14-MPA (iso)HepG2 (Hepatocyte Cell Line)[3]
IL-6 (Interleukin 6)12-MTA (anteiso)HepG2 (Hepatocyte Cell Line)[3]
14-MPA (iso)HepG2 (Hepatocyte Cell Line)[3]
SCD1 (Stearoyl-CoA Desaturase 1)12-MTA (anteiso)Human Adipocytes[4]
ELOVL4 (Elongation of Very Long Chain Fatty Acids 4)12-MTA (anteiso)Human Adipocytes[4]
ELOVL6 (Elongation of Very Long Chain Fatty Acids 6)12-MTA (anteiso)Human Adipocytes[4]

Experimental Protocols

The methodologies employed in the cited studies form the basis of our current understanding. Key experimental protocols are detailed below.

Gene Expression Analysis in Bovine Mammary Epithelial Cells (Stearic Acid)
  • Cell Culture: Bovine mammary epithelial cells (MAC-T) were cultured in a basal medium supplemented with fetal bovine serum, insulin (B600854), hydrocortisone, and progesterone.

  • Fatty Acid Treatment: Cells were treated with 200 µM of stearic acid complexed to bovine serum albumin (BSA) for 24 hours. Control cells received BSA alone.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using a commercial kit. First-strand cDNA was synthesized from the total RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qPCR): The mRNA expression levels of target genes were quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression was normalized to a reference gene (e.g., GAPDH).

Gene Expression Analysis in HepG2 Cells (Branched-Chain Fatty Acids)
  • Cell Culture: Human hepatoma (HepG2) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Fatty Acid Treatment: Cells were incubated with various concentrations (e.g., 25, 50, 100 µM) of 12-methyltetradecanoic acid (12-MTA) or 14-methylpentadecanoic acid (14-MPA) for 48 hours.

  • RNA Isolation and Reverse Transcription: Total RNA was isolated using a standard phenol-chloroform extraction method. cDNA was synthesized from the isolated RNA.

  • Real-Time PCR: The relative expression of target genes (FASN, SREBP1, CRP, IL-6) was determined by real-time PCR, with results normalized to a housekeeping gene.[3]

Signaling Pathways and Experimental Visualization

The regulation of gene expression by fatty acids is a complex process involving multiple signaling pathways. The following diagrams illustrate a generalized pathway and a typical experimental workflow.

fatty_acid_signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acids (Anteiso-C18:0 or Stearic Acid) FA_in Intracellular Fatty Acids FA->FA_in Transport Metabolism Metabolic Conversion (e.g., to Acyl-CoA) FA_in->Metabolism Signaling Signaling Cascades (e.g., PKC, MAPK) FA_in->Signaling TF Transcription Factors (e.g., SREBP-1, PPARs) Metabolism->TF Activation/ Inhibition Signaling->TF Modulation Gene Target Genes TF->Gene Binds to Promoter mRNA mRNA Gene->mRNA Transcription experimental_workflow cluster_prep Preparation cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2, MAC-T) fa_treatment Fatty Acid Treatment (Anteiso-C18:0 or Stearic Acid) cell_culture->fa_treatment rna_extraction RNA Extraction fa_treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (Gene Expression Fold Change) qpcr->data_analysis

References

Validating 15-Methylheptadecanoic Acid as a Forensic Microbiology Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of forensic microbiology, the accurate and rapid identification of microorganisms is paramount for tracing the origin of biothreat agents, linking suspects to crime scenes, and investigating bioterrorism incidents. Among the various chemotaxonomic markers used for bacterial identification, fatty acid profiles offer a robust and reliable method. This guide focuses on the validation of 15-Methylheptadecanoic acid (15-MHDA), an anteiso-branched-chain fatty acid, as a significant biomarker in forensic microbiology. We provide a comparative analysis of its performance against other fatty acids and alternative identification methods, supported by experimental data and detailed protocols.

The Significance of this compound (anteiso-C17:0)

This compound, also known as anteiso-C17:0, is a saturated branched-chain fatty acid. Branched-chain fatty acids (BCFAs) are major components of the cell membranes of many bacteria, particularly Gram-positive bacteria such as Bacillus and Staphylococcus species, which are of significant forensic interest. The presence and relative abundance of specific BCFAs like 15-MHDA can serve as a chemical fingerprint to differentiate between bacterial species and even strains. The biosynthesis of these fatty acids is influenced by the bacterial genetics and the composition of their growth medium, providing valuable clues about their origin.

Comparative Analysis of Fatty Acid Markers

The utility of 15-MHDA as a forensic marker is best understood in the context of a complete fatty acid profile. Different bacterial groups exhibit distinct patterns in their fatty acid composition. For instance, while Gram-positive bacteria are rich in branched-chain fatty acids, Gram-negative bacteria are often characterized by the presence of hydroxy fatty acids.

Below is a table summarizing the relative abundance of 15-MHDA and other key fatty acids in various bacterial species of forensic relevance. This data is indicative and can vary based on the specific strain and growth conditions.

Fatty AcidBacillus anthracisBacillus cereusYersinia pestisFrancisella tularensisGeneral Bacterial Group Association
This compound (a-C17:0) PresentPresentLow/AbsentLow/AbsentPredominantly Gram-positive bacteria
13-Methyltetradecanoic acid (i-C15:0) HighHighLow/AbsentLow/AbsentPredominantly Gram-positive bacteria
15-Methylhexadecanoic acid (i-C17:0) PresentPresentLow/AbsentLow/AbsentPredominantly Gram-positive bacteria
Hexadecanoic acid (16:0) PresentPresentPresentHighUbiquitous in bacteria
cis-9-Octadecenoic acid (18:1ω9c) PresentPresentPresentPresentCommon in many bacteria
3-Hydroxydodecanoic acid (3-OH-C12:0) AbsentAbsentPresentPresentGram-negative bacteria
3-Hydroxytetradecanoic acid (3-OH-C14:0) AbsentAbsentPresentPresentGram-negative bacteria

Note: "Present" indicates the fatty acid is typically detected, while "High" suggests it is a major component of the fatty acid profile. "Low/Absent" indicates it is not a significant or consistently detected component.

Experimental Protocols: Fatty Acid Methyl Ester (FAME) Analysis

The standard method for analyzing bacterial fatty acids is through Gas Chromatography-Mass Spectrometry (GC-MS) of their methyl-ester derivatives (FAMEs).

Objective:

To extract and analyze the fatty acid profile of a bacterial sample to identify the presence and relative abundance of 15-MHDA and other fatty acids.

Materials:
  • Pure bacterial culture

  • Saponification reagent (sodium hydroxide (B78521) in methanol)

  • Methylation reagent (hydrochloric acid in methanol)

  • Extraction solvent (hexane and methyl tert-butyl ether mixture)

  • Base wash solution (sodium hydroxide in water)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Pipettes

Procedure:
  • Harvesting: Aseptically collect a loopful of pure bacterial culture from an agar (B569324) plate.

  • Saponification: Place the bacterial cells in a clean glass tube and add the saponification reagent. Seal the tube and heat at 100°C for 30 minutes, with intermittent vortexing. This step lyses the cells and saponifies the lipids.

  • Methylation: Cool the tube and add the methylation reagent. Reseal and heat at 80°C for 10 minutes. This reaction converts the fatty acids to their volatile methyl esters (FAMEs).

  • Extraction: After cooling, add the extraction solvent to the tube. Mix thoroughly to partition the FAMEs into the organic phase.

  • Base Wash: Add the base wash solution and mix gently. This step removes any remaining reagents from the organic phase.

  • Sample Analysis: Carefully transfer the upper organic layer containing the FAMEs to a GC vial. Analyze the sample using a GC-MS system. The retention times and mass spectra of the peaks are compared to a library of known fatty acid standards for identification and quantification.

Workflow for FAME Analysis

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Bacterial Cells Saponification Saponification (Cell Lysis & Lipid Saponification) Harvest->Saponification Methylation Methylation (FAMEs Formation) Saponification->Methylation Extraction Extraction (Partitioning of FAMEs) Methylation->Extraction Base_Wash Base Wash (Cleanup) Extraction->Base_Wash GC_MS GC-MS Analysis Base_Wash->GC_MS Data_Processing Data Processing (Peak Identification & Quantification) GC_MS->Data_Processing Library_Comparison Library Comparison & Identification Data_Processing->Library_Comparison

Fatty Acid Methyl Ester (FAME) Analysis Workflow.

Comparison with Alternative Methods: 16S rRNA Gene Sequencing

While FAME analysis is a powerful tool, it is essential to compare it with other established methods in forensic microbiology, such as 16S rRNA gene sequencing.

FeatureFatty Acid Methyl Ester (FAME) Analysis16S rRNA Gene Sequencing
Principle Chemotaxonomic profiling of cellular fatty acids.Genotypic identification based on a highly conserved gene.
Accuracy High for species and often subspecies level identification. Dependent on comprehensive libraries.[1]High for genus and species level identification. Can have limitations in discriminating closely related species.[2]
Turnaround Time Relatively fast, with results obtainable within a few hours.[3]Can be longer, especially if sequencing is outsourced. Next-generation sequencing can be faster for multiple samples.[2]
Cost Generally lower cost per sample for consumables. Initial instrument cost can be high.[3][4]Can be more expensive per sample, particularly for Sanger sequencing. Costs for next-generation sequencing are decreasing.[2]
Sample Requirements Requires a pure bacterial culture.Can be performed on pure cultures or directly from mixed samples (metagenomics).[2]
Information Provided Provides a phenotypic profile that can be influenced by growth conditions, offering clues about the organism's origin.Provides genotypic information that is generally stable regardless of growth conditions.
Limitations Requires a culturable organism. Fatty acid profiles can be influenced by environmental factors.Database completeness can affect identification accuracy. Some closely related species have very similar 16S rRNA sequences.

Conclusion

The validation of this compound as a forensic marker is strongly supported by its prevalence in forensically significant bacteria and the robustness of FAME analysis. This method provides a reliable and relatively rapid means of bacterial identification, offering complementary information to genotypic methods like 16S rRNA sequencing. For forensic laboratories, a polyphasic approach that combines both chemotaxonomic and genotypic techniques will likely provide the most comprehensive and defensible results in microbial forensic investigations. The choice of method will ultimately depend on the specific requirements of the investigation, including the nature of the sample, the required turnaround time, and budgetary considerations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 15-Methylheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 15-Methylheptadecanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Handling 1-Methylheptadecanoic acid requires a structured approach to mitigate risks associated with its handling and disposal. This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a clear disposal plan to ensure the safety of all laboratory personnel.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂[1]
Molecular Weight 284.48 g/mol [1]
Physical State SolidLarodan
Melting Point 29.8 - 30.3 °C[2]
Boiling Point 152-153 °C at 0.05 mmHg[2]
GHS Hazard Statements H315, H319, H335[1][3]

Essential Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye irritation, and respiratory exposure.

  • Eye Protection: Chemical safety goggles are required at all times.[1] A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Nitrile gloves are essential to prevent skin contact.[3] Gloves should be inspected before use and changed regularly, or immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn. An acid-resistant apron is recommended when handling larger quantities.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: From Receipt to Experimentation

This step-by-step guide details the safe handling procedures for this compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep the container tightly closed when not in use.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation of any dust particles.

  • When weighing the solid, use a dedicated, clean spatula and weighing boat.

  • To prepare solutions, slowly add the this compound to the desired solvent. If the process is exothermic, use an ice bath to control the temperature.

3. Experimental Use:

  • Ensure all glassware is clean and dry before use.

  • When transferring solutions, use appropriate tools such as pipettes with bulbs or automated pipetting systems.

  • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to environmental safety and regulatory compliance.

1. Unused Product:

  • Unused or unwanted this compound should be disposed of as chemical waste.

  • Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.[4]

  • Follow all local, state, and federal regulations for chemical waste disposal.[5][6]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be considered contaminated waste.

  • These materials should be collected in a designated, labeled waste container.

3. Empty Containers:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.[7]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Store Store Receive->Store Inspect & Log Weigh Weigh Store->Weigh Retrieve Dissolve Dissolve Weigh->Dissolve Transfer Experiment Experiment Dissolve->Experiment Waste_Collection Collect Waste Experiment->Waste_Collection Generate Waste Dispose Dispose Waste_Collection->Dispose Follow Regulations

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Methylheptadecanoic acid
Reactant of Route 2
Reactant of Route 2
15-Methylheptadecanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.